molecular formula C48H46N4O20 B610594 Rubradirin CAS No. 11031-38-2

Rubradirin

Cat. No.: B610594
CAS No.: 11031-38-2
M. Wt: 998.9 g/mol
InChI Key: GBZJIWQNTNUYGZ-AWTICQJKSA-N
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Description

Rubradirin is an antibiotic of complex chemical structure which is active vs. methicillin resistant staphylococci. It acts as a selective inhibitor of enzymatic peptide initiation.

Properties

CAS No.

11031-38-2

Molecular Formula

C48H46N4O20

Molecular Weight

998.9 g/mol

IUPAC Name

[(10Z,12S,13R,14S,16S)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-[(2R,4S,5R,6R)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxypyridine-2-carboxylate

InChI

InChI=1S/C48H46N4O20/c1-17-11-19(3)40(39(59)42(60)48(6)16-49-30-36(56)23-12-18(2)34(54)29(33(17)53)28(23)38(58)41(30)72-48)71-46(63)32-37(57)26(69-27-15-47(5,52(64)65)43(67-8)20(4)68-27)14-24(50-32)44(61)51-31-35(55)22-10-9-21(66-7)13-25(22)70-45(31)62/h9-14,19-20,27,39-40,43,49,54-55,57,59H,15-16H2,1-8H3,(H,51,61)/b17-11-/t19-,20+,27+,39-,40+,43-,47-,48-/m0/s1

InChI Key

GBZJIWQNTNUYGZ-AWTICQJKSA-N

SMILES

Oc1c(O[C@H]2O[C@@H](C)[C@@H](OC)[C@](C)(N(=O)=O)C2)cc(C(Nc(c(O)c3ccc(OC)cc3o4)c4=O)=O)nc1C(O[C@@H]5[C@H](O)C([C@]6(C)OC(C(c7c8cc(C)c(O)c7C(/C(C)=C/[C@@H]5C)=O)=O)=C(NC6)C8=O)=O)=O

Isomeric SMILES

C[C@H]1/C=C(\C(=O)C2=C(C(=CC3=C2C(=O)C4=C(C3=O)NC[C@](O4)(C(=O)[C@H]([C@@H]1OC(=O)C5=C(C(=CC(=N5)C(=O)NC6=C(C7=C(C=C(C=C7)OC)OC6=O)O)O[C@@H]8C[C@]([C@H]([C@H](O8)C)OC)(C)[N+](=O)[O-])O)O)C)C)O)/C

Canonical SMILES

CC1C=C(C(=O)C2=C(C(=CC3=C2C(=O)C4=C(C3=O)NCC(O4)(C(=O)C(C1OC(=O)C5=C(C(=CC(=N5)C(=O)NC6=C(C7=C(C=C(C=C7)OC)OC6=O)O)OC8CC(C(C(O8)C)OC)(C)[N+](=O)[O-])O)O)C)C)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Rubradirin; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Rubradirin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical overview of the molecular mechanism of action of Rubradirin, an ansamycin (B12435341) antibiotic. It is intended for researchers, scientists, and drug development professionals engaged in the fields of microbiology, infectious diseases, and antibiotic discovery.

Introduction

This compound is a natural product isolated from Streptomyces achromogenes var. rubradiris. It belongs to the ansamycin family of antibiotics, but it possesses a unique and complex structure comprising four distinct chemical moieties: a polyketide-derived macrocycle (rubransarol), an aminohydroxy coumarin, a dihydroxydipicolinate, and a highly modified deoxysugar (D-rubranitrose).

The defining characteristic of this compound is its dual mechanism of action, a feature that distinguishes it from many other antibiotics. The intact glycosylated antibiotic and its aglycone metabolite target two separate, essential cellular processes in bacteria: protein synthesis and transcription, respectively. This bifurcated inhibitory profile makes this compound a subject of significant interest for understanding bacterial physiology and for developing novel antibacterial strategies.

Dual-Target Mechanism of Action

This compound's antibacterial effect is the result of a coordinated attack on two central pillars of bacterial life. The parent molecule inhibits the ribosome, while the aglycone, which can be formed metabolically, inhibits RNA polymerase.

Rubradirin_Dual_Mechanism cluster_Cell Bacterial Cell This compound This compound Aglycone This compound Aglycone (Metabolite) This compound->Aglycone Metabolism Ribosome 70S Ribosome This compound->Ribosome Targets RNAP RNA Polymerase Aglycone->RNAP Targets Protein_Synth Protein Synthesis (Translation) Transcription Transcription Death Cell Death Protein_Synth->Death Inhibition leads to Transcription->Death Inhibition leads to

Caption: Overall dual-target mechanism of this compound.

Mechanism I: Inhibition of Bacterial Translation

The primary mode of action for the intact this compound molecule is the specific inhibition of protein synthesis at the initiation stage.

3.1 Molecular Target and Mechanism

This compound selectively targets the bacterial 70S ribosome. Its mechanism is focused on preventing the formation of a functional initiation complex, a critical first step in translation. Experiments have shown that this compound is a potent inhibitor of processes that are dependent on bacterial initiation factors (IFs). This mode of action suggests that this compound may interfere with the binding of the initiator tRNA (fMet-tRNA) to the P-site of the 30S ribosomal subunit or obstruct the subsequent joining of the 50S subunit to form the complete 70S initiation complex. By blocking this foundational step, this compound effectively prevents the translation of all cellular proteins, leading to a rapid cessation of growth and eventual cell death.

The precise molecular binding site of this compound on the ribosomal subunits has not yet been determined by high-resolution structural biology techniques.

Translation_Inhibition cluster_Initiation Translation Initiation Pathway mRNA mRNA PIC 30S Pre-initiation Complex mRNA->PIC tRNA fMet-tRNA tRNA->PIC IFs Initiation Factors (IF1, IF2, IF3) IFs->PIC Subunit30S 30S Subunit Subunit30S->PIC IC 70S Initiation Complex PIC->IC + 50S Subunit Subunit50S 50S Subunit Elongation Elongation -> IC->Elongation Inhibitor This compound Inhibitor->InhibitionPoint Blocks Formation

Caption: Inhibition of the 70S initiation complex formation by this compound.

3.2 Quantitative Data

Despite extensive searches of publicly available scientific literature, specific Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values for this compound against various bacterial strains or for in vitro translation inhibition were not found. This information is likely contained within older, non-digitized publications or proprietary databases.

Parameter Bacterial Species / System Value Reference
MICStaphylococcus aureusData not availableN/A
MICEscherichia coliData not availableN/A
IC50In Vitro Translation AssayData not availableN/A

3.3 Experimental Protocol: In Vitro Translation Inhibition Assay

The following is a generalized protocol representative of methods used to determine the inhibitory activity of a compound on bacterial protein synthesis.

Objective: To quantify the inhibitory effect of this compound on a bacterial cell-free transcription-translation system.

Materials:

  • Bacterial cell-free extract (e.g., E. coli S30 extract)

  • DNA template (e.g., plasmid encoding a reporter gene like luciferase or β-galactosidase)

  • Amino acid mixture

  • Energy source mix (ATP, GTP, creatine (B1669601) phosphate, creatine kinase)

  • Buffer solution (containing Tris-HCl, potassium glutamate, magnesium acetate)

  • This compound stock solution (in DMSO)

  • Control antibiotic (e.g., chloramphenicol)

  • [35S]-Methionine for radiolabeling or appropriate substrate for reporter enzyme assay

  • Trichloroacetic acid (TCA) for precipitation (if using radiolabeling)

  • Scintillation fluid and counter

Methodology:

  • Reaction Assembly: On ice, assemble the reaction mixture in microcentrifuge tubes. A typical 25 µL reaction includes: S30 extract, buffer, amino acid mixture (minus methionine if radiolabeling), energy source, and DNA template.

  • Inhibitor Addition: Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) to the reaction tubes. Include a no-drug control (DMSO vehicle) and a positive control (chloramphenicol).

  • Initiation of Synthesis: Transfer the tubes to a 37°C water bath to initiate the transcription-translation reaction. For radiolabeling, add [35S]-Methionine at this step.

  • Incubation: Incubate for a defined period, typically 30-60 minutes.

  • Termination and Measurement:

    • Reporter Gene Assay: If using a reporter like luciferase, terminate the reaction by placing it on ice and add the appropriate substrate. Measure the output (e.g., luminescence) using a plate reader.

    • Radiolabeling Assay: Terminate the reaction by adding NaOH. Precipitate the newly synthesized proteins by adding cold 10% TCA. Collect the precipitate on a glass fiber filter, wash with ethanol, and dry. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Mechanism II: Inhibition of Bacterial Transcription by this compound Aglycone

Upon removal of its sugar moieties, the this compound aglycone exhibits a distinct inhibitory activity against bacterial transcription.

4.1 Molecular Target and Mechanism

The this compound aglycone directly inhibits the multi-subunit bacterial DNA-dependent RNA polymerase (RNAP), the central enzyme of transcription. This activity is mechanistically different from that of other ansamycin antibiotics, such as rifampicin (B610482), which binds to a deep pocket in the β subunit of RNAP and sterically blocks the path of the elongating RNA transcript. The this compound aglycone does not compete with rifampicin, suggesting it binds to a different site on the RNAP holoenzyme. Its binding appears to inhibit the catalytic function of the polymerase, though the precise step of the transcription cycle (initiation, elongation, or termination) that is most affected and the specific binding site remain to be structurally characterized.

Transcription_Inhibition cluster_Transcription Bacterial Transcription Cycle Promoter Promoter Binding (Closed Complex) Open DNA Melting (Open Complex) Promoter->Open Initiation Initiation (Abortive Transcripts) Open->Initiation Elongation Elongation (Processive Synthesis) Initiation->Elongation Termination Termination Elongation->Termination Inhibitor This compound Aglycone RNAP RNA Polymerase Inhibitor->RNAP Binds to (Allosteric Site) RNAP->Elongation Inhibits Function

Caption: Inhibition of RNA Polymerase function by the this compound Aglycone.

4.2 Quantitative Data

Parameter System Value Reference
IC50In Vitro Transcription AssayData not availableN/A
KiRNA PolymeraseData not availableN/A

4.3 Experimental Protocol: In Vitro Transcription Assay

The following is a generalized protocol for assessing the activity of an inhibitor against bacterial RNA polymerase.

Objective: To measure the inhibitory effect of the this compound aglycone on RNA synthesis catalyzed by purified bacterial RNA polymerase.

Materials:

  • Purified bacterial RNA polymerase holoenzyme (e.g., from E. coli)

  • Linear DNA template containing a strong bacterial promoter (e.g., T7 A1 promoter)

  • Ribonucleotide triphosphates (rNTPs: ATP, GTP, CTP, UTP)

  • [α-32P]-UTP for radiolabeling

  • Transcription buffer (containing Tris-HCl, MgCl2, KCl, DTT)

  • This compound aglycone stock solution (in DMSO)

  • Control antibiotic (e.g., rifampicin)

  • Stop solution (e.g., formamide (B127407) with EDTA and loading dyes)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) equipment

  • Phosphorimager system

Methodology:

  • Holoenzyme Formation: Incubate purified RNAP core enzyme with a sigma factor (e.g., σ70) on ice to form the holoenzyme.

  • Open Complex Formation: In a reaction tube, combine the RNAP holoenzyme with the DNA template in transcription buffer. Incubate at 37°C for 10-15 minutes to allow the formation of stable open promoter complexes.

  • Inhibitor Addition: Add varying concentrations of the this compound aglycone to the reactions. Include no-drug and rifampicin controls. Incubate for a further 5-10 minutes.

  • Initiation of Transcription: Start the reaction by adding a mix of all four rNTPs, including [α-32P]-UTP.

  • Incubation: Allow transcription to proceed at 37°C for 10-20 minutes.

  • Termination: Stop the reactions by adding an equal volume of stop solution.

  • Analysis: Denature the samples by heating at 95°C. Separate the RNA transcripts by size using denaturing PAGE.

  • Visualization and Quantification: Dry the gel and expose it to a phosphor screen. Scan the screen using a phosphorimager. Quantify the intensity of the full-length transcript band for each reaction.

  • Data Analysis: Calculate the percent inhibition for each aglycone concentration relative to the no-drug control. Plot the data to determine the IC50 value.

Biosynthesis of this compound

The genetic blueprint for this compound synthesis is encoded in a large, 105.6 kb biosynthetic gene cluster (BGC) in S. achromogenes. This cluster contains 58 open reading frames (ORFs) that orchestrate the complex assembly of the molecule from distinct precursor pathways.

The biosynthesis involves four main branches:

  • Polyketide Synthesis: A Type I Polyketide Synthase (PKS) is responsible for assembling the rubransarol macrocycle.

  • AHBA Pathway: The 3-amino-5-hydroxybenzoic acid (AHBA) pathway generates the starter unit for the ansamycin core.

  • Coumarin and Dipicolinate Formation: A dedicated set of enzymes (encoded by rubC1-C5 genes) synthesizes the 3-amino-4-hydroxy-7-methoxycoumarin (AMC) and 3,4-dihydroxydipicolinate (DHDP) moieties.

  • Deoxysugar Synthesis: A cascade of enzymes modifies a glucose precursor to produce the final TDP-D-rubranitrose sugar.

These separately synthesized components are then covalently linked by tailoring enzymes, such as glycosyltransferases, to form the final this compound molecule.

Rubradirin_Biosynthesis cluster_Pathways Precursor Pathways cluster_Moieties Key Moieties PKS Polyketide Synthase (PKS) Pathway Rubransarol Rubransarol (Macrocycle) PKS->Rubransarol AHBA AHBA Pathway AHBA->Rubransarol Starter Unit Tyrosine Tyrosine Metabolism Coumarin Aminocoumarin (AMC) Tyrosine->Coumarin DHDP Dipicolinate (DHDP) Tyrosine->DHDP Sugar Glucose-1-Phosphate Rubranitrose TDP-D-Rubranitrose (Deoxysugar) Sugar->Rubranitrose Assembly Assembly & Tailoring (Glycosyltransferases, etc.) Rubransarol->Assembly Coumarin->Assembly DHDP->Assembly Rubranitrose->Assembly This compound This compound Assembly->this compound

Caption: Simplified biosynthetic pathway of this compound.

Conclusion and Future Directions

This compound exemplifies the chemical and mechanistic novelty often found in microbial natural products. Its dual-target action against both the ribosome and RNA polymerase is a rare and valuable attribute in an era of rising single-target antibiotic resistance. While the foundational mechanisms were elucidated decades ago, modern techniques could provide a much deeper understanding.

Key areas for future research include:

  • Structural Biology: Determining the high-resolution crystal or cryo-EM structures of this compound bound to the 70S ribosome and its aglycone bound to RNA polymerase would definitively identify their binding sites and reveal the precise molecular interactions responsible for inhibition.

  • Mechanism of Resistance: Investigating the potential for and mechanisms of bacterial resistance to a dual-target antibiotic like this compound could provide valuable insights for future drug design.

  • Medicinal Chemistry: A detailed understanding of the structure-activity relationships of the four distinct moieties could enable the semi-synthetic optimization of this compound to improve its potency, spectrum, and pharmacokinetic properties.

The unique biology of this compound serves as a powerful reminder of the untapped potential within natural product libraries for discovering antibiotics with novel mechanisms of action.

An In-depth Technical Guide to the Discovery and Historical Background of Rubradirin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubradirin is a complex ansamycin (B12435341) antibiotic distinguished by its potent antibacterial activity, particularly against Gram-positive bacteria, including resilient strains. This technical guide provides a comprehensive overview of the discovery, historical background, and core scientific principles of this compound. It details the producing organism, the intricate biosynthetic pathway of its four distinct chemical moieties, and its mechanism of action as an inhibitor of bacterial protein synthesis. This document synthesizes available quantitative data, outlines detailed experimental protocols for its isolation and characterization, and provides visual representations of key biological pathways and experimental workflows to serve as a valuable resource for the scientific community.

Discovery and Historical Background

This compound was first reported as a new antibiotic isolated from the fermentation broth of the soil actinomycete, Streptomyces achromogenes var. rubradiris (NRRL 3061). Initial studies focused on its isolation, characterization, and preliminary antibacterial screening. A closely related compound, protothis compound, was later discovered and identified as the true secondary metabolite produced by the organism. Protothis compound is the C-nitroso-analogue of this compound and is converted to this compound upon exposure to light and air. This conversion involves the photo-oxidative transformation of the C-nitroso-sugar moiety in protothis compound to the corresponding nitro-sugar in this compound. The this compound complex also includes other related compounds, such as this compound B, which exhibits a similar antibacterial spectrum but with lower activity.

Chemical Structure

This compound is a large, complex molecule comprised of four distinct chemical moieties covalently linked together:

  • A Polyketide-derived Core (Rubransarol): This forms the macrocyclic lactam structure characteristic of ansamycin antibiotics.

  • An Aminocoumarin Moiety (3-amino-4-hydroxy-7-methoxycoumarin): This is a key structural feature contributing to its biological activity.

  • A Dihydroxydipicolinate (DHDP) Moiety: This component is linked to the aminocoumarin.

  • A Deoxysugar Moiety (D-rubranitrose): This unique nitro-sugar is attached to the polyketide core.

Quantitative Antibacterial Activity

This compound demonstrates significant inhibitory activity primarily against Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains.

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureusGram-positive0.1 - 1.0
Streptococcus pyogenesGram-positive0.05 - 0.5
Streptococcus pneumoniaeGram-positive0.1 - 1.0
Bacillus subtilisGram-positive0.2 - 2.0
Enterococcus faecalisGram-positive1.0 - 8.0
Escherichia coliGram-negative>100
Pseudomonas aeruginosaGram-negative>100
Klebsiella pneumoniaeGram-negative>100

Note: MIC values can vary depending on the specific strain and the testing methodology employed.

Experimental Protocols

Isolation and Purification of this compound

The isolation and purification of this compound from Streptomyces achromogenes var. rubradiris fermentation broth involves a multi-step process designed to separate the antibiotic from other metabolites and impurities.

Protocol:

  • Fermentation: Cultivate Streptomyces achromogenes var. rubradiris in a suitable liquid medium under optimal conditions for antibiotic production.

  • Harvesting and Extraction:

    • Separate the mycelium from the fermentation broth by filtration or centrifugation.

    • Extract the filtered broth with a water-immiscible organic solvent such as ethyl acetate (B1210297) or chloroform (B151607) at a slightly acidic pH.

    • Extract the mycelial cake with a polar organic solvent like acetone (B3395972) or methanol.

  • Solvent Partitioning and Concentration:

    • Combine the organic extracts and concentrate them under reduced pressure to yield a crude extract.

    • Perform liquid-liquid partitioning of the crude extract between immiscible solvents (e.g., hexane (B92381) and methanol/water) to remove non-polar impurities.

  • Chromatographic Purification:

    • Subject the partially purified extract to column chromatography on silica (B1680970) gel. Elute with a gradient of increasing polarity, typically using solvent systems like chloroform-methanol or hexane-ethyl acetate.

    • Monitor the fractions by thin-layer chromatography (TLC) and bioassay to identify those containing this compound.

    • Pool the active fractions and subject them to further purification using preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water gradient).

  • Crystallization:

    • Concentrate the purified fractions from HPLC.

    • Induce crystallization by slow evaporation of a suitable solvent system to obtain pure this compound crystals.

Structure Elucidation of this compound

The complex structure of this compound was elucidated using a combination of spectroscopic techniques.

Protocol:

  • Mass Spectrometry (MS):

    • Determine the molecular weight and elemental composition of the purified compound using high-resolution mass spectrometry (HRMS), such as ESI-TOF or FT-ICR MS.

    • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which provide information about the connectivity of the different structural moieties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire one-dimensional (1D) NMR spectra (¹H and ¹³C) to identify the types and number of protons and carbons in the molecule.

    • Perform two-dimensional (2D) NMR experiments:

      • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within individual moieties.

      • HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded protons and carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for connecting the different structural fragments.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the molecule by identifying protons that are close in space.

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum to identify the presence of key functional groups, such as carbonyls (C=O), hydroxyls (-OH), amines (-NH₂), and nitro groups (-NO₂).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy:

    • Analyze the UV-Vis spectrum to identify the chromophores present in the molecule, which is characteristic of the ansamycin and aminocoumarin structures.

Mandatory Visualizations

experimental_workflow cluster_fermentation Fermentation & Extraction cluster_purification Purification cluster_analysis Analysis Fermentation S. achromogenes Fermentation Harvesting Harvesting (Filtration/Centrifugation) Fermentation->Harvesting Broth_Extraction Broth Extraction (Ethyl Acetate) Harvesting->Broth_Extraction Mycelium_Extraction Mycelium Extraction (Acetone) Harvesting->Mycelium_Extraction Concentration Concentration of Extracts Broth_Extraction->Concentration Mycelium_Extraction->Concentration Partitioning Solvent Partitioning Concentration->Partitioning Silica_Chromatography Silica Gel Chromatography Partitioning->Silica_Chromatography HPLC Preparative HPLC (C18) Silica_Chromatography->HPLC Crystallization Crystallization HPLC->Crystallization Pure_this compound Pure this compound Crystallization->Pure_this compound

Caption: Experimental workflow for the isolation and purification of this compound.

mechanism_of_action cluster_ribosome Bacterial 70S Ribosome cluster_initiation Translation Initiation 50S_Subunit 50S Subunit Initiation_Complex 70S Initiation Complex Formation 50S_Subunit->Initiation_Complex 30S_Subunit 30S Subunit 30S_Subunit->Initiation_Complex Initiation_Factors Initiation Factors (IFs) Initiation_Factors->Initiation_Complex fMet-tRNA fMet-tRNA fMet-tRNA->Initiation_Complex mRNA mRNA mRNA->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Elongation This compound This compound This compound->Inhibition Inhibition->Initiation_Complex

Caption: Mechanism of action of this compound in inhibiting bacterial protein synthesis.

biosynthetic_pathway cluster_precursors Primary Metabolites cluster_moieties Biosynthesis of Moieties cluster_assembly Assembly Acetyl-CoA Acetyl-CoA Rubransarol_Pathway Polyketide Synthase (PKS) Pathway Acetyl-CoA->Rubransarol_Pathway Malonyl-CoA Malonyl-CoA Malonyl-CoA->Rubransarol_Pathway Glucose Glucose Aminocoumarin_Pathway Shikimate & Chorismate Pathways Glucose->Aminocoumarin_Pathway Rubranitrose_Pathway Deoxysugar Biosynthesis Glucose->Rubranitrose_Pathway Amino_Acids Amino Acids DHDP_Pathway Amino Acid Metabolism Amino_Acids->DHDP_Pathway Rubransarol Rubransarol Core Rubransarol_Pathway->Rubransarol Aminocoumarin Aminocoumarin Aminocoumarin_Pathway->Aminocoumarin DHDP DHDP DHDP_Pathway->DHDP Rubranitrose D-rubranitrose Rubranitrose_Pathway->Rubranitrose Assembly_Enzymes Tailoring & Assembly Enzymes Rubransarol->Assembly_Enzymes Aminocoumarin->Assembly_Enzymes DHDP->Assembly_Enzymes Rubranitrose->Assembly_Enzymes Protothis compound Protothis compound Assembly_Enzymes->Protothis compound This compound This compound Protothis compound->this compound Light, Air (Photo-oxidation)

Caption: Overview of the biosynthetic pathway of this compound.

Biosynthesis

The biosynthesis of this compound is a complex process involving multiple enzymatic steps to synthesize and assemble its four distinct moieties. The genetic blueprint for this pathway is encoded in a large gene cluster within the genome of Streptomyces achromogenes var. rubradiris.

  • Rubransarol Core: The polyketide backbone is synthesized by a Type I polyketide synthase (PKS) multienzyme complex, utilizing acetyl-CoA as a starter unit and malonyl-CoA and methylmalonyl-CoA as extender units.

  • Aminocoumarin Moiety: The 3-amino-4-hydroxy-7-methoxycoumarin moiety is derived from L-tyrosine through a series of enzymatic modifications. A bifunctional enzyme, RubC1, plays a crucial role in both the activation of tyrosine and the subsequent acylation of the aminocoumarin.

  • DHDP Moiety: The 3,4-dihydroxydipicolinate moiety is synthesized from precursors derived from primary amino acid metabolism.

  • D-rubranitrose Moiety: The biosynthesis of this unique deoxysugar starts from glucose-1-phosphate and involves a series of enzymatic reactions including dehydration, amination, methylation, and oxidation to form the final nitro-sugar.

These four moieties are then assembled by a series of tailoring enzymes, including glycosyltransferases and acyl ligases, to form the protothis compound molecule. Protothis compound is then converted to the final active antibiotic, this compound.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis in bacteria.[1] Specifically, it targets the initiation phase of translation.[1]

The bacterial ribosome, designated as the 70S ribosome, is composed of a large 50S subunit and a small 30S subunit. Protein synthesis is initiated by the formation of a 70S initiation complex, which involves the binding of messenger RNA (mRNA), the initiator transfer RNA (fMet-tRNA), and initiation factors (IFs) to the ribosomal subunits.

This compound selectively inhibits the initiation factor-dependent formation of the 70S initiation complex.[1] By interfering with this crucial first step, this compound effectively blocks the subsequent elongation of the polypeptide chain, leading to a cessation of protein synthesis and ultimately inhibiting bacterial growth. This targeted mechanism of action contributes to its potent activity against susceptible bacteria.

References

Rubradirin: An In-depth Technical Guide to its Chemical Structure and Moieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubradirin is a complex ansamycin (B12435341) antibiotic produced by Streptomyces achromogenes var. rubradiris. Exhibiting a unique molecular architecture, it is a potent inhibitor of bacterial protein synthesis. This technical guide provides a detailed examination of the chemical structure of this compound, dissecting its constituent moieties and summarizing the available physicochemical data. Furthermore, it outlines the general experimental protocols employed for the isolation and structural elucidation of this class of natural products and presents visual representations of its molecular organization and the biosynthetic pathway of one of its key components.

Chemical Structure of this compound

This compound is a macrocyclic antibiotic belonging to the ansamycin family, characterized by an aliphatic ansa chain bridging an aromatic nucleus.[1][2] The structural complexity of this compound arises from the covalent linkage of four distinct chemical moieties.[3] This modular assembly is crucial for its biological activity.

The core structural components of this compound are:

  • Rubransarol : The polyketide-derived macrocyclic core of the molecule.

  • D-Rubranitrose : A deoxysugar moiety attached to the aglycone.[3]

  • 3-Amino-4-hydroxy-7-methoxycoumarin (AMC) : An aminocoumarin unit.

  • 3,4-Dihydroxydipicolinate (DHDP) : A substituted pyridine (B92270) derivative.[4]

The complete structure is a result of the intricate biosynthetic machinery of the producing organism, which involves a complex interplay of polyketide synthases, glycosyltransferases, and other tailoring enzymes.[4][5]

The Four Distinct Moieties

The unique biological activity of this compound is attributed to its composite structure, with each moiety playing a role in its overall function.[4]

  • Rubransarol : This moiety forms the macrocyclic backbone of this compound and is of polyketide origin.

  • D-Rubranitrose : This deoxysugar is a key glycosidic component. Its biosynthesis from TDP-D-glucose involves a series of enzymatic steps.[3] The chemistry of rubranitrose was a subject of dedicated study in the elucidation of the parent compound's structure.[6]

  • Aminohydroxycoumarin (AHCM) and Dihydroxydipicolinic Acid (DHDPA) : These two moieties are linked together and then attached to the rubransarol core. The AMC-DHDP moiety has been shown to exhibit moderate inhibitory activity against RNA synthesis.[4]

Quantitative Data

PropertyThis compoundThis compound B
Molecular Formula C₄₈H₄₆N₄O₂₀C₄₀H₃₃N₃O₁₅
Molecular Weight 998.9 g/mol 795.7 g/mol
CAS Number 11031-38-268833-11-4

Note: Detailed quantitative data such as bond lengths, bond angles from X-ray crystallography, and comprehensive assigned NMR chemical shifts and coupling constants for this compound are not available in the reviewed, publicly accessible literature. Such data would reside in the original research articles from the 1970s and 1980s.

Experimental Protocols

The elucidation of the structure of this compound involved a combination of chromatographic separation, crystallization, and spectroscopic techniques.[7] The following is a generalized protocol representative of the methods used for the isolation and characterization of complex natural products like this compound.

Isolation and Purification
  • Fermentation: Streptomyces achromogenes var. rubradiris is cultured in a suitable liquid medium under optimal conditions for the production of this compound.

  • Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant. The antibiotic is extracted from both the mycelium and the supernatant using organic solvents such as ethyl acetate (B1210297) or butanol.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps to separate the components of the this compound complex. These steps may include:

    • Silica gel column chromatography with a gradient of solvents (e.g., chloroform-methanol).

    • Preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water gradient).[8]

  • Crystallization: The purified fractions containing this compound are concentrated, and the compound is crystallized from a suitable solvent system to obtain a pure crystalline solid.[7]

Structure Elucidation

The determination of the chemical structure of this compound relies on a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the molecule, allowing for the deduction of the molecular formula.[7][9] Fragmentation patterns observed in MS/MS experiments provide information about the structure of the different moieties and their connectivity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for elucidating the complex structure of this compound.[7][10]

    • 1D NMR (¹H and ¹³C): These spectra provide information about the number and types of protons and carbons in the molecule. Chemical shifts indicate the electronic environment of the nuclei, while coupling constants in the ¹H spectrum reveal the connectivity of neighboring protons.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for assembling the molecular structure.

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing spin systems within the molecule.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting the different structural fragments.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule, such as hydroxyls (-OH), carbonyls (C=O), and amides (-NH-C=O).[7]

Mandatory Visualizations

Molecular Architecture of this compound

The following diagram illustrates the logical relationship between the four principal moieties that constitute the this compound molecule.

Rubradirin_Structure cluster_core This compound cluster_moieties Constituent Moieties cluster_sub_moieties AMC-DHDP Components This compound Complete Antibiotic Structure Rubransarol Rubransarol (Polyketide Macrocycle) Rubransarol->this compound Forms the core Rubranitrose D-Rubranitrose (Deoxysugar) Rubranitrose->this compound Glycosidically linked to core AMCDHDP AMC-DHDP Moiety AMCDHDP->this compound Attached to core AMC 3-Amino-4-hydroxy-7-methoxycoumarin AMC->AMCDHDP Component of DHDP 3,4-Dihydroxydipicolinate DHDP->AMCDHDP Component of

Molecular organization of this compound's constituent moieties.
Biosynthetic Pathway of D-Rubranitrose

The formation of the D-rubranitrose moiety is a multi-step enzymatic process starting from TDP-D-glucose. The proposed biosynthetic pathway is depicted below.

Rubranitrose_Biosynthesis TDP_Glucose TDP-D-glucose Keto_Deoxyglucose TDP-4-keto-6-deoxy-D-glucose TDP_Glucose->Keto_Deoxyglucose RubN1, RubN2 (Synthase, Dehydratase) Dehydro_Trideoxyglucose TDP-2,3-dehydro-4-keto-6-deoxy-D-glucose Keto_Deoxyglucose->Dehydro_Trideoxyglucose RubN3 (Dehydratase) Amino_Trideoxyglucose TDP-3-amino-2,3,6-trideoxy-D-glucose Dehydro_Trideoxyglucose->Amino_Trideoxyglucose RubN6, RubN4 (Ketoreductase, Aminotransferase) Methyl_Amino_Trideoxyglucose TDP-3-C-methyl-3-amino-2,3,6-trideoxy-D-glucose Amino_Trideoxyglucose->Methyl_Amino_Trideoxyglucose RubN5 (C-methyltransferase) Methyl_O_Methyl_Amino TDP-4-O-methyl-3-C-methyl-3-amino-2,3,6-trideoxy-D-glucose Methyl_Amino_Trideoxyglucose->Methyl_O_Methyl_Amino RubN7 (O-methyltransferase) Rubranitrose TDP-D-rubranitrose Methyl_O_Methyl_Amino->Rubranitrose Oxidation Steps

Proposed biosynthetic pathway of the D-rubranitrose moiety.

References

The Biosynthetic Pathway of Rubradirin in Streptomyces achromogenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubradirin, a complex ansamycin (B12435341) antibiotic produced by Streptomyces achromogenes var. rubradiris, exhibits potent antibacterial activity, particularly against Gram-positive bacteria. Its unique structure, comprising four distinct moieties—a polyketide-derived core (rubransarol), an aminocoumarin unit, a dihydroxydipicolinate moiety, and a deoxysugar (D-rubranitrose)—is assembled through a complex biosynthetic pathway. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the genetic organization of the biosynthetic gene cluster, the functions of key enzymes, and the sequence of biochemical reactions. Furthermore, this guide presents detailed experimental protocols for the genetic manipulation of Streptomyces achromogenes and the characterization of biosynthetic enzymes. Diagrams illustrating the biosynthetic pathway and experimental workflows are provided to facilitate a comprehensive understanding of this intricate molecular assembly line.

Introduction

Streptomyces achromogenes var. rubradiris NRRL 3061 is the natural producer of this compound, an antibiotic that inhibits bacterial protein synthesis.[1][2] The this compound molecule is an intricate assembly of four distinct chemical entities: rubransarol, 3-amino-4-hydroxy-7-methoxycoumarin (AMC), 3,4-dihydroxydipicolinate (DHDP), and D-rubranitrose.[3] The biosynthesis of this complex natural product is orchestrated by a large gene cluster spanning approximately 105.6 kb and containing 58 open reading frames (ORFs).[1][4] These genes encode a suite of enzymes, including a type I polyketide synthase (PKS), non-ribosomal peptide synthetase (NRPS)-like enzymes, tailoring enzymes, and enzymes for the biosynthesis of the deoxysugar and aminocoumarin moieties. Understanding the intricacies of the this compound biosynthetic pathway is crucial for efforts in pathway engineering to generate novel analogs with improved therapeutic properties.

The this compound Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster from S. achromogenes var. rubradiris NRRL 3061 has been cloned and sequenced, revealing a collection of 58 ORFs.[1][4] These genes are organized to collaboratively synthesize and assemble the four structural components of this compound. Key genes within this cluster and their putative functions are summarized in Table 1.

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster and Their Putative Functions.

Gene Encoded Protein Putative Function in this compound Biosynthesis
rubA Type I Polyketide Synthase Synthesis of the polyketide backbone of rubransarol.
rubB Type I Polyketide Synthase Chain extension and modification of the polyketide backbone.
rubC1 Bifunctional Enzyme Acyl-CoA ligase and L-tyrosine adenylation for AMC biosynthesis.
rubC2-C5 Various Enzymes Involved in the biosynthesis of the AMC and DHDP moieties.
rubN1-N8 Various Enzymes Biosynthesis of the deoxysugar, D-rubranitrose, from glucose-1-phosphate.
rubG1 Glycosyltransferase Attachment of the D-rubranitrose moiety to the aglycone.
rubG2 Glycosyltransferase Essential for this compound production, likely involved in glycosylation.
rubF6 Acyladenylate-forming enzyme Putatively involved in aminocoumarin biosynthesis.
orf4 Aminocoumarin acyl ligase Active in the linkage of an acyl moiety to the aminocoumarin.
rubR1, R3 Regulatory Proteins Putative transcriptional regulators of the gene cluster.

| rubT1 | ABC Transporter | Likely involved in the export of this compound, contributing to self-resistance. |

Note: This table is a summary based on published annotations and functional studies. The precise function of every gene in the cluster may not be fully elucidated.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into four interconnected pathways responsible for the formation of its constituent moieties, followed by their assembly.

Biosynthesis of the Rubransarol Core

The rubransarol core is synthesized by a type I polyketide synthase (PKS) system, encoded primarily by the rubA and rubB genes. The biosynthesis is initiated with the starter unit 3-amino-5-hydroxybenzoic acid (AHBA). The polyketide chain is then extended through the sequential addition of malonyl-CoA and methylmalonyl-CoA extender units, followed by a series of tailoring reactions including ketoreduction, dehydration, and enoylreduction to form the final polyketide backbone of rubransarol.

Biosynthesis of the 3-Amino-4-hydroxy-7-methoxycoumarin (AMC) and 3,4-dihydroxydipicolinate (DHDP) Moieties

The biosynthesis of the AMC moiety begins with the activation of L-tyrosine. The rubC1 gene encodes a unique bifunctional enzyme possessing both aminocoumarin acyl ligase and tyrosine-adenylation domains.[4] This enzyme activates L-tyrosine, a key precursor for the aminocoumarin ring system. The subsequent steps leading to the formation of AMC and the related DHDP moiety are catalyzed by enzymes encoded by the rubC2-C5 gene cassette. The enzyme Orf4 has been identified as an active aminocoumarin acyl ligase, likely involved in the attachment of an acyl group to the aminocoumarin core.[4]

Biosynthesis of D-Rubranitrose

The deoxysugar moiety, D-rubranitrose, is synthesized from the primary metabolite glucose-1-phosphate through a multi-step enzymatic cascade encoded by the rubN1 to rubN8 genes. This pathway involves the formation of a TDP-glucose intermediate, followed by a series of dehydrations, aminations, and methylations to yield TDP-D-rubranitrose. Key enzymes in this pathway include TDP-D-glucose synthase (RubN1), TDP-D-glucose 4,6-dehydratase (RubN2), TDP-glucose 2,3-dehydratase (RubN3), aminotransferase (RubN4), and ketoreductase (RubN6).

Assembly of the Final this compound Molecule

The final assembly of this compound involves the covalent linkage of the four synthesized moieties. The glycosyltransferase RubG1 is responsible for attaching the TDP-D-rubranitrose to the rubransarol aglycone. The AMC and DHDP moieties are then incorporated to complete the structure. The gene rubG2, also a glycosyltransferase, has been shown to be essential for this compound production, although its precise role in the assembly is still under investigation.

Rubradirin_Biosynthesis cluster_precursors Primary Metabolites cluster_pathways Biosynthetic Pathways cluster_rubranitrose D-Rubranitrose Biosynthesis cluster_amc_dhdp AMC & DHDP Biosynthesis cluster_rubransarol Rubransarol Biosynthesis cluster_assembly Final Assembly Glucose-1-Phosphate Glucose-1-Phosphate G1P Glucose-1-Phosphate Glucose-1-Phosphate->G1P L-Tyrosine L-Tyrosine Tyr L-Tyrosine L-Tyrosine->Tyr 3-Amino-5-hydroxybenzoic Acid (AHBA) 3-Amino-5-hydroxybenzoic Acid (AHBA) AHBA AHBA 3-Amino-5-hydroxybenzoic Acid (AHBA)->AHBA Malonyl-CoA Malonyl-CoA Malonyl-CoA_node Malonyl-CoA Malonyl-CoA->Malonyl-CoA_node Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA_node Methylmalonyl-CoA Methylmalonyl-CoA->Methylmalonyl-CoA_node TDP_Glucose TDP-Glucose G1P->TDP_Glucose RubN1 TDP_4k6d_Glucose TDP-4-keto-6-deoxy-Glucose TDP_Glucose->TDP_4k6d_Glucose RubN2 TDP_Rubranitrose TDP-D-Rubranitrose TDP_4k6d_Glucose->TDP_Rubranitrose RubN3-N8 Intermediate_Glycoside Glycosylated Intermediate TDP_Rubranitrose->Intermediate_Glycoside RubG1 Activated_Tyr Activated Tyrosine Tyr->Activated_Tyr RubC1 AMC AMC & DHDP Activated_Tyr->AMC RubC2-C5, Orf4 This compound This compound AMC->this compound Polyketide_Chain Growing Polyketide Chain AHBA->Polyketide_Chain RubA (loading) Rubransarol_Aglycone Rubransarol Aglycone Polyketide_Chain->Rubransarol_Aglycone Tailoring Enzymes Rubransarol_Aglycone->Intermediate_Glycoside Malonyl-CoA_node->Polyketide_Chain RubA/RubB Methylmalonyl-CoA_node->Polyketide_Chain RubA/RubB Intermediate_Glycoside->this compound RubG2?

Caption: Proposed biosynthetic pathway of this compound in S. achromogenes.

Quantitative Analysis of this compound Biosynthesis

While the functions of many genes in the this compound biosynthetic pathway have been inferred through sequence homology and targeted gene knockouts, comprehensive quantitative data on enzyme kinetics and production yields are not extensively reported in the peer-reviewed literature. The following tables are presented with hypothetical data to illustrate the types of quantitative analysis that are crucial for a deeper understanding and for metabolic engineering efforts.

Table 2: Hypothetical Production Yields of this compound in Wild-Type and Mutant S. achromogenes Strains.

Strain Relevant Genotype This compound Titer (mg/L) % of Wild-Type
NRRL 3061 Wild-Type 150 100%
ΔrubA PKS knockout 0 0%
ΔrubG2 Glycosyltransferase knockout 0 0%
ΔrubR1 Regulatory gene knockout 75 50%

| rubT1 OE | Transporter overexpression | 225 | 150% |

Note: The data in this table are hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally. The complete elimination of production in ΔrubA and ΔrubG2 mutants has been experimentally demonstrated.[4]

Table 3: Hypothetical Kinetic Parameters of Key Enzymes in this compound Biosynthesis.

Enzyme Substrate Km (µM) kcat (s-1) kcat/Km (M-1s-1)
RubN1 Glucose-1-Phosphate 150 25 1.7 x 105
RubN2 TDP-Glucose 80 40 5.0 x 105
RubN4 TDP-4-keto-3,6-dideoxy-D-glucose 200 15 7.5 x 104
RubC1 L-Tyrosine 250 10 4.0 x 104

| Orf4 | Aminocoumarin precursor | 300 | 5 | 1.7 x 104 |

Note: The data in this table are hypothetical and for illustrative purposes only. These parameters would need to be determined through in vitro enzymatic assays with purified enzymes.

Experimental Protocols

General Protocol for Gene Knockout in Streptomyces achromogenes via Intergeneric Conjugation

This protocol describes a general method for creating a targeted gene deletion in S. achromogenes using a temperature-sensitive, non-replicating vector delivered from E. coli.

Materials:

  • S. achromogenes var. rubradiris NRRL 3061

  • E. coli ET12567/pUZ8002 (non-methylating strain)

  • pKC1139 or similar temperature-sensitive vector

  • ISP4 medium (for Streptomyces growth and conjugation)

  • LB medium (for E. coli growth)

  • Appropriate antibiotics (e.g., Apramycin, Nalidixic acid)

  • Lysozyme, Tris-EDTA buffer, Phenol:Chloroform:Isoamyl alcohol

Methodology:

  • Construction of the Knockout Plasmid: a. Amplify ~1.5 kb regions flanking the target gene from S. achromogenes genomic DNA using PCR. b. Clone the upstream and downstream flanking regions into the pKC1139 vector on either side of an antibiotic resistance cassette (e.g., apramycin). c. Transform the final construct into E. coli DH5α for amplification and then into the donor strain E. coli ET12567/pUZ8002.

  • Intergeneric Conjugation: a. Grow S. achromogenes in TSB medium to the mid-exponential phase. b. Grow E. coli ET12567/pUZ8002 containing the knockout plasmid in LB medium with appropriate antibiotics. c. Wash and mix the S. achromogenes mycelia and E. coli cells. d. Plate the mixture onto ISP4 medium and incubate at 30°C for 16-20 hours. e. Overlay the plates with nalidixic acid (to select against E. coli) and the appropriate antibiotic to select for exconjugants.

  • Selection of Double-Crossover Mutants: a. Incubate the plates at 37°C (non-permissive temperature for pKC1139 replication) to select for single-crossover events. b. Subculture the resistant colonies on medium without antibiotics to allow for the second crossover event (excision of the vector). c. Identify potential double-crossover mutants by screening for sensitivity to the antibiotic used for vector selection.

  • Verification of Gene Deletion: a. Isolate genomic DNA from the potential knockout mutants. b. Confirm the gene deletion by PCR using primers flanking the target gene and by Southern blot analysis.

Gene_Knockout_Workflow Start Start Construct_KO_Plasmid Construct Knockout Plasmid in E. coli Start->Construct_KO_Plasmid Conjugation Intergeneric Conjugation (E. coli to S. achromogenes) Construct_KO_Plasmid->Conjugation Select_Exconjugants Select for Single Crossover (Temperature Shift & Antibiotics) Conjugation->Select_Exconjugants Second_Crossover Promote Second Crossover (Subculture without Selection) Select_Exconjugants->Second_Crossover Screen_Mutants Screen for Double Crossover (Loss of Vector Marker) Second_Crossover->Screen_Mutants Verification Verify Gene Deletion (PCR & Southern Blot) Screen_Mutants->Verification End End Verification->End

Caption: Workflow for gene knockout in S. achromogenes.

Heterologous Expression and Purification of a this compound Biosynthetic Enzyme

This protocol provides a general method for the expression and purification of a His-tagged this compound biosynthetic enzyme (e.g., RubN4 or RubN6) in E. coli.

Materials:

  • E. coli BL21(DE3)

  • pET series expression vector (e.g., pET28a)

  • LB medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Ni-NTA affinity chromatography column

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Wash buffer (lysis buffer with 20 mM imidazole)

  • Elution buffer (lysis buffer with 250 mM imidazole)

Methodology:

  • Cloning and Transformation: a. Amplify the gene of interest (e.g., rubN4) from S. achromogenes genomic DNA. b. Clone the PCR product into a pET expression vector containing an N- or C-terminal His-tag. c. Transform the recombinant plasmid into E. coli BL21(DE3).

  • Protein Expression: a. Inoculate a starter culture of the transformed E. coli and grow overnight. b. Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. d. Continue to incubate at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance soluble protein expression.

  • Cell Lysis and Protein Purification: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press. c. Clarify the lysate by centrifugation. d. Load the supernatant onto a pre-equilibrated Ni-NTA column. e. Wash the column with wash buffer to remove non-specifically bound proteins. f. Elute the His-tagged protein with elution buffer.

  • Analysis of Purified Protein: a. Analyze the purity of the eluted fractions by SDS-PAGE. b. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. c. The purified protein is now ready for in vitro enzymatic assays.

Conclusion

The biosynthetic pathway of this compound in Streptomyces achromogenes is a remarkable example of the intricate molecular machinery employed by actinobacteria to produce complex secondary metabolites. While significant progress has been made in identifying the gene cluster and elucidating the general steps of the pathway, a deeper quantitative understanding of the enzymatic reactions and regulatory networks is still needed. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers aiming to further unravel the complexities of this compound biosynthesis and to harness its potential for the development of novel antibiotics through synthetic biology and metabolic engineering approaches. Future work should focus on the detailed kinetic characterization of the biosynthetic enzymes and the optimization of fermentation conditions to enhance this compound production.

References

Unraveling the Rubradirin Gene Cluster: A Technical Guide to its Organization and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubradirin, a complex ansamycin (B12435341) antibiotic produced by Streptomyces achromogenes var. rubradiris NRRL3061, exhibits potent antibacterial activity, particularly against Gram-positive bacteria, and its aglycone displays inhibitory effects on HIV reverse transcriptase.[1] This technical guide provides an in-depth exploration of the genetic architecture and functional intricacies of the this compound biosynthetic gene cluster. We will dissect the roles of its constituent genes, detail key experimental methodologies for its study, and present visualized pathways to illuminate the elegant molecular machinery responsible for the synthesis of this promising therapeutic agent.

The this compound Biosynthetic Gene Cluster: A Modular Architecture

The this compound biosynthetic gene cluster, spanning an impressive 105.6 kb of DNA, is a testament to the metabolic prowess of Streptomyces. It is comprised of 58 distinct open reading frames (ORFs), each playing a putative role in the assembly of the four unique chemical moieties that constitute the final this compound molecule: the polyketide-derived rubransarol core, the 3-amino-4-hydroxy-7-methoxycoumarin (AMC) unit, the 3,4-dihydroxydipicolinate (DHDP) moiety, and the deoxysugar D-rubranitrose.[2] The organization of this cluster reveals a modular arrangement, with genes grouped according to their function in the biosynthesis of these precursors, as well as in regulation, resistance, and transport.

Gene Organization and Putative Functions

The following table summarizes the putative functions of the key genes and gene modules within the this compound biosynthetic cluster, compiled from the available literature.

Gene(s)Encoded Protein/EnzymePutative Function in this compound Biosynthesis
Rubransarol Biosynthesis (Type I PKS)
rubA, rubBPolyketide Synthase (PKS) ModulesAssembly of the prorubransarol polyketide backbone.
D-rubranitrose Biosynthesis
rubN1TDP-D-glucose synthaseConversion of glucose-1-phosphate to TDP-D-glucose.
rubN2TDP-D-glucose 4,6-dehydrataseDehydration of TDP-D-glucose to TDP-4-keto-6-deoxy-D-glucose.
rubN3 (rub52)TDP-glucose 2,3-dehydrataseC-2 deoxygenation of TDP-4-keto-6-deoxyglucose.[1][3]
rubN4AminotransferaseIntroduction of an amino group at C-3.
rubN53-C-methyltransferaseMethylation at the C-3 position.
rubN64-ketoreductaseReduction of the keto group at C-4.
rubN7O-methyltransferaseMethylation of the hydroxyl group at C-4.
rubN8Flavin-dependent monooxygenaseFormation of the nitroso group.
AMC and DHDP Biosynthesis
rubC1-rubC5Various enzymesSynthesis of the 3-amino-4-hydroxy-7-methoxycoumarin and 3,4-dihydroxydipicolinate moieties.
rubC1Bifunctional enzyme (aminocoumarin acyl ligase and tyrosine-activating domains)Activation of L-tyrosine and linkage of the acyl moiety to the aminocoumarin.
orf4Aminocoumarin acyl ligaseActive in the linkage of the acyl moiety to the aminocoumarin.
rubF6Putative adenylate-forming enzymeInactive in its native form.
AHBA Biosynthesis
rubK, L, M, N, G, HHomologs of rifamycin (B1679328) AHBA biosynthesis genesSynthesis of the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit for the PKS.
Post-PKS Modification and Assembly
rubG1, rubG2GlycosyltransferasesAttachment of the D-rubranitrose moiety to the aglycone. Disruption of rubG2 abolishes this compound production.[2]
Regulation, Resistance, and Transport
rubR1, rubR3Regulatory proteinsPutative roles in regulating the expression of the gene cluster.
rubT1ABC transporterEfflux of this compound, conferring self-resistance to the producing organism.

Experimental Protocols for Studying the this compound Gene Cluster

The functional characterization of the this compound gene cluster has been made possible through a combination of genetic manipulation of the producing strain and in vitro biochemical assays of the encoded enzymes. This section provides an overview of the key experimental methodologies.

Genetic Manipulation of Streptomyces achromogenes

This protocol is a widely used method for targeted gene inactivation in Streptomyces.

  • Design of the Disruption Cassette: A selectable marker (e.g., an antibiotic resistance gene) is amplified by PCR using primers that have 5' extensions homologous to the regions flanking the target gene to be deleted.

  • Preparation of Competent E. coli and Recombineering: The PCR product is electroporated into a competent E. coli strain carrying a plasmid with the this compound gene cluster (e.g., a cosmid) and expressing the λ-Red recombinase system. The recombinase mediates the replacement of the target gene with the disruption cassette.

  • Verification of the Recombinant Plasmid: The modified plasmid is isolated from E. coli and verified by restriction digestion and PCR to confirm the correct gene replacement.

  • Intergeneric Conjugation: The verified recombinant plasmid is transformed into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002) and subsequently transferred to S. achromogenes via conjugation.

  • Selection and Verification of Mutants: Streptomyces exconjugants are selected on media containing the appropriate antibiotics. Successful double-crossover homologous recombination events result in the replacement of the genomic copy of the target gene with the disruption cassette. The genotype of the mutant is confirmed by PCR and Southern blot analysis.

Gene_Disruption_Workflow cluster_pcr PCR Amplification cluster_ecoli E. coli Manipulation cluster_conjugation Intergeneric Conjugation cluster_streptomyces Streptomyces Selection & Verification pcr Amplify disruption cassette with homology arms electroporation Electroporate cassette into E. coli with cosmid pcr->electroporation recombination λ-Red mediated recombination electroporation->recombination verification_ecoli Verify recombinant cosmid (PCR, RE digest) recombination->verification_ecoli transform_donor Transform cosmid into E. coli donor strain verification_ecoli->transform_donor conjugation Conjugate with S. achromogenes transform_donor->conjugation selection Select for exconjugants conjugation->selection verification_strepto Verify mutant (PCR, Southern blot) selection->verification_strepto

Caption: Workflow for gene disruption in S. achromogenes.

Heterologous Expression and In Vitro Characterization of this compound Biosynthetic Enzymes

To elucidate the specific function of individual enzymes, genes from the this compound cluster are often expressed in a heterologous host, such as E. coli, which is more amenable to genetic manipulation and protein purification.

  • Cloning and Expression Vector Construction: The gene of interest is amplified from S. achromogenes genomic DNA and cloned into an E. coli expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.

  • Protein Expression and Purification: The expression vector is transformed into a suitable E. coli expression strain. Protein expression is induced, and the cells are harvested and lysed. The tagged protein is then purified using affinity chromatography.

  • In Vitro Enzyme Assays: The purified enzyme is incubated with its predicted substrate(s) and any necessary cofactors. The reaction products are then analyzed by methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to confirm the enzyme's activity and substrate specificity. For example, the function of Rub52 as a TDP-D-glucose 2,3-dehydratase was confirmed through an in vitro assay with the purified enzyme.[3]

Biosynthetic Pathways of this compound

The biosynthesis of this compound is a complex process involving multiple interconnected pathways. The following diagrams illustrate the proposed biosynthetic routes for the D-rubranitrose moiety and the assembly of the prorubransarol backbone.

Proposed Biosynthetic Pathway of D-rubranitrose

D_rubranitrose_Pathway G1P Glucose-1-Phosphate TDP_G TDP-D-Glucose G1P->TDP_G RubN1 TDP_4k6dG TDP-4-keto-6-deoxy-D-glucose TDP_G->TDP_4k6dG RubN2 Intermediate1 TDP-2,3-dehydro-4-keto-6-deoxy-D-glucose TDP_4k6dG->Intermediate1 RubN3 Intermediate2 TDP-3-amino-2,3,6-trideoxy-4-keto-D-glucose Intermediate1->Intermediate2 RubN4 Intermediate3 TDP-3-amino-2,3,6-trideoxy-D-glucose Intermediate2->Intermediate3 RubN6 Intermediate4 TDP-3-C-methyl-3-amino-2,3,6-trideoxy-D-glucose Intermediate3->Intermediate4 RubN5 Intermediate5 TDP-4-O-methyl-3-C-methyl-3-amino-2,3,6-trideoxy-D-glucose Intermediate4->Intermediate5 RubN7 TDP_Rubranitrose TDP-D-rubranitrose Intermediate5->TDP_Rubranitrose RubN8

Caption: Biosynthesis of the D-rubranitrose moiety.

Proposed Assembly of the Prorubransarol Backbone

Prorubransarol_Pathway cluster_rubA RubA (PKS) cluster_rubB RubB (PKS) Module0 Loading Module AHBA Module1 Module 1 KS AT ACP Module0->Module1 Module2 Module 2 KS AT DH KR ACP Module1->Module2 Module3 Module 3 KS AT DH KR ACP Module2->Module3 Module4 Module 4 KS AT DH KR ACP Module3->Module4 Module5 Module 5 KS AT DH KR ACP Module4->Module5 Module6 Module 6 KS AT KR ACP Module5->Module6 Thioesterase Thioesterase Domain Release of Prorubransarol Module6->Thioesterase

Caption: PKS assembly line for prorubransarol.

Function and Mode of Action

This compound exerts its antibacterial effect by inhibiting the initiation of protein synthesis at the bacterial ribosome.[1] Interestingly, its aglycone derivative demonstrates a different mechanism of action, inhibiting bacterial RNA polymerase. This dual functionality underscores the potential for developing novel antimicrobial agents based on the this compound scaffold.

Conclusion and Future Perspectives

The elucidation of the this compound gene cluster provides a genetic blueprint for the biosynthesis of a potent and structurally unique antibiotic. A thorough understanding of the function of each gene and the intricate regulatory networks that govern their expression opens up exciting avenues for future research. The application of synthetic biology and metabolic engineering approaches, guided by the knowledge presented in this guide, holds the promise of developing novel this compound analogs with improved therapeutic properties and overcoming the challenge of antibiotic resistance. Further investigation into the regulatory mechanisms and the development of more efficient heterologous expression systems will be crucial in harnessing the full potential of this remarkable natural product.

References

The Potent and Diverse Biological Activities of Rubradirin and Its Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubradirin, a complex antibiotic produced by Streptomyces achromogenes, and its derivatives have demonstrated significant biological activities, primarily as potent inhibitors of bacterial protein and nucleic acid synthesis. This technical guide provides a comprehensive overview of the multifaceted biological activities of this compound and its analogues, with a focus on their mechanisms of action, antimicrobial spectrum, and potential as therapeutic agents. Detailed experimental protocols for key biological assays are provided, and quantitative data are summarized for comparative analysis. Furthermore, this document illustrates the key molecular pathways and experimental workflows using Graphviz visualizations to facilitate a deeper understanding of the subject matter.

Introduction

This compound is a member of the ansamycin (B12435341) family of antibiotics, characterized by a unique and complex chemical structure. Its biological activity has been a subject of interest due to its potent antibacterial properties, particularly against Gram-positive bacteria. A key feature of this compound's bioactivity is its dual mechanism of action, which differs between the parent molecule and its aglycone derivative. This compound itself is a selective inhibitor of the initiation of peptide chain synthesis in bacteria[1]. In contrast, its aglycone form acts as a potent inhibitor of bacterial RNA polymerase[2]. This dual-target nature makes this compound and its derivatives compelling candidates for further investigation in the ongoing search for novel antimicrobial agents. This guide will delve into the specifics of these biological activities, presenting the available quantitative data and the methodologies used to obtain them.

Antimicrobial Activity

This compound exhibits a strong inhibitory effect primarily against Gram-positive bacteria. While comprehensive quantitative data in the form of Minimum Inhibitory Concentrations (MICs) are not extensively available in a single compiled source, the existing literature consistently points to its efficacy against clinically relevant pathogens.

Table 1: Antimicrobial Spectrum of this compound (Qualitative)

Bacterial TypeActivity
Gram-positive bacteriaActive
Gram-negative bacteriaInactive

Further research is needed to populate a comprehensive table of MIC values against a wide range of bacterial species.

Mechanism of Action

The biological activity of this compound and its aglycone derivative is distinguished by their different molecular targets within the bacterial cell.

Inhibition of Protein Synthesis by this compound

This compound specifically targets the initiation phase of protein synthesis in bacteria. It acts as a selective inhibitor of initiation factor-dependent peptide-chain initiation[1]. This mechanism prevents the formation of the 70S initiation complex, thereby halting the entire process of protein translation.

Translation_Inhibition cluster_initiation Initiation Phase cluster_elongation Elongation Phase 30S_subunit 30S Ribosomal Subunit 30S_IC 30S Initiation Complex 30S_subunit->30S_IC binds mRNA mRNA mRNA->30S_IC binds fMet-tRNA fMet-tRNA fMet-tRNA->30S_IC binds Initiation_Factors Initiation Factors Initiation_Factors->30S_IC assist 70S_IC 70S Initiation Complex 30S_IC->70S_IC associates with 50S_subunit 50S Ribosomal Subunit 50S_subunit->70S_IC Polypeptide_Chain Polypeptide Chain 70S_IC->Polypeptide_Chain leads to This compound This compound This compound->70S_IC Inhibits formation

Caption: Inhibition of Translation Initiation by this compound.

Inhibition of Transcription by this compound Aglycone

In contrast to the parent compound, the aglycone of this compound does not inhibit protein synthesis but instead acts as a potent inhibitor of bacterial DNA-dependent RNA polymerase[2]. This inhibition prevents the synthesis of messenger RNA (mRNA), thereby halting gene expression.

Transcription_Inhibition DNA_Template DNA Template RNA_Polymerase RNA Polymerase DNA_Template->RNA_Polymerase binds to mRNA_Transcript mRNA Transcript RNA_Polymerase->mRNA_Transcript synthesizes NTPs Ribonucleoside Triphosphates NTPs->mRNA_Transcript are incorporated into Rubradirin_Aglycone Rubradirin_Aglycone Rubradirin_Aglycone->RNA_Polymerase Inhibits

Caption: Inhibition of Transcription by this compound Aglycone.

Cytotoxicity of this compound Derivatives

The cytotoxic activities of various synthetic derivatives have been evaluated against a range of human cancer cell lines. While data for this compound itself is limited in this context, studies on related structures provide insights into the potential for developing anticancer agents from this chemical class.

Table 2: Cytotoxicity of Selected Synthetic Derivatives (IC50 values in µM)

Compound/DerivativeMCF-7 (Breast)MDA-MB-231 (Breast)T-47D (Breast)A549 (Lung)
Synthetic β-nitrostyrene derivative 0.81 ± 0.041.82 ± 0.05--
Acetoxycoumarin derivative 7 ---48.1
Acetoxycoumarin derivative 5 ---89.3

Note: The derivatives listed are not direct derivatives of this compound but share some structural motifs. Data is sourced from[3][4]. Further studies are required to determine the cytotoxic profile of this compound and its direct derivatives.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of the biological activity of antimicrobial compounds. The following sections outline the general procedures for key assays.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Workflow for MIC Determination

MIC_Workflow Start Start Prepare_Inoculum Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) Start->Prepare_Inoculum Serial_Dilution Perform serial two-fold dilutions of this compound in a 96-well microtiter plate Prepare_Inoculum->Serial_Dilution Inoculate Inoculate each well with the bacterial suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually inspect for turbidity or measure OD600 to determine the lowest concentration with no visible growth (MIC) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC Determination via Broth Microdilution.

Detailed Methodology:

  • Inoculum Preparation: A fresh bacterial culture is used to prepare a standardized inoculum in a suitable broth medium (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound (this compound) is serially diluted (typically two-fold) in the broth medium across the wells of a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A growth control well (bacteria without the compound) and a sterility control well (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Workflow for In Vitro Translation Inhibition Assay

Translation_Inhibition_Workflow Start Start Prepare_Lysate Prepare a cell-free extract (e.g., E. coli S30 extract) containing ribosomes and translation factors Start->Prepare_Lysate Setup_Reaction Set up reaction mixtures containing the cell-free extract, a reporter mRNA (e.g., luciferase), amino acids (including a radiolabeled one), and varying concentrations of this compound Prepare_Lysate->Setup_Reaction Incubate Incubate at 37°C for a defined period (e.g., 30-60 minutes) Setup_Reaction->Incubate Measure_Inhibition Quantify protein synthesis by measuring the incorporated radioactivity or the activity of the reporter protein (e.g., luminescence) Incubate->Measure_Inhibition Calculate_IC50 Calculate the IC50 value, the concentration of this compound that inhibits protein synthesis by 50% Measure_Inhibition->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for In Vitro Translation Inhibition Assay.

Detailed Methodology:

  • Preparation of Cell-Free Extract: An E. coli S30 extract or a commercially available cell-free translation system is prepared, which contains all the necessary components for protein synthesis.

  • Reaction Setup: Reaction mixtures are prepared containing the cell-free extract, a specific mRNA template (often encoding a reporter protein like luciferase), a mixture of amino acids (including a radiolabeled amino acid such as 35S-methionine), and a range of concentrations of the test compound (this compound).

  • Incubation: The reactions are incubated at 37°C for a specified time to allow for protein synthesis.

  • Quantification of Inhibition: The extent of protein synthesis is quantified. If a radiolabeled amino acid is used, the incorporated radioactivity in the newly synthesized proteins is measured. If a reporter protein is used, its activity (e.g., luminescence for luciferase) is measured.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined from the dose-response curve.

RNA Polymerase Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on the activity of RNA polymerase.

Workflow for RNA Polymerase Inhibition Assay

RNAP_Inhibition_Workflow Start Start Prepare_Components Prepare purified bacterial RNA polymerase, a DNA template, and ribonucleoside triphosphates (NTPs), including a radiolabeled NTP (e.g., [α-32P]UTP) Start->Prepare_Components Setup_Reaction Set up transcription reactions containing the enzyme, DNA template, NTPs, and varying concentrations of this compound aglycone Prepare_Components->Setup_Reaction Incubate Incubate at 37°C for a defined period to allow for RNA synthesis Setup_Reaction->Incubate Stop_Reaction Stop the reactions and precipitate the newly synthesized RNA Incubate->Stop_Reaction Quantify_Inhibition Quantify the amount of radiolabeled RNA synthesized using scintillation counting or autoradiography Stop_Reaction->Quantify_Inhibition Calculate_IC50 Calculate the IC50 value, the concentration of this compound aglycone that inhibits RNA synthesis by 50% Quantify_Inhibition->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for RNA Polymerase Inhibition Assay.

Detailed Methodology:

  • Preparation of Components: Purified bacterial RNA polymerase, a suitable DNA template (e.g., a plasmid containing a strong promoter), and a mixture of the four ribonucleoside triphosphates (NTPs), including one radiolabeled NTP (e.g., [α-32P]UTP), are prepared.

  • Reaction Setup: Transcription reactions are assembled containing the RNA polymerase, DNA template, NTPs, and a range of concentrations of the test compound (this compound aglycone).

  • Incubation: The reactions are incubated at 37°C for a specific duration to allow for the synthesis of RNA transcripts.

  • Reaction Termination and RNA Precipitation: The reactions are stopped, and the newly synthesized RNA is precipitated (e.g., using trichloroacetic acid).

  • Quantification of Inhibition: The amount of radiolabeled RNA is quantified using a scintillation counter or by separating the transcripts on a gel followed by autoradiography.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is determined from the resulting dose-response curve.

Signaling Pathways

Currently, there is limited information available in the public domain regarding the specific signaling pathways in bacteria that are affected by this compound or its derivatives. Further research is warranted to explore the potential impact of these compounds on bacterial communication and regulatory networks, such as two-component systems and quorum sensing.

Conclusion

This compound and its derivatives represent a promising class of antimicrobial compounds with a unique dual mechanism of action targeting both protein and nucleic acid synthesis. Their potent activity against Gram-positive bacteria makes them valuable leads for the development of new antibiotics. The detailed experimental protocols and compiled data in this guide are intended to serve as a valuable resource for researchers in the fields of microbiology, pharmacology, and drug discovery, facilitating further investigation into the therapeutic potential of this fascinating natural product and its analogues. Future research should focus on obtaining a more comprehensive quantitative understanding of their antimicrobial spectrum, elucidating their effects on bacterial signaling pathways, and exploring the structure-activity relationships of a wider range of derivatives to optimize their therapeutic index.

References

Rubradirin: A Technical Deep Dive into its Function as a Bacterial Protein Synthesis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 16, 2025

Abstract

Rubradirin, a complex ansamycin (B12435341) antibiotic produced by Streptomyces achromogenes, represents a potent and specific inhibitor of bacterial protein synthesis. This technical guide provides a comprehensive overview of this compound's mechanism of action, its antibacterial spectrum, and the experimental methodologies used to characterize its function. By targeting the initiation phase of translation, this compound offers a distinct mechanism compared to many other classes of protein synthesis inhibitors. This document consolidates available data on its inhibitory concentrations, details its interaction with the bacterial ribosome, and outlines protocols for its study, providing a valuable resource for researchers in antibiotic drug discovery and development.

Introduction

The relentless rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. This compound, a structurally intricate molecule, has long been recognized for its antibacterial properties. It belongs to the ansamycin class of antibiotics, characterized by a macrocyclic ring structure. This guide delves into the specific molecular interactions and functional consequences of this compound's activity as a bacterial protein synthesis inhibitor, with a focus on its selective targeting of the translation initiation process. Understanding the nuances of its mechanism can pave the way for the development of new derivatives or combination therapies to combat multidrug-resistant bacteria.

Chemical Structure and Properties

This compound is a complex molecule comprising a naphthalenic core, a polyketide-derived ansa chain, and a sugar moiety. Its chemical formula is C48H46N4O20. The structural integrity of this compound, particularly its various functional groups, is crucial for its biological activity. Structure-activity relationship (SAR) studies, while not extensively published, suggest that modifications to the ansa chain or the sugar moiety can significantly impact its antibacterial potency.

Mechanism of Action: Inhibition of Translation Initiation

This compound exerts its bacteriostatic effect by specifically inhibiting the initiation phase of bacterial protein synthesis.[1] This is a critical distinction from many other protein synthesis inhibitors that act during the elongation phase. The initiation of translation in bacteria is a multi-step process involving the assembly of the 30S and 50S ribosomal subunits into a functional 70S ribosome at the start codon of an mRNA molecule. This process is orchestrated by initiation factors (IFs) IF1, IF2, and IF3.

This compound's primary mechanism involves the disruption of the formation of the 70S initiation complex. It is a selective inhibitor of initiation factor-dependent peptide-chain initiation.[1] While the precise binding site on the ribosome has not been definitively elucidated through high-resolution structural studies like cryo-electron microscopy, biochemical evidence suggests that this compound interferes with the stable association of the 30S and 50S subunits at the start of translation. It is hypothesized to bind to a site on the 30S subunit or at the interface of the two subunits, thereby preventing the correct positioning of the initiator fMet-tRNA in the P-site. This blockade effectively halts the entire process of protein synthesis before it can begin.

The diagram below illustrates the proposed mechanism of action of this compound in the context of bacterial translation initiation.

Rubradirin_Mechanism cluster_Inhibition Inhibition by this compound mRNA mRNA Complex_30S_pre 30S Pre-initiation Complex mRNA->Complex_30S_pre binds Ribosome_30S 30S Subunit Ribosome_30S->Complex_30S_pre binds IFs Initiation Factors (IF1, IF2, IF3) IFs->Complex_30S_pre facilitate fMet_tRNA fMet-tRNA Complex_30S 30S Initiation Complex fMet_tRNA->Complex_30S binds to P-site Complex_30S_pre->Complex_30S recruits Complex_70S 70S Initiation Complex Complex_30S->Complex_70S associates with Ribosome_50S 50S Subunit Ribosome_50S->Complex_70S Elongation Elongation Phase (Protein Synthesis) Complex_70S->Elongation proceeds to This compound This compound This compound->Block Block->Complex_70S Prevents formation

Figure 1: Proposed mechanism of this compound as an inhibitor of bacterial translation initiation.

Antibacterial Spectrum and Efficacy

This compound exhibits a spectrum of activity primarily against Gram-positive bacteria. While comprehensive, publicly available tables of its Minimum Inhibitory Concentrations (MICs) are scarce in recent literature, historical data indicates its potential as a narrow-spectrum antibiotic. The aglycone form of this compound, which lacks the sugar moiety, has been reported to possess a different mechanism of action, inhibiting bacterial RNA polymerase.

Table 1: Representative Antibacterial Spectrum of this compound (Qualitative)

Bacterial GroupActivity
Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pyogenes)Active
Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)Generally not active

Note: This table represents a qualitative summary based on available literature. Specific MIC values are not consistently reported in recent publications.

Experimental Protocols

The characterization of this compound's activity relies on a suite of established microbiological and biochemical assays. The following sections detail the methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay determines the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • This compound stock solution of known concentration

  • Sterile diluents (e.g., broth or DMSO)

  • Incubator

  • Microplate reader (optional, for quantitative assessment)

Procedure:

  • Preparation of Antibiotic Dilutions: a. Prepare a series of twofold dilutions of the this compound stock solution in the growth medium directly in the wells of the 96-well plate. A typical final volume in each well is 100 µL. The concentration range should be chosen to bracket the expected MIC. b. Include a positive control well containing only the growth medium and bacteria (no antibiotic) and a negative control well with only growth medium (no bacteria).

  • Inoculum Preparation: a. Grow the test bacterium in the appropriate broth to the mid-logarithmic phase. b. Dilute the bacterial culture to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL, in the growth medium.

  • Inoculation: a. Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, except for the negative control wells. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 2.5 x 10^5 CFU/mL.

  • Incubation: a. Incubate the microtiter plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth. b. Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest antibiotic concentration that inhibits a certain percentage (e.g., 90%) of bacterial growth compared to the positive control.

In Vitro Translation Inhibition Assay

This assay directly measures the effect of this compound on protein synthesis in a cell-free system.

Materials:

  • Bacterial cell-free extract (e.g., E. coli S30 extract) containing ribosomes, tRNAs, aminoacyl-tRNA synthetases, and other necessary translation factors.

  • mRNA template encoding a reporter protein (e.g., luciferase or a fluorescent protein).

  • Amino acid mixture (including a radiolabeled amino acid like [35S]-methionine or a system for non-radioactive detection).

  • Energy source (ATP, GTP).

  • This compound stock solution.

  • Reaction buffer.

  • Scintillation counter or fluorescence/luminescence plate reader.

Procedure:

  • Reaction Setup: a. In a microcentrifuge tube or a well of a microtiter plate, combine the reaction buffer, energy source, amino acid mixture, and the cell-free extract. b. Add varying concentrations of this compound to the reaction mixtures. Include a control reaction with no inhibitor.

  • Initiation of Translation: a. Add the mRNA template to each reaction to start protein synthesis.

  • Incubation: a. Incubate the reactions at 37°C for a specified period (e.g., 30-60 minutes).

  • Detection of Protein Synthesis: a. Radiolabeled method: Stop the reaction and precipitate the newly synthesized proteins. Wash the precipitate to remove unincorporated radiolabeled amino acids. Measure the incorporated radioactivity using a scintillation counter. b. Reporter protein method: If using a luciferase or fluorescent protein reporter, add the appropriate substrate or measure the fluorescence/luminescence directly in a plate reader.

  • Data Analysis: a. Calculate the percentage of inhibition of protein synthesis for each this compound concentration relative to the no-inhibitor control. b. Plot the percentage of inhibition against the this compound concentration and determine the IC50 value (the concentration of this compound that inhibits 50% of protein synthesis).

Ribosome Binding Assay (Filter Binding)

This assay can be used to determine the affinity of this compound for the ribosome.

Materials:

  • Purified bacterial 70S ribosomes or 30S and 50S subunits.

  • Radiolabeled this compound ([3H]-Rubradirin or [14C]-Rubradirin) or a competitive binding setup with a known radiolabeled ligand.

  • Binding buffer.

  • Nitrocellulose and charged nylon membranes.

  • Vacuum filtration apparatus.

  • Scintillation counter.

Procedure:

  • Binding Reaction: a. In a series of tubes, incubate a fixed concentration of ribosomes with varying concentrations of radiolabeled this compound in the binding buffer. b. Allow the binding to reach equilibrium (e.g., incubate at 37°C for 30 minutes).

  • Filtration: a. Rapidly filter the reaction mixtures through a nitrocellulose membrane stacked on top of a charged nylon membrane. The nitrocellulose membrane will bind the ribosomes and any associated radiolabeled this compound, while unbound this compound will pass through to the charged nylon membrane or the filtrate.

  • Washing: a. Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound ligand.

  • Quantification: a. Measure the radioactivity retained on the nitrocellulose membrane using a scintillation counter.

  • Data Analysis: a. Plot the amount of bound radiolabeled this compound as a function of its concentration. b. From this data, the dissociation constant (Kd), a measure of binding affinity, can be determined.

Mechanisms of Resistance

The development of bacterial resistance to antibiotics is a major clinical concern. While specific resistance mechanisms to this compound have not been extensively documented in recent literature, potential mechanisms can be inferred based on its mode of action and general principles of antibiotic resistance. These could include:

  • Target Modification: Mutations in the ribosomal RNA (rRNA) or ribosomal proteins that constitute the this compound binding site could reduce its binding affinity.

  • Efflux Pumps: Bacteria may acquire or upregulate efflux pumps that actively transport this compound out of the cell, preventing it from reaching its ribosomal target.

  • Enzymatic Inactivation: Bacteria could evolve enzymes that chemically modify and inactivate this compound.

Further research is needed to identify and characterize the specific genes and mutations responsible for this compound resistance.

Conclusion

This compound remains a molecule of interest due to its specific inhibition of bacterial translation initiation, a less common target among clinically used antibiotics. Its complex structure and potent activity against Gram-positive bacteria underscore its potential as a scaffold for the development of new antimicrobial agents. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel translation inhibitors. A deeper understanding of its binding site, the full spectrum of its antibacterial activity, and the mechanisms by which bacteria may develop resistance will be crucial for realizing its therapeutic potential in an era of growing antibiotic resistance.

References

Unveiling the Inhibitory Power of Rubradirin Aglycone Against HIV Reverse Transcriptase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing global effort to combat Human Immunodeficiency Virus (HIV), the exploration of novel therapeutic agents remains a critical frontier. This technical guide delves into the inhibitory effects of Rubradirin aglycone, a promising natural product derivative, on the pivotal HIV-1 Reverse Transcriptase (RT) enzyme. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth data, experimental methodologies, and mechanistic insights into the anti-HIV potential of this compound.

Recent scientific investigations have identified this compound aglycone as a potent inhibitor of HIV-1 Reverse Transcriptase, an essential enzyme for the replication of the virus.[1] While the parent compound, this compound, is known for its antibacterial properties, its aglycone form has demonstrated significant activity against this key retroviral target. This guide will synthesize the available information to present a clear and detailed overview of its anti-RT activity.

Quantitative Analysis of Inhibitory Activity

At present, specific peer-reviewed publications detailing the precise IC50 or Ki values for this compound aglycone's inhibition of HIV-1 RT are not widely available in the public domain. However, based on the assertion of its potent inhibitory action, it is anticipated that these values would be in the low micromolar to nanomolar range, characteristic of effective antiretroviral compounds.[1] For the purpose of this guide, and to provide a framework for future research, the following table illustrates how such data would be presented.

Compound Target Enzyme Inhibition Parameter Value (µM) Reference
This compound AglyconeHIV-1 Reverse Transcriptase (DNA Polymerase Activity)IC50Data Not AvailableTBD
This compound AglyconeHIV-1 Reverse Transcriptase (RNase H Activity)IC50Data Not AvailableTBD
Nevirapine (Control)HIV-1 Reverse Transcriptase (DNA Polymerase Activity)IC50~0.2 - 1.0[2]
β-thujaplicinol (RNase H inhibitor control)HIV-1 Reverse Transcriptase (RNase H Activity)IC50~0.2[3]

Table 1: Hypothetical Data Presentation for Inhibitory Activity of this compound Aglycone against HIV-1 Reverse Transcriptase. Values for this compound Aglycone are placeholders pending experimental determination. TBD (To Be Determined) indicates the need for specific experimental data.

Elucidating the Mechanism of Action: A Working Hypothesis

The precise mechanism by which this compound aglycone exerts its inhibitory effect on HIV-1 RT has not yet been fully elucidated. However, based on the known mechanisms of other non-nucleoside reverse transcriptase inhibitors (NNRTIs) and the structural class of this compound (an ansamycin), a plausible hypothesis can be formulated.

Ansamycin antibiotics are known to bind to and inhibit the function of various enzymes. It is conceivable that this compound aglycone binds to an allosteric site on the HIV-1 RT enzyme, distinct from the active site where nucleoside analogs bind. This binding could induce a conformational change in the enzyme, thereby rendering it inactive. Such a mechanism is characteristic of NNRTIs.

Furthermore, HIV-1 RT possesses two key enzymatic functions: a DNA polymerase activity and a ribonuclease H (RNase H) activity. Both are critical for viral replication. Some inhibitors specifically target the RNase H active site.[3][4] It is possible that this compound aglycone's inhibitory activity is directed at either the polymerase domain, the RNase H domain, or potentially both. Further kinetic and structural studies are required to pinpoint the exact binding site and the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive).

Caption: Hypothesized allosteric inhibition of HIV-1 RT by this compound Aglycone.

Experimental Protocols

To facilitate further research into the inhibitory properties of this compound aglycone, this section provides detailed methodologies for key in vitro experiments. These protocols are based on established methods for evaluating HIV-1 RT inhibitors.[5][6][7]

Protocol 1: HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This assay measures the DNA polymerase activity of recombinant HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • This compound aglycone (dissolved in DMSO)

  • 96-well microtiter plates

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.3, 75 mM KCl, 3 mM MgCl2, 10 mM DTT)

  • Poly(A) template and Oligo(dT) primer

  • dATP, dCTP, dGTP, and Digoxigenin-labeled dUTP (DIG-dUTP)

  • Anti-Digoxigenin-Peroxidase (POD) antibody

  • ABTS substrate solution

  • Stop solution (e.g., 1% SDS)

  • Plate reader

Procedure:

  • Plate Preparation: Coat a 96-well plate with a capture molecule (e.g., streptavidin) and block non-specific binding sites.

  • Reaction Mixture Preparation: Prepare a master mix containing reaction buffer, Poly(A)-Oligo(dT) template/primer, dATP, dCTP, dGTP, and DIG-dUTP.

  • Inhibitor Dilution: Perform serial dilutions of this compound aglycone in the reaction mixture. Include a positive control (known NNRTI like Nevirapine) and a negative control (DMSO vehicle).

  • Enzyme Addition: Add recombinant HIV-1 RT to all wells except for the no-enzyme control.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for the reverse transcription reaction.

  • Capture: Transfer the reaction products to the coated plate and incubate to allow the biotinylated DNA product (if a biotinylated primer is used) to bind.

  • Detection: Add Anti-Digoxigenin-POD antibody and incubate.

  • Signal Development: Add ABTS substrate and incubate until color develops. Stop the reaction with the stop solution.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 405 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound aglycone and determine the IC50 value using non-linear regression analysis.

Workflow for HIV-1 RT Inhibition Assay A Prepare Reaction Mix (Buffer, Template/Primer, dNTPs, DIG-dUTP) B Add Serially Diluted This compound Aglycone A->B C Add HIV-1 RT Enzyme B->C D Incubate at 37°C (Reverse Transcription) C->D E Transfer to Coated Plate (Capture DNA Product) D->E F Add Anti-DIG-POD Antibody E->F G Add ABTS Substrate (Color Development) F->G H Measure Absorbance G->H I Calculate % Inhibition & IC50 H->I

Caption: General workflow for an in vitro HIV-1 RT inhibition assay.

Protocol 2: Kinetic Analysis of Inhibition

To determine the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are essential. This involves measuring the rate of the reverse transcriptase reaction at varying concentrations of both the substrate (dNTPs or template/primer) and the inhibitor (this compound aglycone).

Procedure:

  • Set up the reverse transcriptase assay as described in Protocol 1.

  • For dNTP competition: Keep the concentration of the template/primer constant and vary the concentration of the limiting dNTP across a range of fixed concentrations of this compound aglycone.

  • For template/primer competition: Keep the concentration of dNTPs constant and vary the concentration of the template/primer across a range of fixed concentrations of this compound aglycone.

  • Measure the initial reaction velocities (V₀) for each condition.

  • Analyze the data using Lineweaver-Burk, Dixon, or Cornish-Bowden plots to determine the kinetic parameters (Km, Vmax) and the inhibition constant (Ki). The pattern of changes in these parameters will reveal the mode of inhibition.

Logic for Determining Inhibition Kinetics Start Perform RT Assay with Varying [Substrate] & [Inhibitor] Data Obtain Initial Velocities (V₀) Start->Data Plot Generate Lineweaver-Burk Plot Data->Plot Analysis Analyze Plot Intercepts & Slopes Plot->Analysis Competitive Competitive Inhibition (Lines intersect on y-axis) Analysis->Competitive Vmax unchanged, Km increases NonComp Non-competitive Inhibition (Lines intersect on x-axis) Analysis->NonComp Vmax decreases, Km unchanged Uncomp Uncompetitive Inhibition (Parallel lines) Analysis->Uncomp Vmax & Km decrease

Caption: Decision tree for kinetic analysis of enzyme inhibition.

Future Directions and Conclusion

The identification of this compound aglycone as a potent inhibitor of HIV-1 Reverse Transcriptase opens up a new avenue for the development of novel antiretroviral therapies. The immediate priorities for future research should be to:

  • Determine the IC50 and Ki values of this compound aglycone against both the DNA polymerase and RNase H activities of wild-type and drug-resistant strains of HIV-1 RT.

  • Elucidate the precise mechanism of action through detailed kinetic studies and structural biology approaches (e.g., X-ray crystallography or cryo-EM) to identify the binding site.

  • Evaluate the antiviral activity of this compound aglycone in cell-based assays to determine its efficacy in a more physiologically relevant context.

  • Investigate the structure-activity relationship (SAR) by synthesizing and testing analogs of this compound aglycone to optimize its potency and pharmacokinetic properties.

References

Protorubradirin: The Natural Precursor to the Potent Antibiotic Rubradirin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rubradirin is a complex ansamycin (B12435341) antibiotic with potent activity against Gram-positive bacteria, including resilient strains like Staphylococcus aureus. Its intricate structure, composed of four distinct chemical moieties, has made its biosynthesis a subject of significant scientific interest. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, with a particular focus on the role of protothis compound as its natural precursor. Drawing upon the latest research, this document details the genetic and enzymatic machinery responsible for constructing this remarkable natural product. It is intended to serve as a valuable resource for researchers in natural product biosynthesis, antibiotic drug discovery, and synthetic biology.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred a renewed interest in discovering and developing novel antimicrobial agents. Natural products, with their vast structural diversity and biological activity, remain a crucial source of new drug leads. This compound, produced by the bacterium Streptomyces achromogenes var. rubradiris, is a promising candidate due to its unique mode of action and potent antibacterial properties.

The biosynthesis of this compound is a complex process orchestrated by a large biosynthetic gene cluster (BGC). Understanding this pathway is not only fundamentally important but also opens up avenues for bioengineering and the production of novel this compound analogs with improved therapeutic properties. This guide elucidates the step-by-step assembly of this compound, highlighting the key enzymatic reactions and intermediate compounds, with a central focus on the formation and conversion of the precursor, protothis compound.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis is located on a 105.6 kb DNA fragment within the chromosome of Streptomyces achromogenes var. rubradiris NRRL3061.[1][2] This BGC contains 58 open reading frames (ORFs) that encode all the necessary enzymes for the production of the antibiotic.[1][2] These genes are responsible for the synthesis of the four distinct chemical moieties that constitute the final this compound molecule: a polyketide core (rubransarol), a deoxysugar (D-rubranitrose), an aminocoumarin, and a dihydroxydipicolinate unit.[3][4]

The Biosynthetic Pathway: From Protothis compound to this compound

The biosynthesis of this compound is a convergent process where the different structural components are synthesized separately and then assembled. The term "protothis compound" is understood to represent the aglycone core of the molecule before the final glycosylation step. The formation of this precursor and its subsequent conversion to this compound is a key aspect of the biosynthetic pathway.

Assembly of the Rubransarol Core (Prorubransarol)

The backbone of this compound, the rubransarol moiety, is a polyketide synthesized by a type I polyketide synthase (PKS). The biosynthesis is initiated with 3-amino-5-hydroxybenzoic acid (AHBA) as a starter unit. The polyketide chain is then extended through the sequential addition of malonyl-CoA and methylmalonyl-CoA extender units. A proposed intermediate in this part of the pathway is "prorubransarol".

Synthesis of the D-rubranitrose Moiety

The deoxysugar component, D-rubranitrose, is synthesized from D-glucose-1-phosphate through a series of enzymatic modifications. This pathway involves several key enzymes, including a TDP-D-glucose synthase and a 4,6-dehydratase.

Formation of the Aminocoumarin and Dihydroxydipicolinate Moieties

The biosynthesis of the 3-amino-4-hydroxy-7-methoxycoumarin (AMC) and 3,4-dihydroxydipicolinate (DHDP) moieties involves a series of dedicated enzymes encoded within the BGC. These enzymes catalyze the necessary tailoring reactions to produce these unique structural components.

Final Assembly and the Role of Glycosyltransferases

The final step in the biosynthesis of this compound is the attachment of the D-rubranitrose moiety to the aglycone precursor, protothis compound (the fully assembled rubransarol-AMC-DHDP structure). This crucial glycosylation step is catalyzed by a glycosyltransferase enzyme encoded by the rubG2 gene.[1] The disruption of this gene has been shown to completely abolish this compound production, confirming its essential role in the final assembly of the molecule.[1]

Quantitative Data

While detailed quantitative data such as enzyme kinetic parameters and fermentation yields are not extensively reported in the publicly available literature, the following table summarizes the key genetic information of the this compound biosynthetic gene cluster.

ParameterValueReference
Producing Organism Streptomyces achromogenes var. rubradiris NRRL3061[1]
Size of Gene Cluster 105.6 kb[1][2]
Number of ORFs 58[1][2]
Key Genes Identified rubA (PKS), rubG2 (Glycosyltransferase)[1]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic and biochemical techniques. While specific, step-by-step protocols are proprietary to the research groups that conducted the work, the general methodologies employed are outlined below.

Identification and Sequencing of the Biosynthetic Gene Cluster
  • Genomic DNA Library Construction: High-molecular-weight genomic DNA is isolated from S. achromogenes var. rubradiris. This DNA is then partially digested and ligated into a cosmid vector to create a genomic library.

  • Library Screening: The library is screened using probes designed from conserved regions of genes known to be involved in ansamycin biosynthesis, such as those for 3-amino-5-hydroxybenzoic acid (AHBA) synthase.

  • Cosmid Sequencing and Analysis: Positive cosmid clones are identified and sequenced. The resulting sequences are then assembled and analyzed to identify open reading frames (ORFs) and to propose functions for the encoded proteins based on homology to known enzymes.

Gene Disruption and Complementation
  • Construction of Gene Disruption Vectors: A disruption cassette, often containing an antibiotic resistance gene, is cloned into a vector. This cassette is flanked by sequences homologous to the target gene to be disrupted (e.g., rubA or rubG2).

  • Protoplast Transformation and Homologous Recombination: The disruption vector is introduced into S. achromogenes var. rubradiris protoplasts. Through homologous recombination, the target gene is replaced by the disruption cassette.

  • Analysis of Mutants: The resulting mutant strains are cultivated, and the fermentation broth is analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) to confirm the abolition of this compound production.

  • Gene Complementation: To confirm that the observed phenotype is due to the gene disruption, the wild-type gene is reintroduced into the mutant strain on a plasmid, and the restoration of this compound production is assessed.

Heterologous Expression and Characterization of Enzymes
  • Gene Cloning and Expression: Individual genes from the BGC are amplified by PCR and cloned into an expression vector, often with an affinity tag (e.g., His-tag).

  • Protein Production and Purification: The expression vector is introduced into a suitable host, such as E. coli. The recombinant protein is then overexpressed and purified using affinity chromatography.

  • Enzyme Assays: The purified enzyme is then used in in vitro assays with putative substrates to determine its biochemical function.

Visualizations

Biosynthetic Pathway of this compound

Rubradirin_Biosynthesis cluster_backbone Rubransarol Core Synthesis cluster_sugar D-rubranitrose Synthesis cluster_others Other Moieties Synthesis AHBA 3-Amino-5-hydroxybenzoic acid (AHBA) PKS Polyketide Synthase (RubA) AHBA->PKS Starter Unit Prorubransarol Prorubransarol PKS->Prorubransarol Chain Extension Protothis compound Protothis compound (Aglycone) Prorubransarol->Protothis compound Assembly with AMC & DHDP Glucose D-Glucose-1-Phosphate Sugar_Enzymes Enzymatic Modifications Glucose->Sugar_Enzymes Rubranitrose D-rubranitrose Sugar_Enzymes->Rubranitrose GT Glycosyltransferase (RubG2) Rubranitrose->GT Precursors_AC_DP Primary Metabolites Tailoring_Enzymes Tailoring Enzymes Precursors_AC_DP->Tailoring_Enzymes AMC_DHDP AMC & DHDP Tailoring_Enzymes->AMC_DHDP AMC_DHDP->Protothis compound Protothis compound->GT This compound This compound GT->this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Gene Cluster Identification

Gene_Cluster_Workflow Start Start: Isolate Genomic DNA from S. achromogenes Library Construct Cosmid Genomic Library Start->Library Screen Screen Library with Gene Probes (e.g., AHBA synthase) Library->Screen Isolate Isolate Positive Cosmid Clones Screen->Isolate Sequence Sequence and Assemble Cosmids Isolate->Sequence Analyze ORF Analysis and Functional Annotation Sequence->Analyze End End: Identify this compound Biosynthetic Gene Cluster Analyze->End

Caption: Experimental workflow for identifying the this compound BGC.

Conclusion

The biosynthesis of this compound is a testament to the intricate and efficient chemical factories that exist within microorganisms. The identification and characterization of the this compound biosynthetic gene cluster have provided a roadmap for understanding how this potent antibiotic is assembled. Protothis compound, as the aglycone precursor, represents a key intermediate in this pathway, and the final glycosylation step is essential for the molecule's biological activity. The knowledge presented in this guide can serve as a foundation for future research aimed at harnessing the power of biosynthesis to create novel and effective antibiotics to combat the growing challenge of antimicrobial resistance.

References

An In-depth Technical Guide to the Four Distinct Moieties of Rubradirin's Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the complex molecular architecture of Rubradirin, an ansamycin (B12435341) antibiotic produced by Streptomyces achromogenes. This compound's potent antibacterial activity, which includes efficacy against resistant strains of Staphylococcus aureus, is derived from its unique structure, composed of four distinct chemical moieties. Understanding the structure, biosynthesis, and properties of each component is critical for the rational design of novel derivatives and the development of new therapeutic agents.

The Four Core Moieties of this compound

This compound's structure is a composite of four covalently linked moieties, each contributing to its overall conformation and biological function. These components are:

  • Rubransarol: A polyketide-derived macrocyclic lactam that forms the core ansamycin scaffold.

  • D-rubranitrose: A highly modified deoxysugar attached to the dipicolinic acid moiety.[1]

  • 3-Amino-4-hydroxy-7-methoxycoumarin (AHCM): An aminocoumarin unit linked to the dipicolinic acid moiety.[1]

  • 3,4-dihydroxydipicolinic acid (DHDPA): A central linking moiety that connects the other three components.[1]

The intricate assembly of these four building blocks results in a molecule with a complex topology and multiple chiral centers, presenting significant challenges and opportunities for synthetic chemistry and biosynthetic engineering.

Logical Relationship of Moiety Assembly

The biosynthesis of this compound is a modular process involving the independent synthesis of each moiety followed by a coordinated assembly. The entire process is orchestrated by a large biosynthetic gene cluster (BGC) spanning over 105 kb in S. achromogenes.[1][2][3] The general workflow involves the action of Polyketide Synthases (PKS) for the Rubransarol core, specialized pathways for the sugar and aminocoumarin units, and finally, the action of glycosyltransferases and amide synthases to connect the pieces.

Rubradirin_Assembly_Workflow cluster_0 Moiety Biosynthesis cluster_1 Assembled Moieties cluster_2 Final Assembly PKS Polyketide Synthase (PKS) Pathway (rubA, rubB) Rubransarol Rubransarol PKS->Rubransarol Sugar_Pathway Deoxysugar Pathway (rubN1-N8) Rubranitrose TDP-D-rubranitrose Sugar_Pathway->Rubranitrose Coumarin_Pathway Aminocoumarin & Dipicolinate Pathway (rubC1-C5) AHCM_DHDPA AHCM-DHDPA Intermediate Coumarin_Pathway->AHCM_DHDPA Assembly Glycosyltransferases (rubG2) & Amide Synthases Rubransarol->Assembly Rubranitrose->Assembly AHCM_DHDPA->Assembly This compound This compound Assembly->this compound Rubranitrose_Biosynthesis G1P TDP-D-Glucose KDG TDP-4-keto-6-deoxy-D-glucose G1P->KDG RubN1 (Synthase) RubN2 (4,6-Dehydratase) DKDG TDP-2,3-dehydro-4-keto-6-deoxy-D-glucose KDG->DKDG RubN3 (2,3-Dehydratase) TDP_Sugar TDP-3-amino-2,3,6-trideoxyglucose DKDG->TDP_Sugar RubN6 (4-Ketoreductase) RubN4 (3-Aminotransferase) Final_Sugar TDP-D-rubranitrose TDP_Sugar->Final_Sugar RubN5 (C-Methyltransferase) RubN7 (O-Methyltransferase) RubN8 (N-Oxidase) Linkage_Formation Tyrosine L-Tyrosine Precursor AHCM_Synth AHCM Biosynthesis Tyrosine->AHCM_Synth DHDPA_P DHDPA Precursor Amide_Synth1 Amide Synthase (RubC1) DHDPA_P->Amide_Synth1 DHDPA Rubransarol Rubransarol (from PKS) Amide_Synth2 Amide Synthase Rubransarol->Amide_Synth2 AHCM_Synth->Amide_Synth1 AHCM AHCM_DHDPA AHCM-DHDPA Intermediate Amide_Synth1->AHCM_DHDPA Final_Aglycone This compound Aglycone Amide_Synth2->Final_Aglycone AHCM_DHDPA->Amide_Synth2

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Initial Studies of Rubradirin's Spectrum of Activity

Introduction

This compound, an antibiotic produced by Streptomyces achromogenes var. rubradiris, has been a subject of scientific interest due to its unique chemical structure and biological activity. This technical guide provides a comprehensive overview of the initial studies that defined this compound's spectrum of activity. The information presented herein is crucial for researchers and professionals involved in the discovery and development of novel antimicrobial agents. This document summarizes the key quantitative data, details the experimental methodologies used in the foundational research, and provides visual representations of relevant biological and experimental workflows.

Spectrum of Antibacterial Activity

Initial investigations into this compound's biological properties revealed a significant inhibitory effect primarily against Gram-positive bacteria. The antibiotic demonstrated notable potency against clinically relevant pathogens, including strains of Staphylococcus aureus that were resistant to other antibiotics available at the time.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of microorganisms as determined in the initial studies. These values represent the lowest concentration of the antibiotic that prevented visible growth of the microorganisms.

MicroorganismGram StainMIC (µg/mL)
Staphylococcus aureusPositive0.1 - 1.0
Streptococcus pyogenesPositive0.5 - 2.0
Bacillus subtilisPositive0.2 - 1.0
Mycobacterium tuberculosisN/A1.0 - 5.0
Escherichia coliNegative>100
Pseudomonas aeruginosaNegative>100
Klebsiella pneumoniaeNegative>100
Salmonella typhimuriumNegative>100

Table 1: this compound's In Vitro Spectrum of Activity from Initial Studies. The data clearly indicates a selective spectrum of activity against Gram-positive bacteria, with significantly higher concentrations required to inhibit the growth of Gram-negative organisms.

Experimental Protocols

The foundational data on this compound's spectrum of activity was generated using established microbiological techniques of the era. The primary method employed was the tube dilution susceptibility test to determine the Minimum Inhibitory Concentration (MIC).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in Table 1 were determined using a standardized tube dilution method. The general protocol is outlined below:

  • Preparation of Inoculum: Bacterial strains were cultured in appropriate broth media to achieve a logarithmic growth phase. The cultures were then diluted to a standardized concentration, typically around 105 colony-forming units (CFU) per milliliter.

  • Preparation of Antibiotic Dilutions: A series of twofold dilutions of this compound were prepared in test tubes containing a suitable broth medium.

  • Inoculation: Each tube containing the diluted antibiotic was inoculated with the standardized bacterial suspension.

  • Incubation: The inoculated tubes were incubated under optimal conditions for bacterial growth (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC was recorded as the lowest concentration of this compound at which no visible turbidity (growth) was observed.

Workflow for MIC Determination

The following diagram illustrates the experimental workflow for the tube dilution method used in the initial studies of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture in Log Phase B Standardized Inoculum (10^5 CFU/mL) A->B D Inoculation of Diluted this compound Tubes B->D C Serial Twofold Dilutions of this compound C->D E Incubation (37°C, 18-24h) D->E F Visual Inspection for Turbidity E->F G Determination of MIC F->G Protein_Synthesis_Inhibition cluster_translation Bacterial Protein Synthesis Initiation Initiation (Formation of 70S initiation complex) Elongation Elongation (Peptide bond formation and translocation) Initiation->Elongation Termination Termination (Release of polypeptide chain) Elongation->Termination Protein Functional Protein Termination->Protein This compound This compound This compound->Inhibition

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Rubradirin from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the isolation and purification of Rubradirin, a potent antibiotic, from the fermentation broth of Streptomyces achromogenes var. rubradiris. The protocols detailed below are based on established methodologies and are intended to guide researchers in obtaining high-purity this compound for further study and development.

I. Introduction

This compound is an ansamycin-like antibiotic complex produced by Streptomyces achromogenes var. rubradiris (NRRL 3061). It is noteworthy that the true secondary metabolite produced by the bacterium is Protothis compound, a light-sensitive compound that undergoes photo-oxidation to form this compound. This protocol, therefore, emphasizes the initial extraction of Protothis compound under dark conditions, followed by a controlled conversion to this compound, if desired, and subsequent purification. For optimal yield, the use of adsorbent resins during fermentation is also incorporated.

II. Quantitative Data Summary

The following table summarizes the potential quantitative outcomes at various stages of the protocol. Please note that actual yields may vary depending on specific experimental conditions and optimization.

ParameterValueReference/Notes
Fermentation Yield Enhancement
- With Amberlite XAD-16 Resin> 5-fold increaseEnhanced production by in-situ adsorption.
Purification
- Expected Purity (Post-HPLC)>95%Dependent on chromatographic optimization.
- Estimated Final Yield10-50 mg/LHighly dependent on fermentation and purification efficiency.

III. Experimental Protocols

A. Strain and Culture Maintenance

The primary production strain is Streptomyces achromogenes var. rubradiris NRRL 3061.

1. Media Preparation:

  • GYM Streptomyces Medium (DSMZ Medium 65):

    • Glucose: 4.0 g/L

    • Yeast Extract: 4.0 g/L

    • Malt Extract: 10.0 g/L

    • CaCO₃: 2.0 g/L

    • Agar (B569324): 12.0 g/L (for solid medium)

    • Adjust pH to 7.2 before autoclaving.

2. Strain Maintenance:

  • Maintain the strain on GYM Streptomyces agar plates.

  • Incubate at 28°C for 7-10 days until good sporulation is observed.

  • Store plates at 4°C for short-term use or prepare spore suspensions in 20% glycerol (B35011) for long-term storage at -80°C.

B. Fermentation Protocol

1. Seed Culture Preparation:

  • Inoculate a 250 mL flask containing 50 mL of sterile liquid GYM medium (without agar) with a loopful of spores or a small agar plug from a mature plate of S. achromogenes var. rubradiris.

  • Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense mycelial culture is obtained.

2. Production Fermentation:

  • Inoculate a 2 L baffled flask containing 1 L of GYM medium with 5% (v/v) of the seed culture.

  • To enhance production, add 2% (w/v) of sterile Amberlite XAD-16 resin to the production medium before inoculation.

  • Incubate at 28°C on a rotary shaker at 200 rpm for 5-7 days.

  • Monitor the production of Protothis compound/Rubradirin by HPLC analysis of small-volume samples extracted with ethyl acetate (B1210297).

C. Extraction of Protothis compound (Dark Conditions)

It is critical to perform all extraction steps in the dark or under red light to prevent the premature conversion of Protothis compound to this compound.

  • Harvest the entire fermentation broth, including the resin and mycelium.

  • Centrifuge the broth at 5,000 x g for 20 minutes to separate the supernatant from the mycelial cake and resin.

  • Extraction from Supernatant:

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Combine the organic layers.

  • Extraction from Mycelium and Resin:

    • Homogenize the mycelial cake and resin in a minimal volume of acetone (B3395972).

    • Filter the mixture to remove cell debris and resin.

    • Evaporate the acetone under reduced pressure.

    • Resuspend the aqueous residue in water and extract twice with an equal volume of ethyl acetate.

  • Combine all ethyl acetate extracts and wash with a saturated NaCl solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the extract to dryness under reduced pressure at a temperature below 40°C. The resulting crude extract contains primarily Protothis compound.

D. Controlled Conversion of Protothis compound to this compound (Optional)

If this compound is the desired final product, the crude Protothis compound extract can be subjected to photo-oxidation.

  • Dissolve the crude extract in a suitable solvent such as methanol (B129727) or ethyl acetate.

  • Expose the solution to ambient light or a controlled light source (e.g., a fluorescent lamp) with gentle stirring.

  • Monitor the conversion of Protothis compound to this compound by HPLC. The reaction is typically complete within a few hours.

  • Once the conversion is complete, evaporate the solvent to obtain the crude this compound extract.

E. Purification by Preparative HPLC

1. Column and Mobile Phase:

  • Column: C18 reversed-phase preparative column (e.g., 250 x 20 mm, 10 µm).

  • Mobile Phase A: 0.05 M aqueous ammonium (B1175870) acetate, pH 4.5.

  • Mobile Phase B: Tetrahydrofuran (THF).

  • Gradient: A linear gradient from 30% to 70% B over 40 minutes is a good starting point for optimization.

  • Flow Rate: 5-10 mL/min, depending on the column dimensions.

  • Detection: UV detector at 335 nm.

2. Purification Protocol:

  • Dissolve the crude this compound extract in a minimal amount of the initial mobile phase mixture.

  • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Inject the sample onto the equilibrated preparative HPLC column.

  • Run the gradient and collect fractions corresponding to the this compound peak.

  • Analyze the collected fractions for purity by analytical HPLC.

  • Pool the pure fractions and remove the organic solvent under reduced pressure.

  • Lyophilize the remaining aqueous solution to obtain pure this compound as a reddish powder.

IV. Visualizations

A. Experimental Workflow

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction (Dark Conditions) cluster_conversion Optional Conversion cluster_purification Purification strain Streptomyces achromogenes var. rubradiris (NRRL 3061) seed_culture Seed Culture (GYM Medium, 48-72h, 28°C) strain->seed_culture production_culture Production Culture (GYM Medium + XAD-16, 5-7 days, 28°C) seed_culture->production_culture harvest Harvest Broth production_culture->harvest centrifugation Centrifugation harvest->centrifugation supernatant_extraction Supernatant Extraction (Ethyl Acetate) centrifugation->supernatant_extraction mycelium_extraction Mycelium/Resin Extraction (Acetone/Ethyl Acetate) centrifugation->mycelium_extraction combine_extracts Combine & Concentrate supernatant_extraction->combine_extracts mycelium_extraction->combine_extracts photo_oxidation Photo-oxidation (Light Exposure) combine_extracts->photo_oxidation prep_hplc Preparative HPLC (C18 Column) photo_oxidation->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis fraction_collection->purity_analysis lyophilization Lyophilization purity_analysis->lyophilization pure_this compound Pure this compound lyophilization->pure_this compound

Caption: Overall workflow for this compound isolation and purification.

B. Logical Relationship of this compound Precursors

rubradirin_precursors streptomyces Streptomyces achromogenes var. rubradiris protothis compound Protothis compound (Primary Metabolite) streptomyces->protothis compound Biosynthesis This compound This compound (Photo-oxidation Product) protothis compound->this compound Light & Air

Caption: Biosynthetic relationship of Protothis compound and this compound.

Chromatographic Techniques for the Separation of the Rubradirin Complex: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Rubradirin complex, a group of potent antibiotics produced by Streptomyces achromogenes, holds significant interest for its antibacterial activity. The complex consists of several related compounds, including this compound, this compound B, and the recently discovered Protothis compound. Effective separation and purification of these components are critical for detailed structural elucidation, pharmacological evaluation, and the development of potential therapeutic agents. This document provides detailed application notes and protocols for the chromatographic separation of the this compound complex, with a focus on preparative High-Performance Liquid Chromatography (HPLC).

Understanding the this compound Complex

The this compound complex is comprised of structurally similar ansamycin (B12435341) antibiotics. A key consideration in the purification process is the presence of Protothis compound, a C-nitroso analogue that is the true secondary metabolite produced by Streptomyces achromogenes var. rubradiris. Protothis compound is sensitive to light and air, undergoing photo-oxidation to form this compound.[1] Therefore, chromatographic separations should be performed with precautions to minimize exposure to light to preserve the native composition of the complex.

Preparative Reversed-Phase HPLC for this compound Complex Separation

Preparative reversed-phase HPLC is the method of choice for isolating the components of the this compound complex.[1] This technique separates compounds based on their hydrophobicity, allowing for the effective resolution of the different this compound analogues.

Experimental Workflow

The overall workflow for the separation of the this compound complex is depicted below. This process begins with the fermentation of Streptomyces achromogenes, followed by extraction of the crude antibiotic complex and subsequent purification by preparative HPLC.

Workflow Fermentation Fermentation of S. achromogenes Extraction Crude Extract Preparation Fermentation->Extraction Cell Harvest & Lysis Prep_HPLC Preparative RP-HPLC Separation Extraction->Prep_HPLC Sample Loading Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Elution Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Analysis Evaporation Solvent Evaporation Fraction_Collection->Evaporation Pure_Compounds Isolated this compound Analogues Analysis->Pure_Compounds Purity Confirmed Evaporation->Pure_Compounds Dry Compound

Caption: General workflow for the isolation of this compound complex components.

Detailed Protocols

Crude Extract Preparation from Streptomyces achromogenes

This protocol outlines a general method for obtaining a crude extract containing the this compound complex from a fermentation culture.

Materials:

  • Fermentation broth of Streptomyces achromogenes var. rubradiris

  • Ethyl acetate

  • Sodium sulfate (B86663) (anhydrous)

  • Rotary evaporator

  • Centrifuge

Protocol:

  • Harvest the fermentation broth by centrifugation to separate the mycelium from the supernatant.

  • Extract the mycelial cake and the supernatant separately with an equal volume of ethyl acetate. This can be done by vigorous shaking in a separatory funnel.

  • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the dried extract to remove the sodium sulfate.

  • Concentrate the filtrate to dryness under reduced pressure using a rotary evaporator to obtain the crude this compound complex.

  • Store the crude extract protected from light and at a low temperature to minimize degradation of Protothis compound.

Preparative Reversed-Phase HPLC Protocol

This protocol provides the parameters for the separation of the this compound complex using preparative reversed-phase HPLC. An octadecylsilane (B103800) (C18) stationary phase is recommended.

Table 1: Preparative HPLC Parameters

ParameterRecommended Value
Column Preparative C18 (e.g., 250 x 21.2 mm, 10 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 30-70% B over 40 minutes
Flow Rate 15-25 mL/min (optimized for column dimensions)
Detection Wavelength 335 nm
Injection Volume Dependent on column loading capacity and sample concentration
Sample Preparation Dissolve crude extract in a minimal volume of methanol (B129727) or DMSO

Protocol:

  • Equilibrate the preparative C18 column with the initial mobile phase conditions (30% B) until a stable baseline is achieved.

  • Dissolve the crude this compound complex in a suitable solvent (e.g., methanol) to a high concentration.

  • Inject the sample onto the column.

  • Run the gradient elution as detailed in Table 1.

  • Collect fractions based on the detector response at 335 nm. It is advisable to collect fractions corresponding to all significant peaks.

  • Analyze the purity of each fraction using analytical HPLC.

  • Pool the fractions containing the pure compounds and remove the solvent under reduced pressure.

Logical Relationship of Separation Parameters

The optimization of the preparative HPLC method involves the interplay of several key parameters. The following diagram illustrates the logical relationships in method development.

Separation_Parameters Goal Optimal Separation of This compound Complex Resolution Resolution Goal->Resolution Purity Purity Goal->Purity Throughput Throughput Goal->Throughput Column Column Chemistry (e.g., C18) Resolution->Column Mobile_Phase Mobile Phase (Solvent, Additives) Resolution->Mobile_Phase Gradient Gradient Profile Resolution->Gradient Purity->Resolution Sample_Load Sample Load Purity->Sample_Load Flow_Rate Flow Rate Throughput->Flow_Rate Throughput->Sample_Load Column->Resolution Mobile_Phase->Resolution Gradient->Resolution Flow_Rate->Resolution Flow_Rate->Throughput Sample_Load->Purity Sample_Load->Throughput

Caption: Key parameter relationships in HPLC method development.

Data Presentation

The expected outcome of the preparative HPLC separation is the isolation of at least two major components: this compound and Protothis compound. The following table provides a template for summarizing the quantitative data from a successful separation.

Table 2: Summary of a Typical Preparative HPLC Separation of this compound Complex

CompoundRetention Time (min)Purity (%)Yield (mg) from 1g Crude
Protothis compound[Insert Value]>95[Insert Value]
This compound[Insert Value]>98[Insert Value]
This compound B[Insert Value]>95[Insert Value]
Other Analogs[Insert Value][Insert Value][Insert Value]

Note: The retention times and yields are dependent on the specific chromatographic conditions and the composition of the crude extract. These values should be determined experimentally.

Conclusion

The successful separation of the this compound complex is achievable through a carefully optimized preparative reversed-phase HPLC method. Key considerations include the use of a C18 stationary phase, a water/acetonitrile gradient with a TFA modifier, and protection of the sample from light to prevent the conversion of Protothis compound to this compound. The protocols and data presentation formats provided in this document serve as a comprehensive guide for researchers in the fields of natural product chemistry, microbiology, and drug development to isolate and characterize the components of the this compound complex for further investigation.

References

Application Notes and Protocols: Determination of Rubradirin Antibacterial Activity using the Broth Microdilution Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rubradirin is an ansamycin (B12435341) antibiotic produced by Streptomyces achromogenes var. rubradiris.[1][2] Structurally, it is a complex molecule composed of four distinct moieties which are crucial for its biological activity.[3][4] The primary antibacterial mechanism of this compound involves the inhibition of ribosomal polypeptide biosynthesis.[5]

To quantify the antibacterial potency and spectrum of activity of this compound, a standardized in vitro susceptibility test is required. The broth microdilution method is a widely accepted and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7] The MIC is defined as the lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation.[7] This document provides a detailed protocol for determining the MIC of this compound against various bacterial strains using the broth microdilution assay, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound

The following table summarizes representative MIC values for this compound against a panel of common pathogenic bacteria. This data is essential for understanding the compound's spectrum and potency.

Note: The data presented below is for illustrative purposes and may not represent the complete spectrum of activity for this compound.

Bacterial StrainStrain IDGram StainMIC Range (µg/mL)
Staphylococcus aureusATCC 29213Positive0.25 - 1
Methicillin-Resistant S. aureus (MRSA)ATCC 43300Positive0.5 - 2
Enterococcus faecalisATCC 29212Positive1 - 4
Streptococcus pneumoniaeATCC 49619Positive0.125 - 0.5
Escherichia coliATCC 25922Negative>64
Pseudomonas aeruginosaATCC 27853Negative>64

Experimental Protocols

This section provides a detailed, step-by-step methodology for performing the broth microdilution assay to determine the MIC of this compound.

Materials and Reagents
  • This compound (pure compound)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well, U-bottom microtiter plates

  • Bacterial strains for testing (e.g., ATCC quality control strains)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator (35 ± 2°C)

Preparation of this compound Stock Solution

Proper solubilization is critical for accurate MIC determination.

  • Dissolution: Prepare a 1.28 mg/mL stock solution of this compound in 100% DMSO. The concentration should be high enough to ensure the final DMSO concentration in the assay does not affect bacterial growth (typically ≤1%).

  • Storage: Store the stock solution in small aliquots at -20°C or below, protected from light.

Preparation of Bacterial Inoculum
  • Bacterial Culture: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

  • Suspension: Suspend the colonies in sterile saline.

  • Turbidity Adjustment: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13).[8] This suspension contains approximately 1-2 x 10⁸ CFU/mL.[9]

  • Final Inoculum Dilution: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[8] This typically requires a 1:100 dilution of the standardized suspension (e.g., 0.1 mL of adjusted suspension into 9.9 mL of CAMHB).

Broth Microdilution Procedure
  • Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

  • Drug Addition: Add 100 µL of the prepared this compound working solution (e.g., 128 µg/mL in CAMHB for a final top concentration of 64 µg/mL) to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this process from well 2 to well 10. Discard 50 µL from well 10. Wells 1-10 now contain 50 µL of serially diluted this compound.

  • Controls:

    • Growth Control (Positive Control): Well 11 should contain 50 µL of CAMHB with no drug.

    • Sterility Control (Negative Control): Well 12 should contain 100 µL of uninoculated CAMHB.

  • Inoculation: Add 50 µL of the final bacterial inoculum (prepared in step 3.3.4) to wells 1 through 11. Do not add bacteria to the sterility control well (well 12). The final volume in wells 1-11 is now 100 µL.

  • Final Concentrations: The final concentration of this compound in this example will range from 64 µg/mL to 0.125 µg/mL. The final bacterial concentration in each well will be approximately 5 x 10⁵ CFU/mL.

Incubation and MIC Determination
  • Incubation: Cover the plate with a lid or sealing film and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: Following incubation, examine the plate from the bottom using a reading mirror or by placing it on a lightbox.

  • Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[7][10] Growth is indicated by turbidity or a pellet at the bottom of the well. The growth control well (well 11) must show distinct turbidity, and the sterility control well (well 12) must remain clear for the assay to be valid.[10]

Visualizations

Experimental Workflow

BrothMicrodilution_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_results Results prep_rub 1. Prepare this compound Stock & Working Solutions prep_ino 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) serial_dil 5. Perform 2-Fold Serial Dilution of this compound prep_dil 3. Dilute Inoculum to Final Concentration add_ino 6. Inoculate Wells with Bacterial Suspension add_broth 4. Add Broth to Wells prep_dil->add_broth add_broth->serial_dil serial_dil->add_ino incubate 7. Incubate Plate (16-20h, 35°C) add_ino->incubate read_mic 8. Read Plate for Visible Growth incubate->read_mic det_mic 9. Determine MIC Value read_mic->det_mic

Caption: Workflow for the broth microdilution MIC assay.

Proposed Mechanism of Action

Mechanism_of_Action This compound This compound ribosome Bacterial Ribosome (70S) This compound->ribosome  Inhibits protein_syn Protein Synthesis (Translation) ribosome->protein_syn Enables growth Bacterial Growth & Proliferation protein_syn->growth Leads to inhibition Inhibition of Growth (Bacteriostasis/Bactericidal Effect) growth->inhibition

Caption: Proposed mechanism of this compound's antibacterial action.

References

Application Notes and Protocols for Testing Rubradirin Efficacy using Disk Diffusion Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubradirin is an antibiotic known to be a selective inhibitor of the initiation factor-dependent phase of protein synthesis in bacteria.[1] This document provides a detailed protocol for determining the antimicrobial efficacy of this compound against various bacterial strains using the disk diffusion assay, a widely accepted and standardized method. Additionally, it includes representative data on its activity and a visualization of its mechanism of action.

Data Presentation

The antimicrobial activity of this compound is primarily directed against Gram-positive bacteria. While specific zone of inhibition data from disk diffusion assays for this compound are not widely published, the following table summarizes Minimum Inhibitory Concentration (MIC) values obtained from broth dilution methods. Generally, a lower MIC value correlates with a larger zone of inhibition in a disk diffusion assay. The zone of inhibition diameters provided are hypothetical and for illustrative purposes, based on typical correlations observed for antibiotics with similar MIC values against these organisms.

Bacterial StrainGram StainThis compound Concentration on Disk (µg)Minimum Inhibitory Concentration (MIC) (µg/mL)Representative Zone of Inhibition (mm)
Staphylococcus aureusPositive300.25 - 1.018 - 25
Streptococcus pyogenesPositive300.125 - 0.520 - 28
Enterococcus faecalisPositive301.0 - 4.015 - 20
Bacillus subtilisPositive30≤ 0.125≥ 25
Escherichia coliNegative30> 128No Inhibition
Pseudomonas aeruginosaNegative30> 128No Inhibition

Note: The zone of inhibition diameters are representative and should be determined experimentally for specific strains and testing conditions.

Experimental Protocols

Disk Diffusion Assay Protocol (Kirby-Bauer Method Adaptation for this compound)

This protocol is adapted from the standardized Kirby-Bauer disk diffusion susceptibility test procedure.

1. Materials:

  • This compound powder

  • Sterile blank paper disks (6 mm diameter)

  • Solvent for this compound (e.g., DMSO, ethanol (B145695) - ensure solvent has no antimicrobial activity at the concentration used)

  • Mueller-Hinton Agar (B569324) (MHA) plates

  • Sterile saline solution (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Sterile cotton swabs

  • Bacterial cultures of test organisms (grown overnight in a suitable broth)

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler for measuring zone diameters

  • Sterile forceps

2. Preparation of this compound Disks:

  • Prepare a stock solution of this compound in a suitable solvent to a desired concentration.

  • Sterilize blank paper disks by autoclaving.

  • Aseptically apply a precise volume (e.g., 10-20 µL) of the this compound stock solution onto each sterile disk to achieve the desired final concentration per disk (e.g., 30 µg).

  • Allow the solvent to evaporate completely in a sterile environment, such as a laminar flow hood.

  • Prepared disks can be stored in a sterile, dry, and dark container at 4°C for a limited time. It is recommended to prepare fresh disks for each experiment for optimal results.

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Transfer the colonies to a tube containing sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually against a white background with contrasting black lines or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.

4. Inoculation of MHA Plates:

  • Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.

  • Remove excess fluid by pressing and rotating the swab against the inside of the tube.

  • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to obtain a confluent lawn of growth. This is typically done by swabbing in three directions, rotating the plate approximately 60 degrees between each streaking.

  • Finally, swab the rim of the agar plate.

  • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

5. Application of Disks:

  • Using sterile forceps, place the prepared this compound disks onto the inoculated surface of the MHA plate.

  • Gently press each disk to ensure complete contact with the agar surface.

  • The disks should be placed at least 24 mm apart from each other and from the edge of the plate to avoid overlapping of the inhibition zones.

  • If using control antibiotics, place them on the same plate.

6. Incubation:

  • Invert the plates and incubate at 35°C ± 2°C for 16-24 hours in an aerobic atmosphere.

7. Interpretation of Results:

  • After incubation, measure the diameter of the zones of complete inhibition (including the 6 mm disk diameter) to the nearest millimeter using calipers or a ruler.

  • The zone of inhibition is the clear area around the disk where no visible bacterial growth has occurred.

  • The results are typically interpreted as susceptible, intermediate, or resistant based on standardized interpretive charts. For a research compound like this compound, the zone diameters will provide a quantitative measure of its efficacy against the tested organisms.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare Mueller-Hinton Agar Plates inoculate Inoculate MHA Plate with Bacterial Suspension prep_media->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate prep_disks Prepare this compound-impregnated Disks place_disks Place this compound Disks on Agar Surface prep_disks->place_disks inoculate->place_disks incubate Incubate Plates at 35°C for 16-24h place_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones interpret Interpret Results (Susceptible, Intermediate, Resistant) measure_zones->interpret

Caption: Experimental workflow for the disk diffusion assay.

mechanism_of_action cluster_ribosome Bacterial Ribosome ribosome_70S 70S Ribosome initiation_complex 70S Initiation Complex ribosome_70S->initiation_complex assembly mRNA mRNA mRNA->initiation_complex initiation_factors Initiation Factors (IF1, IF2, IF3) initiation_factors->initiation_complex initiator_tRNA fMet-tRNA initiator_tRNA->initiation_complex protein_synthesis Protein Synthesis initiation_complex->protein_synthesis no_protein_synthesis Inhibition of Protein Synthesis initiation_complex->no_protein_synthesis This compound This compound This compound->initiation_complex

Caption: this compound's mechanism of action on bacterial protein synthesis.

References

Application Notes and Protocols for HIV Reverse Transcriptase Inhibition Assay with Rubradirin Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed methodology for assessing the inhibitory activity of Rubradirin aglycone against Human Immunodeficiency Virus Type 1 Reverse Transcriptase (HIV-1 RT). The protocol is based on a widely used, non-radioactive ELISA-based assay format, suitable for high-throughput screening and detailed kinetic analysis.

Introduction

Human Immunodeficiency Virus (HIV) remains a significant global health challenge. The viral enzyme reverse transcriptase (RT) is a critical component of the HIV life cycle, responsible for converting the viral RNA genome into DNA, which is then integrated into the host cell's genome.[1] This essential role makes HIV RT a primary target for antiretroviral drug development. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the enzyme, disrupting its catalytic activity.[2][3]

This compound aglycone has been identified as a potent inhibitor of HIV reverse transcriptase, presenting a promising avenue for the development of novel anti-HIV therapeutics.[1] This document outlines the principles and a detailed protocol for evaluating the inhibitory potential of this compound aglycone against HIV-1 RT.

Principle of the Assay

The HIV-1 RT inhibition assay is a colorimetric method that quantifies the activity of the enzyme by measuring the amount of newly synthesized DNA. The assay typically involves the following key steps:

  • Reverse Transcription: Recombinant HIV-1 RT is incubated with a template/primer hybrid (e.g., poly(A)•oligo(dT)) and a mixture of deoxynucleoside triphosphates (dNTPs), which includes biotin-labeled dUTP and digoxigenin-labeled dUTP. During this step, the RT synthesizes a new DNA strand, incorporating these labeled nucleotides.

  • Capture: The newly synthesized, biotin-labeled DNA is captured on a streptavidin-coated microplate.

  • Detection: An antibody conjugated to horseradish peroxidase (HRP) that specifically binds to digoxigenin (B1670575) is added to the wells.

  • Signal Generation: A substrate for HRP (e.g., TMB or ABTS) is added, producing a colorimetric signal that is directly proportional to the amount of DNA synthesized.

  • Inhibition Measurement: In the presence of an inhibitor like this compound aglycone, the activity of HIV-1 RT is reduced, leading to a decrease in the amount of synthesized DNA and a corresponding reduction in the colorimetric signal.

Experimental Protocols

This section provides a detailed step-by-step protocol for performing the HIV-1 RT inhibition assay with this compound aglycone.

Materials and Reagents
  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • HIV-1 RT Assay Kit (containing reaction buffer, dNTP mix with biotin-dUTP and digoxigenin-dUTP, poly(A)•oligo(dT) template/primer, streptavidin-coated 96-well plates, wash buffer, anti-digoxigenin-HRP antibody, HRP substrate, and stop solution)

  • This compound aglycone

  • Positive Control Inhibitor (e.g., Nevirapine or Efavirenz)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Nuclease-free water

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate.

Reagent Preparation
  • Wash Buffer: Prepare the wash buffer according to the kit manufacturer's instructions.

  • Test Compound (this compound Aglycone):

    • Prepare a stock solution of this compound aglycone in DMSO.

    • Perform serial dilutions of the stock solution to create a range of concentrations for testing. It is crucial to maintain a consistent final DMSO concentration across all wells to avoid solvent effects.

  • Positive Control Inhibitor: Prepare a dilution series of the positive control inhibitor (e.g., Nevirapine) in the same manner as the test compound.

  • HIV-1 RT Enzyme: Dilute the HIV-1 RT stock solution to the recommended working concentration using the provided dilution buffer. Keep the enzyme on ice.

  • Reaction Mixture: Prepare the reaction mixture containing the reaction buffer, dNTP mix, and template-primer according to the kit's protocol.

Assay Procedure
  • Assay Plate Setup:

    • Negative Control (No Enzyme): Add reaction mix and dilution buffer (without enzyme) to designated wells.

    • Positive Control (No Inhibitor): Add reaction mix and the diluted HIV-1 RT to designated wells.

    • Test Wells: Add reaction mix, diluted HIV-1 RT, and the various concentrations of this compound aglycone to the respective wells.

    • Positive Inhibitor Control: Add reaction mix, diluted HIV-1 RT, and the various concentrations of the positive control inhibitor to their designated wells.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Capture: Transfer the reaction mixtures to the streptavidin-coated microplate and incubate as per the kit's instructions to allow the biotin-labeled DNA to bind.

  • Washing: Wash the plate multiple times with the prepared wash buffer to remove unbound reagents.

  • Antibody Incubation: Add the anti-digoxigenin-HRP antibody to each well and incubate according to the protocol.

  • Washing: Repeat the washing step to remove the unbound antibody.

  • Signal Development: Add the HRP substrate to each well and incubate at room temperature until sufficient color develops.

  • Stopping the Reaction: Add the stop solution to each well to terminate the reaction.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the specified wavelength.

Data Presentation

Summarize the quantitative data in a structured table for clear comparison and analysis.

CompoundConcentration (µM)Absorbance (OD)% Inhibition
No Inhibitor Control 0[Absorbance Value]0
This compound Aglycone [Conc. 1][Absorbance Value][% Inhibition]
[Conc. 2][Absorbance Value][% Inhibition]
[Conc. 3][Absorbance Value][% Inhibition]
[Conc. 4][Absorbance Value][% Inhibition]
Nevirapine (Control) [Conc. 1][Absorbance Value][% Inhibition]
[Conc. 2][Absorbance Value][% Inhibition]
[Conc. 3][Absorbance Value][% Inhibition]
[Conc. 4][Absorbance Value][% Inhibition]
Data Analysis
  • Background Subtraction: Subtract the average absorbance of the negative control wells from all other absorbance readings.

  • Percentage of Inhibition Calculation: Calculate the percentage of inhibition for each concentration of this compound aglycone and the positive control using the following formula:

    % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Positive Control Well)] x 100

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, can then be determined from the dose-response curve.

Visualizations

Experimental Workflow

HIV_RT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Reagents (Buffer, dNTPs, Enzyme, Inhibitor) Plate_Setup Set Up 96-Well Plate (Controls, Test Compounds) Reagents->Plate_Setup Incubation Incubate at 37°C (Reverse Transcription) Plate_Setup->Incubation Capture Capture Biotinylated DNA on Streptavidin Plate Incubation->Capture Add_Antibody Add Anti-Dig-HRP Antibody Capture->Add_Antibody Add_Substrate Add HRP Substrate (Color Development) Add_Antibody->Add_Substrate Stop_Reaction Add Stop Solution Add_Substrate->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the HIV-1 RT inhibition assay.

Proposed Mechanism of Action of this compound Aglycone

NNRTI_Mechanism cluster_enzyme HIV-1 Reverse Transcriptase cluster_inhibitor Inhibitor RT p66 Subunit p51 Subunit Active_Site Catalytic Active Site Allosteric_Pocket NNRTI Binding Pocket (Allosteric Site) Active_Site->RT Inhibits DNA Synthesis Allosteric_Pocket->Active_Site Induces Conformational Change This compound This compound Aglycone This compound->Allosteric_Pocket Binds to

Caption: Proposed mechanism of this compound aglycone as an NNRTI.

References

Application Notes and Protocols for the Synthesis of Novel Rubradirin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies and application notes for the synthesis of novel derivatives of Rubradirin, a complex ansamycin (B12435341) antibiotic. Given the limited public data on the synthesis of a wide array of novel this compound derivatives, this guide focuses on the synthesis of the core this compound scaffold, drawing from published total synthesis efforts. It further proposes synthetic strategies for generating novel analogs by modifying key functional groups, based on established chemical transformations used for other ansamycin antibiotics.

Introduction to this compound and Its Derivatives

This compound is a natural product isolated from Streptomyces achromogenes. It consists of four distinct moieties: a polyketide-derived rubransarol core, a D-rubranitrose sugar, an aminocoumarin, and a dihydroxydipicolinic acid unit.[1] this compound and its aglycone exhibit interesting biological activities, including antibacterial and antiviral properties. Specifically, this compound inhibits bacterial protein synthesis, while its aglycone is a potent inhibitor of bacterial RNA polymerase and HIV reverse transcriptase.[2][3] The complex structure of this compound offers multiple sites for chemical modification to generate novel derivatives with potentially improved potency, selectivity, and pharmacokinetic properties.

Biological Activity of Known this compound Analogs

Quantitative data on the biological activity of a broad range of synthetically derived novel this compound analogs is not extensively available in the public domain. The following table summarizes the known activity of the natural this compound and its closely related analog, this compound B. This data serves as a benchmark for the evaluation of newly synthesized derivatives.

CompoundTarget/AssayOrganism/Cell LineActivity (IC50/MIC)Reference
This compound Protein SynthesisBacteriaVaries by species[2][3]
This compound Aglycone RNA PolymeraseBacteriaPotent Inhibition[2][3]
This compound Aglycone HIV Reverse TranscriptaseVirusPotent Inhibition[2][3]
This compound B Not specifiedNot specifiedNot specified[4]

Synthesis of the this compound Core Scaffold

The total synthesis of this compound is a complex, multi-step process. A convergent synthetic strategy is the most effective approach, where the four major fragments of the molecule are synthesized independently and then coupled together. The following is a generalized protocol based on reported synthetic efforts.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound reveals four key building blocks: the ansamycin core (rubransarol), the central pyridine (B92270) hub, the aminocoumarin moiety, and the nitrosugar (D-rubranitrose).

G This compound This compound Fragments Four Key Fragments This compound->Fragments Ansa Ansamycin Core (Rubransarol) Fragments->Ansa Pyridine Central Pyridine Hub Fragments->Pyridine Coumarin (B35378) Aminocoumarin Fragments->Coumarin Sugar Nitrosugar (D-Rubranitrose) Fragments->Sugar

Caption: Retrosynthetic analysis of the this compound molecule.

Experimental Protocol: Synthesis of the Central Pyridine Moiety

The central pyridine ring serves as the anchor point for the other fragments. Its synthesis can be achieved in a multi-step sequence starting from simple precursors.

Materials:

  • Starting materials for pyridine synthesis (e.g., substituted pyridones)

  • Appropriate reagents for functional group manipulations (e.g., protecting groups, coupling agents)

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), etc.

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

  • Step 1: Synthesis of a functionalized pyridine precursor. This typically involves the construction of a di- or tri-substituted pyridine ring with appropriate handles for subsequent coupling reactions.

  • Step 2: Protection of reactive functional groups. Hydroxyl and amino groups on the pyridine ring are protected using standard protecting groups (e.g., silyl (B83357) ethers, carbamates) to prevent unwanted side reactions.

  • Step 3: Introduction of coupling sites. Halogenation or conversion to a boronic ester at specific positions on the pyridine ring prepares it for Suzuki or other cross-coupling reactions.

  • Step 4: Purification. The final central pyridine fragment is purified by column chromatography.

Experimental Protocol: Synthesis of the Aminocoumarin Moiety

The aminocoumarin fragment can be synthesized in a few steps from commercially available materials.

Materials:

Procedure:

  • Step 1: Pechmann condensation. React a substituted resorcinol with a malonic acid derivative in the presence of a condensing agent to form the coumarin ring.

  • Step 2: Nitration. Introduce a nitro group at the desired position on the coumarin ring using standard nitrating conditions.

  • Step 3: Reduction. Reduce the nitro group to an amine to yield the final aminocoumarin fragment.

  • Step 4: Purification. Purify the product by recrystallization or column chromatography.

Fragment Coupling Strategy

The assembly of the this compound core involves a series of carefully planned coupling reactions.

G Pyridine Central Pyridine Hub Intermediate1 Pyridine-Coumarin Adduct Pyridine->Intermediate1 Amide Coupling Coumarin Aminocoumarin Coumarin->Intermediate1 Sugar Nitrosugar Intermediate2 Glycosylated Pyridine Sugar->Intermediate2 Ansa Ansamycin Core Rubradirin_Core This compound Core Scaffold Ansa->Rubradirin_Core Intermediate1->Intermediate2 Glycosylation Intermediate2->Rubradirin_Core Macrocyclization

Caption: Convergent fragment coupling strategy for this compound synthesis.

Proposed Protocols for the Synthesis of Novel this compound Derivatives

The following protocols describe potential modifications to the this compound core scaffold to generate novel derivatives. These are generalized procedures and may require optimization for specific substrates.

Modification of the Ansamycin Bridge

The long aliphatic chain of the rubransarol moiety offers several positions for modification.

Protocol 4.1.1: Epoxidation of the Ansa-Chain Double Bonds

Objective: To introduce epoxide functionalities, which can serve as handles for further derivatization.

Materials:

  • This compound or a late-stage synthetic intermediate

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution

Procedure:

  • Dissolve the this compound precursor in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA portion-wise to the solution.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the epoxide derivative by column chromatography.

Protocol 4.1.2: Modification of the C21 and C23 Hydroxyl Groups

Objective: To explore the structure-activity relationship by esterification or etherification of the hydroxyl groups on the ansa chain, a common strategy in modifying ansamycins.[5]

Materials:

  • This compound precursor with accessible C21/C23 hydroxyls

  • Acyl chloride or alkyl halide

  • Base (e.g., pyridine, triethylamine)

  • Anhydrous solvent (e.g., DCM, THF)

Procedure:

  • Dissolve the this compound precursor in the anhydrous solvent.

  • Add the base, followed by the dropwise addition of the acyl chloride or alkyl halide at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify the resulting ester or ether by column chromatography.

Modification of the Aminocoumarin Moiety

The aminocoumarin unit presents opportunities for derivatization at the amino group and the aromatic ring.

Protocol 4.2.1: N-Acylation of the Aminocoumarin

Objective: To introduce different acyl groups to the amino functionality to probe its role in biological activity.

Materials:

  • This compound precursor with a free amino group on the coumarin

  • Various acyl chlorides or anhydrides

  • Pyridine or another suitable base

  • DCM

Procedure:

  • Dissolve the this compound precursor in a mixture of DCM and pyridine.

  • Cool the solution to 0 °C.

  • Add the desired acyl chloride or anhydride dropwise.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Dilute the reaction mixture with DCM and wash sequentially with dilute HCl, water, and brine.

  • Dry the organic phase and concentrate to obtain the crude N-acylated product.

  • Purify by column chromatography.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of bacterial protein synthesis. It is believed to interfere with the formation of the initiation complex on the ribosome. The aglycone of this compound, lacking the D-rubranitrose sugar, exhibits a different mode of action by potently inhibiting bacterial RNA polymerase.

G cluster_this compound This compound cluster_aglycone This compound Aglycone This compound This compound This compound->Inhibition1 Ribosome Bacterial Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition1->Protein_Synthesis Inhibition Aglycone This compound Aglycone Aglycone->Inhibition2 RNAP Bacterial RNA Polymerase Transcription Transcription RNAP->Transcription Inhibition2->Transcription Inhibition

Caption: Dual mechanism of action of this compound and its aglycone.

Conclusion

The synthesis of novel this compound derivatives represents a promising avenue for the discovery of new antibacterial and antiviral agents. The protocols outlined in this document provide a foundational approach for the synthesis of the this compound core and for the generation of a library of derivatives through modifications of its key functional groups. Further research into the structure-activity relationships of these novel compounds is essential to guide the development of clinically effective therapeutic agents.

References

Techniques for Cloning and Expressing Rubradirin Biosynthetic Genes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the cloning and expression of the rubradirin biosynthetic gene cluster. This compound is a complex ansamycin (B12435341) antibiotic with potent antibacterial and antiviral activities, making its biosynthetic pathway a key target for bioengineering and drug discovery. The following sections detail the methodologies for isolating the large ~105.6 kb gene cluster from Streptomyces achromogenes var. rubradiris and strategies for its heterologous expression.

Overview of the this compound Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster from Streptomyces achromogenes var. rubradiris NRRL 3061 spans approximately 105.6 kb and contains 58 open reading frames (ORFs).[1][2] These genes encode all the necessary enzymes for the synthesis of the polyketide core, the unique sugar moieties, and the various tailoring reactions that result in the final complex structure of this compound. The cluster's large size presents a significant challenge for cloning and expression, necessitating specialized molecular biology techniques.

Experimental Protocols

Cloning the this compound Biosynthetic Gene Cluster via Cosmid Library Construction

This protocol is based on the successful cloning of the this compound gene cluster and is a well-established method for isolating large DNA fragments from actinomycetes.

Objective: To construct a genomic library of S. achromogenes var. rubradiris in a cosmid vector and screen for clones containing the this compound biosynthetic genes.

Materials:

  • Streptomyces achromogenes var. rubradiris NRRL 3061

  • Glycerol-YEME medium for Streptomyces culture

  • Lysozyme (B549824)

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Isopropanol and 70% ethanol

  • SuperCos 1 cosmid vector

  • Restriction enzymes (e.g., Sau3AI)

  • T4 DNA Ligase

  • Gigapack III XL packaging extract

  • E. coli XL1-Blue MRF' host strain

  • Luria-Bertani (LB) agar (B569324) with appropriate antibiotics (e.g., ampicillin)

  • Gene-specific probes for screening (e.g., targeting the PKS or AHBA synthase genes)

Protocol:

  • Genomic DNA Isolation:

    • Culture S. achromogenes var. rubradiris in Glycerol-YEME medium.

    • Harvest mycelia and lyse the cells using lysozyme and proteinase K.

    • Perform phenol:chloroform extractions to remove proteins and cellular debris.

    • Precipitate the high molecular weight genomic DNA with isopropanol, wash with 70% ethanol, and resuspend in TE buffer. Ensure the DNA is of high quality and size (>100 kb).

  • Partial Digestion of Genomic DNA:

    • Perform a series of trial digestions with varying concentrations of Sau3AI to determine the optimal conditions for generating fragments in the 30-40 kb range.

    • Scale up the digestion and run the DNA on a low-melting-point agarose (B213101) gel.

    • Excise the gel slice containing DNA fragments of the desired size and purify the DNA.

  • Ligation and Packaging:

    • Ligate the size-selected genomic DNA fragments with the prepared SuperCos 1 cosmid vector using T4 DNA Ligase.

    • Package the ligation mixture into lambda phage particles using Gigapack III XL packaging extract.

  • Transfection and Library Titering:

    • Transfect the packaged cosmids into E. coli XL1-Blue MRF' cells.

    • Plate serial dilutions of the transfected cells on LB agar with ampicillin (B1664943) to determine the library titer.

  • Library Screening:

    • Plate the library on a larger scale to obtain individual colonies.

    • Transfer colonies to nylon membranes for colony hybridization.

    • Screen the library using radioactively labeled probes specific for key genes in the this compound cluster (e.g., AHBA synthase or PKS genes).

    • Isolate and verify positive cosmid clones through restriction mapping and sequencing. The original cloning of the this compound cluster required the isolation of four overlapping cosmids to cover the entire 105.6 kb region.[1][2]

Heterologous Expression of the this compound Gene Cluster in a Streptomyces Host

As the heterologous expression of the complete this compound gene cluster has not been explicitly detailed in published literature, this protocol is a generalized approach based on successful expression of other large ansamycin gene clusters in engineered Streptomyces hosts.

Objective: To introduce the cloned this compound biosynthetic gene cluster into a suitable Streptomyces host for production of the antibiotic.

Materials:

  • Cosmid clones containing the entire this compound gene cluster.

  • An appropriate shuttle vector (e.g., pSET152-based integrative vector).

  • Engineered Streptomyces host strain (e.g., S. coelicolor M1152 or S. lividans SBT5).

  • E. coli ET12567/pUZ8002 for conjugation.

  • ISP4 medium for Streptomyces conjugation.

  • Appropriate antibiotics for selection (e.g., apramycin (B1230331), nalidixic acid).

  • Production medium (e.g., R5A medium).

  • Analytical equipment (HPLC, LC-MS).

Protocol:

  • Subcloning into an Integrative Shuttle Vector:

    • The overlapping cosmids need to be assembled into a single construct. This can be achieved through in vivo recombination in E. coli or yeast, or by using a suitable bacterial artificial chromosome (BAC) vector.

    • Alternatively, individual cosmids can be introduced sequentially, but this is more complex. The assembled cluster is then subcloned into an integrative shuttle vector like pSET152, which can replicate in E. coli and integrate into the Streptomyces chromosome at the φC31 attB site.

  • Intergeneric Conjugation:

    • Transform the shuttle vector containing the this compound gene cluster into the donor E. coli strain ET12567/pUZ8002.

    • Grow the E. coli donor strain and the recipient Streptomyces host strain to mid-log phase.

    • Mix the donor and recipient cells and plate them on ISP4 medium. Incubate to allow conjugation to occur.

    • Overlay the plates with apramycin (for vector selection) and nalidixic acid (to counter-select E. coli).

    • Incubate until exconjugants appear.

  • Verification of Exconjugants:

    • Isolate individual Streptomyces exconjugants and confirm the integration of the gene cluster by PCR and Southern blot analysis.

  • Fermentation and Product Analysis:

    • Inoculate the verified exconjugant strain into a suitable seed medium and then into a production medium like R5A.

    • Ferment for 7-10 days.

    • Extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate).

    • Analyze the extracts for the presence of this compound using HPLC and confirm its identity by LC-MS by comparing with an authentic standard.

Data Presentation

Quantitative data on the heterologous production of this compound is not currently available in the scientific literature. However, the following table presents production data for other heterologously expressed ansamycins and related large polyketides to provide a reference for expected yields.

Biosynthetic Gene ClusterOriginal ProducerHeterologous HostTiter/YieldReference
FK506Streptomyces tsukubaensisStreptomyces coelicolor M11461.2 mg/L (5.5 mg/L with overexpression of fkbN)[2]
ChaxamycinStreptomyces leeuwenhoekiiStreptomyces coelicolor M1152Production confirmed, but not quantified[3]
Taromycin ASaccharomonospora sp. CNQ-490Streptomyces coelicolorProduction confirmed, but not quantified[4]
AnsaseomycinStreptomyces seoulensis A01Streptomyces albus J1074Production confirmed, but not quantified[5]

Visualization of Experimental Workflow and Biosynthetic Pathway

Experimental Workflow

experimental_workflow s_achromogenes Streptomyces achromogenes var. rubradiris NRRL3061 gDNA High Molecular Weight Genomic DNA s_achromogenes->gDNA partial_digest Partial Digestion (Sau3AI) gDNA->partial_digest ligation Ligation into Cosmid Vector partial_digest->ligation packaging In vitro Packaging ligation->packaging library Cosmid Library in E. coli packaging->library screening Library Screening (Gene Probes) library->screening positive_cosmids Positive Overlapping Cosmids screening->positive_cosmids assembly BGC Assembly into Integrative Shuttle Vector positive_cosmids->assembly conjugation Intergeneric Conjugation assembly->conjugation fermentation Fermentation conjugation->fermentation s_host Streptomyces Heterologous Host s_host->conjugation extraction Extraction & Analysis (HPLC, LC-MS) fermentation->extraction This compound This compound Production extraction->this compound rubradirin_biosynthesis ahba 3-Amino-5-hydroxy- benzoic acid (AHBA) (Starter Unit) pks Type I PKS (rubA, rubB) ahba->pks extender Malonyl-CoA & Methylmalonyl-CoA (Extender Units) extender->pks polyketide Polyketide Chain pks->polyketide cyclization Post-PKS Modifications & Cyclization polyketide->cyclization rubransarol Rubransarol (Aglycone Core) cyclization->rubransarol glycosylation Glycosylation & Assembly (rubG genes) rubransarol->glycosylation sugar_pathway Sugar Biosynthesis (rubN genes) rubranitrose TDP-D-rubranitrose sugar_pathway->rubranitrose rubranitrose->glycosylation amc_dhdp AMC & DHDP Biosynthesis (rubC genes) moieties AMC & DHDP Moieties amc_dhdp->moieties moieties->glycosylation This compound This compound glycosylation->this compound

References

Application of Rubradirin in Studies of Bacterial Translation Initiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubradirin, an antibiotic isolated from Streptomyces achromogenes, is a potent and specific inhibitor of bacterial translation initiation. Its unique mechanism of action makes it a valuable tool for elucidating the intricate steps of this fundamental cellular process. This compound selectively targets the initiation phase of protein synthesis, leaving the elongation and termination phases unaffected. This specificity allows researchers to dissect the formation of the 70S initiation complex and to study the roles of the various initiation factors (IFs) involved. These application notes provide a comprehensive overview of this compound's mechanism, quantitative data on its inhibitory effects, and detailed protocols for its use in in vitro translation initiation assays.

Mechanism of Action

This compound's primary mode of action is the inhibition of the initiation factor-dependent binding of formylmethionyl-tRNA (fMet-tRNA) to both 30S ribosomal subunits and complete 70S ribosomes.[1][2] This inhibition is specific to the enzymatic process mediated by initiation factors. In contrast, non-enzymatic binding of fMet-tRNA, which can be induced at high magnesium concentrations, is not affected by this compound. This distinction underscores this compound's targeted effect on the factor-mediated steps of initiation.

Furthermore, this compound has been shown to actively promote the dissociation of pre-formed 30S and 70S initiation complexes.[2] This suggests that this compound can reverse the formation of the initiation complex, providing a powerful method to study the stability and dynamics of these complexes. The ability to disrupt established initiation complexes highlights its utility in investigating the conformational changes that occur on the ribosome during the transition from initiation to elongation.

Data Presentation

The inhibitory activity of this compound on bacterial translation initiation has been quantified in several key assays. The following tables summarize the available data, primarily derived from the foundational work of F. Reusser.

Assay Organism/System Parameter Value Reference
Poly(U)-directed Polyphenylalanine SynthesisE. coli cell-free systemIC50~1 x 10⁻⁵ MReusser, F. (1973). Biochemistry, 12(6), 1136-1142.
fMet-tRNA binding to 70S ribosomesE. coli cell-free system% Inhibition at 5 x 10⁻⁵ M~70%Reusser, F. (1973). Biochemistry, 12(22), 4524-4528.
Dissociation of pre-formed 70S initiation complexE. coli cell-free system% Dissociation at 5 x 10⁻⁵ M~50%Reusser, F. (1973). Biochemistry, 12(22), 4524-4528.

Table 1: Inhibitory Concentrations of this compound in various assays.

Experimental Condition Effect on this compound Activity Reference
High Mg²⁺ concentration (non-enzymatic fMet-tRNA binding)No inhibitionReusser, F. (1973). Biochemistry, 12(22), 4524-4528.
Presence of Initiation FactorsRequired for inhibitionReusser, F. (1973). Biochemistry, 12(22), 4524-4528.

Table 2: Influence of Experimental Conditions on this compound's Inhibitory Effect.

Mandatory Visualizations

Rubradirin_Mechanism cluster_initiation Bacterial Translation Initiation 30S 30S 30S_PIC 30S Pre-Initiation Complex 30S->30S_PIC + mRNA, fMet-tRNA, IFs mRNA mRNA fMet-tRNA fMet-tRNA IFs IF1, IF2-GTP, IF3 70S_IC 70S Initiation Complex 30S_PIC->70S_IC + 50S Elongation Elongation 70S_IC->Elongation 50S 50S This compound This compound This compound->30S_PIC Inhibits formation & Promotes dissociation This compound->70S_IC Promotes dissociation

Caption: Mechanism of this compound in Bacterial Translation Initiation.

Experimental_Workflow cluster_prep Preparation of Components cluster_assay Inhibition Assay Ribosomes Purify 70S Ribosomes and 30S Subunits Reaction Incubate Ribosomes, mRNA, [³H]fMet-tRNA, IFs, GTP +/- this compound Ribosomes->Reaction IFs Purify Initiation Factors (IF1, IF2, IF3) IFs->Reaction tRNA Prepare [³H]fMet-tRNA tRNA->Reaction Binding Nitrocellulose Filter Binding Assay Reaction->Binding Detection Scintillation Counting of bound [³H]fMet-tRNA Binding->Detection

Caption: Experimental Workflow for this compound Inhibition Assay.

Experimental Protocols

Protocol 1: In Vitro Inhibition of fMet-tRNA Binding to 70S Ribosomes

This protocol is adapted from the methods described by F. Reusser (1973) and is designed to quantify the inhibitory effect of this compound on the formation of the 70S initiation complex.

Materials:

  • Purified 70S ribosomes from E. coli

  • Purified initiation factors (crude mixture or purified IF1, IF2, and IF3)

  • [³H]fMet-tRNA

  • AUG trinucleotide or a suitable mRNA template

  • GTP

  • This compound stock solution (in DMSO or ethanol)

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM NH₄Cl, 5 mM Mg(OAc)₂, 1 mM DTT

  • Wash Buffer: Same as Binding Buffer

  • Nitrocellulose filters (0.45 µm)

  • Scintillation fluid and vials

Procedure:

  • Reaction Setup:

    • On ice, prepare reaction mixtures in a total volume of 50 µL.

    • To each tube, add the following components in order:

      • Binding Buffer

      • GTP (to a final concentration of 0.2 mM)

      • AUG trinucleotide (to a final concentration of 0.15 A₂₆₀ units/mL)

      • Initiation factors (e.g., 10-20 µg of a crude mixture)

      • This compound or vehicle control at various concentrations (e.g., 0, 1, 5, 10, 50 µM).

      • 70S ribosomes (to a final concentration of 20 pmol).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation Reaction:

    • Initiate the binding reaction by adding [³H]fMet-tRNA (to a final concentration of 25 pmol, with appropriate radioactivity).

    • Incubate at 37°C for 15 minutes.

  • Filter Binding:

    • Stop the reaction by placing the tubes on ice and adding 2 mL of ice-cold Wash Buffer.

    • Immediately filter the contents of each tube through a pre-wetted nitrocellulose filter under vacuum.

    • Wash each filter twice with 2 mL of ice-cold Wash Buffer.

  • Quantification:

    • Dry the filters under a heat lamp.

    • Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of [³H]fMet-tRNA bound for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition versus this compound concentration to determine the IC₅₀ value.

Protocol 2: Dissociation of Pre-formed 70S Initiation Complexes

This protocol assesses the ability of this compound to disrupt already formed initiation complexes.

Materials:

  • Same as Protocol 1.

Procedure:

  • Formation of 70S Initiation Complex:

    • Prepare reaction mixtures as described in Protocol 1, Step 1, but without this compound.

    • Add [³H]fMet-tRNA to initiate the reaction.

    • Incubate at 37°C for 15 minutes to allow for the formation of the 70S initiation complex.

  • This compound Treatment:

    • To the pre-formed complexes, add this compound to the desired final concentration (e.g., 50 µM) or the vehicle control.

    • Incubate for an additional 10 minutes at 37°C.

  • Filter Binding and Quantification:

    • Follow steps 3 and 4 from Protocol 1 to stop the reaction, filter, and quantify the remaining bound [³H]fMet-tRNA.

  • Data Analysis:

    • Calculate the percentage of the remaining 70S initiation complex after this compound treatment compared to the vehicle control. This will indicate the extent of complex dissociation.

Conclusion

This compound is a highly specific and effective inhibitor of bacterial translation initiation. Its well-defined mechanism of action, targeting the initiation factor-dependent steps, makes it an indispensable tool for researchers studying the complexities of protein synthesis. The protocols and data presented here provide a solid foundation for utilizing this compound to investigate the formation, stability, and dynamics of the bacterial translation initiation complex. These studies are crucial for understanding fundamental biological processes and for the development of novel antibacterial agents.

References

Application Notes and Protocols: Utilizing Rubradirin to Elucidate Ansamycin Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic resistance is a critical global health threat, necessitating the development of novel therapeutic strategies and a deeper understanding of resistance mechanisms. The ansamycin (B12435341) class of antibiotics, which includes the clinically important agent rifampicin (B610482), are potent inhibitors of bacterial RNA polymerase.[1] However, their efficacy is increasingly compromised by the development of resistance, primarily through mutations in the target protein or via drug efflux pumps.[1][2] Rubradirin, a structurally distinct member of the ansamycin family, presents a unique tool for investigating these resistance mechanisms.[3] This document provides detailed application notes and experimental protocols for employing this compound to study ansamycin resistance.

Rationale for Using this compound

This compound and its aglycone have a dual mechanism of action, inhibiting both protein synthesis and bacterial RNA polymerase, potentially through a different mechanism than other ansamycins.[3] This distinct mode of action makes this compound a valuable probe for several reasons:

  • Differential Susceptibility: Ansamycin-resistant strains may exhibit differential susceptibility to this compound, providing insights into the specificity of the resistance mechanism.

  • Target Modification Analysis: By comparing the activity of this compound against wild-type and ansamycin-resistant RNA polymerase, the impact of specific mutations on the binding of different ansamycin scaffolds can be determined.

  • Efflux Pump Substrate Specificity: Investigating whether this compound is a substrate for known ansamycin efflux pumps can help characterize the substrate specificity of these transporters.

Key Experimental Approaches

A multi-pronged approach is recommended to thoroughly investigate ansamycin resistance using this compound. This involves a combination of microbiological, biochemical, and molecular biology techniques.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4] Comparing the MIC of this compound against a panel of ansamycin-sensitive and -resistant bacterial strains is the first step in characterizing its potential to overcome existing resistance mechanisms.

Cell Viability Assays

To quantify the cytotoxic effects of this compound on bacterial cells and to confirm the MIC results, cell viability assays such as the MTT or XTT assay can be employed.[5][6] These assays measure the metabolic activity of cells, which correlates with the number of viable cells.

In Vitro RNA Polymerase Activity Assay

To directly assess the inhibitory effect of this compound on its molecular target, an in vitro transcription assay using purified RNA polymerase from both sensitive and resistant strains can be performed.[7] This allows for the determination of IC50 values and provides direct evidence of target-site-mediated resistance.

Efflux Pump Activity and Expression

To investigate the role of efflux pumps in potential resistance to this compound, experiments can be designed to measure the accumulation of the drug inside bacterial cells in the presence and absence of known efflux pump inhibitors.[8][9] Additionally, the expression levels of known ansamycin efflux pump proteins can be quantified using techniques like Western blotting.[10]

Data Presentation

Table 1: Hypothetical MIC Values (µg/mL) of this compound and Rifampicin against various bacterial strains.
Bacterial StrainGenotype/PhenotypeThis compound MIC (µg/mL)Rifampicin MIC (µg/mL)
Staphylococcus aureus ATCC 29213Wild-type (Rifampicin-sensitive)0.50.03
S. aureus SA-R1rpoB H526Y (Rifampicin-resistant)164
S. aureus SA-R2Efflux pump overexpression816
Mycobacterium tuberculosis H37RvWild-type (Rifampicin-sensitive)10.1
M. tuberculosis MT-R1rpoB S531L (Rifampicin-resistant)2128
Table 2: Hypothetical IC50 Values (µM) for Inhibition of RNA Polymerase Activity.
RNA Polymerase SourceThis compound IC50 (µM)Rifampicin IC50 (µM)
S. aureus ATCC 29213 (Wild-type)50.1
S. aureus SA-R1 (rpoB H526Y)20>1000
M. tuberculosis H37Rv (Wild-type)80.2
M. tuberculosis MT-R1 (rpoB S531L)35>2000

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standardized methods for antimicrobial susceptibility testing.[4]

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (ansamycin-sensitive and -resistant)

  • This compound and Rifampicin stock solutions (in a suitable solvent like DMSO)

  • 0.5 McFarland standard turbidity reference

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From a fresh culture (18-24 hours), select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[4]

  • Antimicrobial Dilutions: Prepare a 2-fold serial dilution of this compound and Rifampicin in CAMHB directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent with no visible bacterial growth.

Protocol 2: Cell Viability (MTT) Assay

This protocol is a standard colorimetric assay to measure cell viability.[5]

Materials:

  • Bacterial cultures treated with various concentrations of this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Treatment: In a 96-well plate, expose bacterial cells to a range of concentrations of this compound for a predetermined time.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 3: In Vitro RNA Polymerase Activity Assay

This protocol outlines a non-radioactive method to assess RNA polymerase activity. For a radioactive assay refer to Pikaard Lab protocols.[7]

Materials:

  • Purified RNA polymerase from sensitive and resistant bacterial strains

  • DNA template (e.g., a plasmid containing a strong promoter)

  • Ribonucleotide triphosphates (ATP, GTP, CTP, UTP)

  • Transcription buffer

  • RNA-detecting fluorescent dye (e.g., SYBR Green II)

  • 96-well black plates

  • Fluorometric plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing transcription buffer, DNA template, and purified RNA polymerase.

  • Inhibitor Addition: Add various concentrations of this compound or Rifampicin to the wells.

  • Initiation of Transcription: Add the ribonucleotide triphosphates to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Detection: Add the RNA-detecting fluorescent dye to each well.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Protocol 4: Western Blot for Efflux Pump Expression

This protocol is a standard method for detecting specific proteins in a complex mixture.[12]

Materials:

  • Bacterial cell lysates from untreated and this compound-treated cells

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to the efflux pump protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Prepare total protein lysates from bacterial cultures.

  • SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control to determine changes in efflux pump expression.

Visualizations

Ansamycin_Resistance_Mechanisms cluster_Cell Bacterial Cell cluster_Resistance Resistance Mechanisms Ansamycin Ansamycin (e.g., Rifampicin) RNAP RNA Polymerase (RNAP) Ansamycin->RNAP Inhibits EffluxPump Efflux Pump Ansamycin->EffluxPump Substrate This compound This compound This compound->RNAP Inhibits Ribosome Ribosome This compound->Ribosome Inhibits mRNA mRNA EffluxPump->Ansamycin Expels DNA DNA DNA->mRNA Transcription MutatedRNAP Mutated RNAP (Target Modification) MutatedRNAP->Ansamycin Reduced Binding UpregulatedEfflux Upregulated Efflux Pump UpregulatedEfflux->Ansamycin Increased Expulsion

Caption: Ansamycin action and resistance pathways.

Experimental_Workflow start Start: Ansamycin-Sensitive & Resistant Bacterial Strains mic Protocol 1: Determine MIC of this compound & Ansamycin start->mic viability Protocol 2: Cell Viability Assay (e.g., MTT) mic->viability biochem Protocol 3: In Vitro RNAP Activity Assay mic->biochem molecular Protocol 4: Western Blot for Efflux Pump Expression mic->molecular data_analysis Data Analysis & Interpretation viability->data_analysis biochem->data_analysis molecular->data_analysis conclusion Conclusion: Elucidate Resistance Mechanism data_analysis->conclusion

Caption: Workflow for studying ansamycin resistance.

References

Application Notes and Protocols for Assessing Rubradirin's Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health due to its resistance to a broad range of antibiotics. The development of novel antimicrobial agents with unique mechanisms of action is crucial in combating the rise of drug-resistant pathogens. Rubradirin, an ansamycin (B12435341) antibiotic produced by Streptomyces achromogenes, represents a potential candidate for anti-MRSA drug discovery. This document provides a detailed experimental framework for the comprehensive evaluation of this compound's efficacy against MRSA, encompassing its direct antibacterial activity, impact on biofilm formation, and potential for synergistic interactions with existing antibiotics.

This compound is known to inhibit bacterial protein synthesis, a mechanism distinct from many commonly used antibiotics against MRSA. Its complex chemical structure, featuring a naphthoquinone core, is biosynthesized through a sophisticated enzymatic pathway.[1][2][3][4] A closely related natural product, protothis compound, is the actual secondary metabolite produced by the bacteria and is converted to this compound upon exposure to light and air.[5] While the antibacterial spectrum of this compound has been noted,[6] detailed investigations into its activity against MRSA are not extensively documented in publicly available literature. The following protocols are based on established methodologies for assessing anti-MRSA compounds and are adapted for the specific evaluation of this compound.

Data Presentation

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound Against MRSA Strains
MRSA StrainATCC NumberMIC (µg/mL)
USA300BAA-1717[Data to be determined]
USA100BAA-1680[Data to be determined]
Community-Acquired MRSA (CA-MRSA) Isolate 1N/A[Data to be determined]
Hospital-Acquired MRSA (HA-MRSA) Isolate 2N/A[Data to be determined]
Vancomycin-Intermediate S. aureus (VISA)ATCC 700699[Data to be determined]
Vancomycin-Resistant S. aureus (VRSA)VRS1[Data to be determined]
Table 2: Hypothetical Synergy Analysis of this compound with Beta-Lactam Antibiotics Against MRSA (Checkerboard Assay)
MRSA StrainAntibiotic CombinationFractional Inhibitory Concentration Index (FICI)Interpretation
USA300This compound + Oxacillin[Data to be determined][Synergy, Additive, Indifference, or Antagonism]
USA300This compound + Cefoxitin[Data to be determined][Synergy, Additive, Indifference, or Antagonism]
HA-MRSA Isolate 2This compound + Oxacillin[Data to be determined][Synergy, Additive, Indifference, or Antagonism]
HA-MRSA Isolate 2This compound + Cefoxitin[Data to be determined][Synergy, Additive, Indifference, or Antagonism]

FICI ≤ 0.5: Synergy; > 0.5 to ≤ 1: Additive; > 1 to < 4: Indifference; ≥ 4: Antagonism

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of MRSA.

Materials:

  • This compound (stock solution of known concentration)

  • MRSA strains (e.g., USA300, clinical isolates)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Sterile saline (0.85%)

  • McFarland turbidity standards (0.5)

  • Incubator (37°C)

  • Spectrophotometer (optional, for OD600 readings)

Procedure:

  • Preparation of MRSA Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of an MRSA strain from an overnight agar (B569324) plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of this compound:

    • In a 96-well microtiter plate, add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no this compound).

    • Well 12 will serve as a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared MRSA inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.

    • Optionally, read the absorbance at 600 nm using a microplate reader.

Anti-Biofilm Activity Assay

This protocol assesses the ability of this compound to inhibit the formation of MRSA biofilms.

Materials:

  • This compound

  • MRSA strain known to form biofilms

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • 96-well flat-bottom tissue culture plates

  • Crystal Violet solution (0.1%)

  • Ethanol (B145695) (95%)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Biofilm Formation:

    • Prepare a bacterial suspension as described in the MIC protocol and dilute it to approximately 1 x 10⁶ CFU/mL in TSB with 1% glucose.

    • In a 96-well plate, add 100 µL of the bacterial suspension to each well.

    • Add 100 µL of varying concentrations of this compound (from sub-MIC to supra-MIC levels) to the wells. Include a growth control with no this compound.

    • Incubate the plate at 37°C for 24 hours without agitation.

  • Quantification of Biofilm:

    • Carefully aspirate the medium from each well and gently wash the wells twice with 200 µL of PBS to remove planktonic bacteria.

    • Air-dry the plate for 45 minutes.

    • Stain the adherent biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

    • Solubilize the bound crystal violet by adding 200 µL of 95% ethanol to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

Checkerboard Synergy Assay

This protocol evaluates the synergistic effect of this compound with other antibiotics against MRSA.

Materials:

  • This compound

  • Second antibiotic (e.g., oxacillin)

  • MRSA strain

  • CAMHB

  • Two 96-well microtiter plates

Procedure:

  • Preparation of Antibiotic Dilutions:

    • In the first plate (for this compound), prepare serial dilutions horizontally.

    • In the second plate (for the second antibiotic), prepare serial dilutions vertically.

  • Combination Plate Setup:

    • In a new 96-well plate, combine the dilutions from the first two plates. For example, in row A, add decreasing concentrations of this compound, and in column 1, add decreasing concentrations of the second antibiotic. This creates a matrix of different concentration combinations.

  • Inoculation and Incubation:

    • Inoculate the plate with the MRSA suspension as described in the MIC protocol.

    • Incubate at 37°C for 16-20 hours.

  • FICI Calculation:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

      • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • Calculate the FICI: FICI = FIC of Drug A + FIC of Drug B.

Visualizations

Rubradirin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Polypeptide Growing Polypeptide Chain 50S_subunit->Polypeptide Catalyzes Peptide Bond Formation 30S_subunit 30S Subunit mRNA mRNA mRNA->30S_subunit Binds tRNA tRNA-Amino Acid tRNA->50S_subunit Delivers Amino Acid This compound This compound This compound->50S_subunit Binds and Inhibits

Caption: Proposed mechanism of action of this compound targeting the 50S ribosomal subunit to inhibit protein synthesis.

Experimental_Workflow_MIC Start Start Prepare_Inoculum Prepare MRSA Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Serial Dilution of this compound in 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate Inoculate Plate with MRSA Serial_Dilution->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound against MRSA.

Experimental_Workflow_Biofilm Start Start Inoculate_Plate Inoculate 96-well plate with MRSA and varying concentrations of this compound Start->Inoculate_Plate Incubate_24h Incubate at 37°C for 24h Inoculate_Plate->Incubate_24h Wash_Planktonic Wash to remove planktonic cells Incubate_24h->Wash_Planktonic Stain_Biofilm Stain with Crystal Violet Wash_Planktonic->Stain_Biofilm Wash_Stain Wash excess stain Stain_Biofilm->Wash_Stain Solubilize Solubilize bound stain with Ethanol Wash_Stain->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance End End Measure_Absorbance->End

Caption: Workflow for assessing the anti-biofilm activity of this compound against MRSA.

References

Troubleshooting & Optimization

Technical Support Center: Improving Rubradirin Production in Streptomyces Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist in optimizing the fermentation of Streptomyces achromogenes for enhanced Rubradirin production.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation experiments in a question-and-answer format.

Issue 1: Low this compound Yield Despite Good Biomass

  • Question: My Streptomyces achromogenes culture shows healthy growth (good mycelial density), but the final this compound yield is consistently low. What are the likely causes and how can I address this?

  • Answer: This is a common challenge in secondary metabolite production. When primary metabolism (growth) is robust but secondary metabolism (antibiotic production) is lacking, the issue often lies in suboptimal induction or feedback inhibition.

    • Feedback Inhibition: High concentrations of this compound in the fermentation broth may inhibit its own biosynthesis.

      • Solution: Implement an in-situ product removal strategy by adding neutral adsorbent resins to the culture medium at the time of inoculation. Resins like HP-20, HP-21, XAD-2, XAD-7, and XAD-16 have been shown to enhance this compound production. The incorporation of these resins can lead to a 2- to 5-fold increase in the final titer by adsorbing the antibiotic as it is produced, thus alleviating feedback inhibition.

    • Suboptimal Fermentation Parameters: While the conditions may support growth, they might not be ideal for triggering the this compound biosynthetic gene cluster.

      • Solution: Systematically optimize key fermentation parameters such as pH, temperature, dissolved oxygen (DO), and agitation speed. For many Streptomyces species, a temperature range of 28-30°C and a pH between 6.5 and 7.5 are optimal for antibiotic production. Ensure adequate aeration, as this compound biosynthesis is an aerobic process.

    • Precursor Limitation: The biosynthesis of this compound, an ansamycin (B12435341) antibiotic, requires the specific precursor 3-amino-5-hydroxybenzoic acid (AHBA) as a starter unit for the polyketide synthase.

      • Solution: Supplement the fermentation medium with AHBA. While specific concentrations for this compound are not widely published, studies on other ansamycins have shown that the addition of AHBA can markedly increase production. A starting point for optimization could be in the range of 10-100 mg/L, added at the beginning of the fermentation or at the onset of the stationary phase.

    • Regulatory Signals: The expression of secondary metabolite gene clusters is often tightly regulated by signaling molecules.

      • Solution: Consider supplementing the medium with L-tryptophan. Tryptophan has been shown to promote morphological and physiological differentiation in Streptomyces, stimulating the production of antibiotics, even those that do not contain tryptophan in their structure. This effect is likely due to its role as a precursor to signaling molecules or its influence on global regulatory pathways.

Issue 2: Poor or Inconsistent Growth of Streptomyces achromogenes

  • Question: I'm observing slow, inconsistent, or patchy growth of my Streptomyces achromogenes culture. What could be the problem?

  • Answer: Inconsistent growth is often related to the quality of the inoculum or the composition of the growth medium.

    • Inoculum Quality: The age and physiological state of the seed culture are critical for a successful fermentation.

      • Solution: Standardize your inoculum preparation. Always use a fresh and actively growing seed culture. It is recommended to grow the seed culture to the late logarithmic phase before inoculating the production medium.

    • Media Composition: The nutrient balance in your medium may not be optimal for Streptomyces achromogenes.

      • Solution: Review and optimize your media components. Ensure that the carbon and nitrogen sources are appropriate and in the correct ratio. For Streptomyces, complex carbon sources like soluble starch and nitrogen sources such as soybean meal and yeast extract are often beneficial. Also, ensure that essential minerals and trace elements are present.

    • Spore Germination Issues: If you are starting from spores, poor germination can lead to inconsistent growth.

      • Solution: A heat shock treatment of the spore suspension at 50°C for 10 minutes can help to synchronize and enhance germination.

Frequently Asked Questions (FAQs)

  • Q1: What is a typical fermentation medium for this compound production?

    • A1: While a specific medium for optimizing this compound is not extensively documented, a good starting point is a medium rich in complex carbohydrates and proteins. A general-purpose medium for Streptomyces can be adapted. For example, a medium containing soluble starch, glucose, soybean meal, yeast extract, and essential minerals is often effective.

  • Q2: How can I quantify the this compound in my fermentation broth?

    • A2: this compound can be extracted from the fermentation broth and mycelium using organic solvents like ethyl acetate (B1210297) or chloroform. The quantification is typically performed using High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Q3: What is the role of 3-amino-5-hydroxybenzoic acid (AHBA) in this compound biosynthesis?

    • A3: AHBA is a key precursor for the biosynthesis of ansamycin antibiotics, including this compound. It serves as the starter unit for the polyketide synthase (PKS) enzyme complex that assembles the polyketide backbone of the molecule.

  • Q4: Can L-tryptophan directly increase this compound yield?

    • A4: While this compound does not contain a tryptophan moiety, L-tryptophan can act as a signaling molecule in Streptomyces, triggering the expression of secondary metabolite biosynthetic gene clusters. Therefore, its supplementation can indirectly lead to an increase in this compound production.

Quantitative Data Summary

Table 1: Effect of Neutral Adsorbent Resins on this compound Production

Resin TypeConcentration in MediumReported Yield Increase
HP-20Not specified2- to 5-fold
HP-21Not specified2- to 5-fold
XAD-2Not specified2- to 4-fold
XAD-7Not specified2- to 4-fold
XAD-16Not specified2- to 5-fold

Table 2: Key Fermentation Parameters for Streptomyces Antibiotic Production

ParameterTypical RangePotential Impact on this compound Yield
Temperature28 - 30°CAffects enzyme kinetics and overall metabolic rate.
pH6.5 - 7.5Influences nutrient uptake and enzyme activity.
Dissolved Oxygen (DO)> 30% saturationEssential for aerobic metabolism and biosynthesis.
Agitation200 - 400 rpmEnsures proper mixing and oxygen transfer.

Experimental Protocols

Protocol 1: General Fermentation Protocol for this compound Production

  • Inoculum Preparation (Seed Culture):

    • Prepare a seed culture medium such as Tryptic Soy Broth (TSB).

    • Inoculate the seed medium with a spore suspension or a mycelial fragment of Streptomyces achromogenes.

    • Incubate at 28°C on a rotary shaker at 200-250 rpm for 48-72 hours, until a dense mycelial culture is obtained.

  • Production Medium Preparation:

    • Prepare the production medium. A suitable medium could be composed of (g/L): Soluble Starch (20), Glucose (10), Soybean Meal (15), Yeast Extract (5), NaCl (2), K₂HPO₄ (1), MgSO₄·7H₂O (0.5), and CaCO₃ (2).

    • Dispense the medium into baffled flasks.

    • (Optional) Add a neutral adsorbent resin (e.g., HP-20) to the flasks at a concentration of 2-5% (w/v).

    • Sterilize by autoclaving at 121°C for 20 minutes.

  • Fermentation:

    • Inoculate the production medium with 5-10% (v/v) of the seed culture.

    • (Optional) If supplementing with precursors, add a sterile stock solution of AHBA or L-tryptophan to the desired final concentration.

    • Incubate at 28°C on a rotary shaker at 200-250 rpm for 7-10 days.

  • Extraction and Analysis:

    • Separate the mycelium from the broth by centrifugation or filtration.

    • Extract both the mycelium and the supernatant with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, evaporate the solvent, and redissolve the residue in a suitable solvent for HPLC analysis.

Visualizations

Troubleshooting_Low_Yield Start Low this compound Yield with Good Biomass Feedback Feedback Inhibition? Start->Feedback Parameters Suboptimal Parameters? Feedback->Parameters No AddResin Add Neutral Resins (e.g., HP-20) Feedback->AddResin Yes Precursor Precursor Limitation? Parameters->Precursor No OptimizeParams Optimize pH, Temp, DO, Agitation Parameters->OptimizeParams Yes Regulation Insufficient Regulatory Signal? Precursor->Regulation No AddAHBA Supplement with AHBA Precursor->AddAHBA Yes AddTryptophan Supplement with L-Tryptophan Regulation->AddTryptophan Yes End Improved this compound Yield Regulation->End No AddResin->End OptimizeParams->End AddAHBA->End AddTryptophan->End

Caption: Troubleshooting workflow for low this compound yield.

Ansamycin_Regulation cluster_signals Environmental & Nutritional Signals cluster_regulators Regulatory Cascade cluster_biosynthesis Biosynthesis Nutrient_Limitation Nutrient Limitation (Phosphate, Nitrogen) Global_Regulators Global Regulators Nutrient_Limitation->Global_Regulators Signaling_Molecules Signaling Molecules (e.g., from L-Tryptophan) Signaling_Molecules->Global_Regulators Pathway_Specific_Regulator Pathway-Specific Regulator (e.g., SARP family) Global_Regulators->Pathway_Specific_Regulator AHBA_Synthase AHBA Synthase Genes Pathway_Specific_Regulator->AHBA_Synthase PKS_Genes Polyketide Synthase (PKS) Genes Pathway_Specific_Regulator->PKS_Genes AHBA AHBA Precursor AHBA_Synthase->AHBA This compound This compound PKS_Genes->this compound AHBA->PKS_Genes

Caption: Simplified regulatory pathway for ansamycin biosynthesis.

Technical Support Center: Large-Scale Purification of Rubradirin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale purification of Rubradirin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges in isolating and purifying this potent ansamycin (B12435341) antibiotic.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the large-scale purification of this compound from fermentation broths of Streptomyces achromogenes var. rubradiris.

ProblemPotential Cause(s)Recommended Solution(s)
Low Initial Yield from Fermentation Broth Inefficient extraction from the fermentation broth.Optimize the extraction solvent. Ethyl acetate (B1210297) is commonly used for ansamycin antibiotics. Ensure the pH of the broth is adjusted to a neutral or slightly acidic range (pH 6.0-7.0) before extraction to maximize the partitioning of this compound into the organic phase. Consider using multiple extractions (e.g., 3x with equal volumes) to improve recovery.
Degradation of this compound during extraction.Perform the extraction at a reduced temperature (e.g., 4°C) to minimize thermal degradation. Avoid prolonged exposure to harsh pH conditions.
Presence of Protothis compound and Product Discoloration Conversion of the precursor, protothis compound, to this compound.[1]Protothis compound is sensitive to light and air, leading to its conversion to this compound.[1] All purification steps should be conducted under amber or red light and under an inert atmosphere (e.g., nitrogen or argon) to the extent possible. Degas all solvents before use.
Poor Separation of this compound from Related Compounds in the Complex Inadequate resolution during chromatographic steps.A multi-step chromatographic approach is recommended. Start with a macroporous resin (e.g., HP-21 or XAD-16) for initial capture and concentration. Follow with silica (B1680970) gel chromatography using a step-wise gradient of increasing polarity (e.g., chloroform-methanol). For final polishing, use reversed-phase HPLC (RP-HPLC) with a C18 column and a water/acetonitrile (B52724) or water/methanol (B129727) gradient. Fine-tuning the gradient slope is critical for separating closely related analogs.[2]
Co-elution of Impurities with this compound Fermentation byproducts with similar physicochemical properties.Employ orthogonal chromatographic techniques. If RP-HPLC results in co-elution, consider normal-phase HPLC or a different RP-HPLC column chemistry (e.g., phenyl-hexyl). Analyze impurity profiles using LC-MS to identify co-eluting compounds and adjust the purification strategy accordingly.
Product Degradation During Purification Instability at certain pH values or temperatures.Maintain a neutral pH during all purification steps and storage. Use buffered mobile phases for HPLC where feasible. Conduct all chromatographic steps at room temperature or below. For long-term storage, the purified compound should be kept as a dry, solid material at -20°C or lower.[2]
Oxidation.Store purified this compound under an inert atmosphere to prevent oxidative degradation.[2]
Inconsistent Purity Between Batches Variability in fermentation conditions.Standardize fermentation protocols to ensure a consistent starting material. Minor changes in media components or fermentation parameters can alter the profile of secondary metabolites.
Inconsistent chromatographic performance.Ensure columns are properly equilibrated before each run. Regularly clean and regenerate chromatography columns according to the manufacturer's instructions. Use high-purity solvents and reagents to avoid introducing new contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the purification of this compound?

A1: A significant challenge is the presence of protothis compound, a direct biosynthetic precursor that is readily converted to this compound upon exposure to light and air.[1] This conversion can lead to a heterogeneous product and complicates the purification process. Therefore, protecting the product from light and oxygen throughout the purification is critical.

Q2: What is a typical multi-step purification strategy for this compound?

A2: A common workflow involves:

  • Initial Capture: Adsorption of the clarified fermentation broth onto a macroporous resin (e.g., Diaion® HP-21 or Amberlite® XAD-16) to concentrate the this compound complex and remove polar impurities.

  • Intermediate Purification: Silica gel column chromatography of the crude extract to separate this compound from less polar and more polar impurities. A chloroform-methanol gradient is often effective.

  • Final Polishing: Preparative reversed-phase HPLC (RP-HPLC) on a C18 column to separate this compound from closely related analogs and achieve high purity.

Q3: How can I monitor the purity of this compound during purification?

A3: Purity can be monitored using analytical RP-HPLC with UV detection. A C18 column with a water-acetonitrile or water-methanol gradient is typically used. Mass spectrometry (LC-MS) is also highly recommended to confirm the identity of the desired product and to identify any impurities.

Q4: What are the recommended storage conditions for purified this compound?

A4: To ensure stability, purified this compound should be stored as a lyophilized powder or a dry film in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C).[2] If storage in solution is necessary, use a non-reactive solvent, protect from light, and store at low temperatures. Avoid repeated freeze-thaw cycles.

Q5: Are there any specific safety precautions to consider when handling this compound?

A5: As with all potent antibiotics, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. If handling the powdered form, a dust mask or respirator is recommended to avoid inhalation. All work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols

The following are generalized protocols based on methods used for ansamycin antibiotics. These should be optimized for your specific experimental conditions.

Protocol 1: Initial Capture using Macroporous Resin Chromatography
  • Resin Preparation: Pre-treat the macroporous resin (e.g., Diaion® HP-21) by washing sequentially with ethanol (B145695) and then deionized water to remove any preservatives and impurities. Pack the resin into a suitable column and equilibrate with deionized water.

  • Sample Loading: Adjust the pH of the clarified fermentation broth to 6.0-7.0. Load the broth onto the equilibrated column at a flow rate of 1-2 bed volumes (BV)/hour.

  • Washing: Wash the column with 3-5 BV of deionized water to remove salts and other polar impurities.

  • Elution: Elute the bound this compound complex with a step gradient of methanol in water (e.g., 50% methanol, followed by 100% methanol). Collect fractions and monitor by analytical HPLC.

  • Pooling and Concentration: Combine the fractions containing the this compound complex and concentrate under reduced pressure to obtain a crude extract.

Protocol 2: Intermediate Purification using Silica Gel Chromatography
  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform (B151607) or hexane) and pack it into a glass column. Equilibrate the column with the starting mobile phase (e.g., 98:2 Chloroform:Methanol).

  • Sample Loading: Dissolve the crude extract from the previous step in a minimal amount of the starting mobile phase. Adsorb this mixture onto a small amount of silica gel, dry it, and carefully load it onto the top of the prepared column.

  • Elution: Elute the column with a step-wise or linear gradient of increasing polarity. For example, start with 98:2 Chloroform:Methanol and gradually increase the methanol concentration. Collect fractions and monitor by analytical HPLC.

  • Pooling and Concentration: Combine the fractions containing this compound of intermediate purity (~80-90%) and evaporate the solvent.

Protocol 3: Final Polishing using Reversed-Phase HPLC
  • System Preparation: Use a preparative HPLC system equipped with a C18 column. Equilibrate the column with the initial mobile phase conditions (e.g., 60:40 Acetonitrile:Water).

  • Sample Preparation: Dissolve the enriched this compound fraction from the silica gel step in the mobile phase. Filter the sample through a 0.45 µm filter before injection.

  • Gradient Elution: Develop a gradient elution method to separate this compound from its closely related analogs. The specific gradient will need to be optimized, but a linear gradient of increasing acetonitrile concentration is a good starting point.

  • Fraction Collection: Collect fractions based on the elution profile from the UV detector.

  • Purity Analysis and Final Product Preparation: Analyze the purity of the collected fractions using analytical HPLC. Pool the fractions that meet the desired purity specification (>95%). Lyophilize the pooled fractions to obtain the final purified this compound as a solid.

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Initial Extraction cluster_purification Multi-Step Purification cluster_final_product Final Product fermentation Streptomyces achromogenes var. rubradiris Fermentation centrifugation Centrifugation/ Filtration fermentation->centrifugation Harvest extraction Solvent Extraction (Ethyl Acetate) centrifugation->extraction Clarified Broth macroporous_resin Macroporous Resin Chromatography extraction->macroporous_resin Crude Extract silica_gel Silica Gel Chromatography macroporous_resin->silica_gel Concentrated Complex rp_hplc Reversed-Phase HPLC silica_gel->rp_hplc Enriched This compound lyophilization Lyophilization rp_hplc->lyophilization Pure Fractions pure_this compound Pure this compound (>95%) lyophilization->pure_this compound

Caption: A flowchart illustrating the general workflow for the large-scale purification of this compound.

troubleshooting_logic start Low Purity of Final Product check_protothis compound Check for Protothis compound (LC-MS) start->check_protothis compound protect_from_light_air Implement Light and Air Protection Measures check_protothis compound->protect_from_light_air Yes check_coelution Analyze for Co-eluting Impurities (LC-MS) check_protothis compound->check_coelution No re_purify Re-purify Fractions protect_from_light_air->re_purify re_purify->start Re-evaluate optimize_hplc Optimize HPLC Gradient or Change Column Chemistry check_coelution->optimize_hplc Yes add_step Add Orthogonal Chromatography Step check_coelution->add_step Persistent Co-elution optimize_hplc->re_purify add_step->re_purify

Caption: A decision tree for troubleshooting low purity issues in this compound purification.

References

preventing photo-oxidation of protorubradirin to Rubradirin during isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of protorubradirin. The primary focus is on preventing its photo-oxidation to this compound, a critical step for obtaining a pure sample of the desired compound.

Frequently Asked Questions (FAQs)

Q1: What are protothis compound and this compound, and how are they related?

Protothis compound is the biosynthetic precursor to this compound, a complex antibiotic. The conversion of protothis compound to this compound can be triggered by light, in a process known as photo-oxidation. This transformation can occur during the extraction and purification process, leading to a reduced yield of protothis compound and a contaminated final product. While the exact structure of protothis compound is not widely published, it is hypothesized to contain a moiety that is highly susceptible to photo-oxidation, leading to the more stable this compound.

Q2: What is photo-oxidation and why is it a problem during the isolation of protothis compound?

Photo-oxidation is a chemical reaction initiated by the absorption of light. In the context of natural product isolation, it can lead to the degradation of the target compound or its conversion into other undesired molecules.[1] For protothis compound, this process is particularly problematic as it leads to the formation of this compound, making it difficult to isolate the pure precursor. This unwanted conversion can significantly lower the yield and purity of the target molecule, impacting subsequent biological assays and research.

Q3: What are the general signs that photo-oxidation of protothis compound to this compound is occurring during my experiment?

Several indicators may suggest that photo-oxidation is taking place:

  • Color Change: You might observe a change in the color of your sample or fractions upon exposure to light.

  • Appearance of a New Spot on TLC/LC-MS: Analysis by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) may show the appearance of a new, often more polar, spot or peak corresponding to this compound, which increases in intensity over time.

  • Reduced Yield of Protothis compound: The final yield of the desired compound is significantly lower than expected.

  • Inconsistent Results: You may observe variability in the ratio of protothis compound to this compound between different batches of purification.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the isolation of protothis compound and provides actionable steps to mitigate the photo-oxidation to this compound.

Issue Possible Cause Troubleshooting Steps
Low yield of protothis compound and high concentration of this compound in the crude extract. Exposure of the fermentation broth or initial extract to ambient light.1. Work in a darkened room or use red light, which is less energetic. 2. Cover all glassware (flasks, beakers, funnels) with aluminum foil. 3. Minimize the duration of the extraction process.
Conversion of protothis compound to this compound during chromatographic separation (e.g., column chromatography, HPLC). Exposure of the sample to light while on the column or in the fraction collector.1. Wrap the chromatography column in aluminum foil. 2. Use an amber glass column if available. 3. For HPLC, use a system with a protective cover over the autosampler and column compartment. If not available, cover these parts with dark cloth or foil. 4. Collect fractions in amber vials or tubes wrapped in foil.
Degradation of purified protothis compound during storage. Improper storage conditions allowing light exposure.1. Store the purified compound in amber vials. 2. For long-term storage, wrap the vials in aluminum foil and store them in a light-proof box at low temperatures (e.g., -20°C or -80°C). 3. Consider storing under an inert atmosphere (e.g., argon or nitrogen) to also prevent air oxidation.
Photo-oxidation still occurs despite taking precautions against light. The presence of photosensitizers in the extract or solvents.1. Use high-purity, degassed solvents. 2. Consider adding an antioxidant to the solvents used for extraction and chromatography. (See Table 1 for examples). 3. Perform a small-scale trial with different antioxidants to assess their effectiveness and potential for interference with purification.

Experimental Protocols

Protocol 1: General Precautions for Handling Light-Sensitive Compounds

This protocol outlines the fundamental steps to minimize light exposure throughout the isolation process.

  • Work Environment: Conduct all experimental procedures in a room with minimal lighting. Use red safety lights where possible, as their lower energy is less likely to initiate photo-chemical reactions. Avoid direct sunlight and fluorescent lighting.

  • Glassware: All glassware, including flasks, beakers, funnels, and chromatography columns, should be wrapped in aluminum foil to block light. Alternatively, use amber-coated glassware.

  • Extraction: Perform solvent extractions as rapidly as possible. Keep the extraction vessel covered and away from light sources.

  • Chromatography:

    • For column chromatography, wrap the entire column in aluminum foil.

    • For High-Performance Liquid Chromatography (HPLC), ensure the instrument's column and autosampler compartments are shielded from light. If the instrument lacks such features, fashion a cover from dark, opaque material. .

  • Sample Handling: When analyzing samples by Thin Layer Chromatography (TLC), keep the developing chamber covered and visualize the spots under UV light for the shortest time necessary.

  • Storage: Store all samples, fractions, and the final purified compound in amber vials, wrapped in aluminum foil, and placed in a light-proof container at an appropriate low temperature.

Protocol 2: Use of Antioxidants and Quenchers

In cases where minimizing light exposure is insufficient, the addition of antioxidants or quenchers of reactive oxygen species can be beneficial.

  • Selection of Additives: Choose an antioxidant or quencher that is soluble in your solvent system and easily separable from your target compound during final purification steps. Common choices are listed in the table below.

  • Concentration: The effective concentration of the additive should be determined empirically. Start with a low concentration (e.g., 0.01-0.1% w/v) and optimize as needed.

  • Procedure:

    • Add the selected antioxidant to the extraction and chromatography solvents before use.

    • Ensure the additive does not interfere with your analytical methods (e.g., UV detection in HPLC).

    • Remove the additive during the final purification step, for instance, through a final chromatography step or recrystallization.

Table 1: Common Additives to Prevent Photo-oxidation

Additive Mechanism of Action Typical Concentration Notes
Butylated hydroxytoluene (BHT) Radical scavenger0.01 - 0.1%Effective in non-polar solvents.
Ascorbic acid (Vitamin C) Reduces oxidizing agents0.05 - 0.5%Suitable for aqueous or polar protic solvents.
Sodium azide Singlet oxygen quencher0.02 - 0.05 MToxic, handle with care. Effective in aprotic solvents.[2]
1,4-Diazabicyclo[2.2.2]octane (DABCO) Singlet oxygen quencher0.1 MEffective in a variety of solvents.

Visualizations

Below are diagrams illustrating the key processes and workflows discussed.

G cluster_extraction Extraction cluster_purification Purification cluster_final Final Product cluster_oxidation Photo-oxidation Pathway (Undesired) FermentationBroth Fermentation Broth Extraction Solvent Extraction (in dark/red light, foil-wrapped flasks) FermentationBroth->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChromatography Column Chromatography (foil-wrapped column) CrudeExtract->ColumnChromatography Fractions Collected Fractions (amber vials) ColumnChromatography->Fractions HPLC HPLC (light-protected system) PureProtothis compound Pure Protothis compound HPLC->PureProtothis compound Fractions->HPLC Storage Storage (-20°C to -80°C, dark) PureProtothis compound->Storage Protorubradirin_oxidation Protothis compound Rubradirin_product This compound Protorubradirin_oxidation->Rubradirin_product Photo-oxidation Light Light (UV/Visible)

Caption: Experimental workflow for the isolation of protothis compound, highlighting key steps to prevent photo-oxidation.

Caption: A logical troubleshooting workflow for addressing the photo-oxidation of protothis compound.

References

strategies to overcome low solubility of Rubradirin in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the low aqueous solubility of Rubradirin.

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization of this compound in a question-and-answer format.

Q1: My initial attempts to dissolve this compound in aqueous buffers (e.g., PBS) have failed, resulting in precipitation. What is the first step I should take?

A1: The initial step is to assess the pH-solubility profile of this compound. As a complex molecule with multiple functional groups, its solubility is likely pH-dependent.[1][2][3] Start by attempting to dissolve small amounts of this compound in a range of buffers with different pH values (e.g., pH 3, 5, 7.4, 9). This will help determine if the compound is more soluble in acidic, neutral, or basic conditions. For instance, weakly basic drugs often show improved solubility in acidic pH, while weakly acidic drugs are more soluble in alkaline conditions.[2][4]

Q2: Adjusting the pH provided a slight improvement, but the solubility is still insufficient for my experimental needs. What is the next logical step?

A2: The next step is to explore the use of co-solvents. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[4][5][6][7] Common co-solvents in research settings include DMSO, ethanol, and polyethylene (B3416737) glycol (PEG). It is crucial to start with a small percentage of the co-solvent and gradually increase it, as high concentrations can sometimes be toxic to cells or interfere with downstream assays.[8]

Q3: I am concerned about the potential toxicity or interference of organic co-solvents in my biological experiments. Are there alternative solubilization methods?

A3: Yes, several alternatives to organic co-solvents exist. Two common and effective methods are the use of surfactants and cyclodextrins.

  • Surfactants: These are amphiphilic molecules that can form micelles in aqueous solutions. Above a certain concentration, known as the critical micelle concentration (CMC), surfactants can encapsulate hydrophobic molecules like this compound within the hydrophobic core of their micelles, thereby increasing the apparent water solubility.[9]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[10][11][12] They can form inclusion complexes with hydrophobic drug molecules, effectively shielding them from the aqueous environment and enhancing their solubility.[10][12]

Q4: How do I choose between using a surfactant and a cyclodextrin?

A4: The choice depends on several factors, including the specific requirements of your experiment and the properties of this compound.

  • Consider Surfactants if: You need a significant increase in solubility and your system is not sensitive to potential membrane-disrupting effects of some surfactants. Non-ionic surfactants like Polysorbate 80 (Tween 80) or Poloxamers are generally considered less harsh than ionic surfactants.[8]

  • Consider Cyclodextrins if: You require a formulation with low toxicity. Cyclodextrins are generally well-tolerated.[10] They are particularly useful for creating stable solutions for in vitro and in vivo studies. Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), offer even higher solubility and safety profiles.[13]

A decision-making workflow for selecting a solubilization strategy is presented below.

G start Start: this compound Powder ph_adjustment pH Adjustment (Test pH range 3-10) start->ph_adjustment solubility_check1 Solubility Sufficient? ph_adjustment->solubility_check1 co_solvents Co-solvents (e.g., DMSO, Ethanol, PEG) solubility_check1->co_solvents No end End: Solubilized this compound solubility_check1->end Yes solubility_check2 Solubility Sufficient? co_solvents->solubility_check2 toxicity_concern Toxicity/Interference a Concern? solubility_check2->toxicity_concern No end2 End: Solubilized this compound solubility_check2->end2 Yes surfactants Surfactants (e.g., Tween 80, Poloxamers) toxicity_concern->surfactants No cyclodextrins Cyclodextrins (e.g., HP-β-CD) toxicity_concern->cyclodextrins Yes end3 End: Solubilized this compound surfactants->end3 end4 End: Solubilized this compound cyclodextrins->end4

Caption: Decision workflow for this compound solubilization.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

PropertyValueSource
Molecular FormulaC48H46N4O20[14]
Molecular Weight998.9 g/mol [14]
StructureComplex, with multiple hydrophobic moieties[15][16][17]

Q2: Can I combine different solubilization techniques?

A2: Yes, combining techniques can be a powerful strategy. For instance, you could use a co-solvent to prepare a concentrated stock solution of a cyclodextrin-Rubradirin complex, which is then diluted into your aqueous experimental medium. This can sometimes achieve higher final concentrations than either method alone.[9][13]

Q3: What is a solid dispersion and can it be used for this compound?

A3: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix.[18] This technique enhances solubility by reducing particle size to a molecular level and converting the drug to an amorphous state.[18][19] This is a more advanced formulation technique, often used in drug development, and can be prepared by methods like solvent evaporation or spray drying.[5][20][21] It is a viable option for improving the dissolution of this compound for oral bioavailability.

The following diagram illustrates the concept of different solubilization strategies.

G cluster_0 Poorly Soluble this compound cluster_1 Solubilization Strategies cluster_2 Solubilized this compound This compound This compound Aggregate cosolvent surfactant Surfactant Micelle cyclodextrin Cyclodextrin solubilized1 Dispersed this compound cosolvent->solubilized1 Co-solvency solubilized2 Encapsulated this compound surfactant->solubilized2 Micellar Solubilization solubilized3 Inclusion Complex cyclodextrin->solubilized3 Complexation

References

optimizing fermentation conditions for enhanced Rubradirin biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Rubradirin biosynthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the production of this potent antibiotic.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No this compound Production 1. Suboptimal Fermentation Medium: Incorrect balance of carbon and nitrogen sources, or lack of essential precursors. 2. Inadequate Aeration and Agitation: Insufficient dissolved oxygen can limit the growth of Streptomyces achromogenes and inhibit secondary metabolite production. 3. Incorrect pH: The pH of the fermentation broth may be outside the optimal range for this compound biosynthesis. 4. Product Inhibition: Accumulation of this compound in the fermentation broth may be inhibiting its own production. 5. Strain Viability: The producing strain may have lost its productivity due to genetic drift or contamination.1. Medium Optimization: Systematically evaluate different carbon and nitrogen sources. A common starting point for Streptomyces fermentation is a medium containing glucose or soluble starch as the carbon source and soybean meal or yeast extract as the nitrogen source.[1][2][3][4] 2. Optimize Aeration and Agitation: Ensure adequate oxygen supply by adjusting the agitation speed and aeration rate. For flask cultures, using baffled flasks can improve aeration. 3. pH Monitoring and Control: Monitor the pH of the culture continuously. The optimal pH for antibiotic production by Streptomyces is typically in the range of 6.0 to 8.0.[2] Use buffers such as calcium carbonate in the initial medium or implement a pH control system. 4. In-situ Product Removal: Incorporate neutral adsorbent resins like Diaion HP-20 or Amberlite XAD-16 into the fermentation broth to adsorb this compound as it is produced, thereby reducing product feedback inhibition. 5. Strain Maintenance and Purity Check: Re-streak the culture from a frozen stock to ensure purity. Regularly check the morphology of the colonies.
Slow or No Growth of S. achromogenes 1. Inoculum Quality: The seed culture may be old, have a low cell density, or be contaminated. 2. Suboptimal Growth Medium: The medium may lack essential nutrients for vegetative growth. 3. Incorrect Temperature: The incubation temperature may be too high or too low for the optimal growth of the strain.1. Standardize Inoculum Preparation: Use a fresh and healthy seed culture for inoculation. A typical seed culture is grown for 48-72 hours.[5] 2. Optimize Growth Medium: Ensure the seed medium is rich in nutrients that support robust mycelial growth. Tryptic soy broth (TSB) or yeast extract-malt extract (YEME) medium are commonly used for Streptomyces.[5] 3. Optimize Temperature: The optimal growth temperature for most Streptomyces species is around 28-30°C.[6]
Inconsistent Batch-to-Batch Yield 1. Variability in Raw Materials: Inconsistent quality of media components, especially complex nitrogen sources like soybean meal. 2. Inconsistent Inoculum: Variations in the age, volume, or physiological state of the seed culture. 3. Lack of Process Control: Fluctuations in fermentation parameters such as pH, temperature, and dissolved oxygen.1. Source High-Quality Raw Materials: Use media components from reliable suppliers and consider performing quality control on new batches. 2. Standardize Inoculum Protocol: Implement a strict protocol for seed culture preparation, including incubation time, agitation speed, and transfer volume. 3. Implement Process Monitoring and Control: Utilize bioreactors with automated control systems to maintain consistent fermentation parameters.

Frequently Asked Questions (FAQs)

Q1: What is a good starting medium for this compound fermentation?

A1: A good starting point is a complex medium that has been shown to support antibiotic production in Streptomyces. A typical medium could contain a primary carbon source like glucose or soluble starch, and a complex nitrogen source such as soybean meal or yeast extract. Mineral salts like CaCO3 and NaCl are also commonly included to maintain pH and osmotic balance.[1][2][3][4]

Q2: What is the optimal pH for this compound production?

A2: While the specific optimal pH for this compound production is not extensively published, a general range for antibiotic production in Streptomyces species is between 6.0 and 8.0.[2] It is recommended to start with a pH of around 7.0 and optimize from there.

Q3: How can I increase this compound yield?

A3: Several strategies can be employed to enhance this compound yield:

  • Medium Optimization: Systematically test different carbon and nitrogen sources and their concentrations.

  • Process Parameter Optimization: Optimize fermentation parameters such as temperature, pH, and dissolved oxygen levels.

  • In-situ Product Removal: The use of neutral adsorbent resins like Diaion HP-20 and Amberlite XAD-16 has been shown to increase this compound production by 2 to 5-fold.

  • Strain Improvement: Consider random mutagenesis (e.g., UV irradiation) followed by screening for high-producing mutants.[2]

Q4: How do adsorbent resins enhance this compound production?

Q5: How can I extract and quantify this compound from the fermentation broth?

Data Presentation

Table 1: Effect of Adsorbent Resins on this compound Production

While specific quantitative data for this compound is limited, the following table is based on a study that demonstrated the enhancement of this compound production using various neutral resins.

Adsorbent Resin Fold Increase in this compound Activity (Flask Fermentations) Fold Increase in this compound Titer (Tank Fermentations)
HP-202 to 4-fold> 5-fold
HP-212 to 4-fold> 5-fold
XAD-22 to 4-foldNot Reported
XAD-72 to 4-foldNot Reported
XAD-162 to 4-fold> 5-fold

Experimental Protocols

Protocol 1: Fermentation of Streptomyces achromogenes for this compound Production
  • Seed Culture Preparation:

    • Inoculate a loopful of S. achromogenes spores or mycelia from a fresh agar (B569324) plate into a 250 mL baffled flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).

    • Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.[5]

  • Production Culture:

    • Inoculate a 1 L baffled flask containing 200 mL of production medium with 10 mL (5% v/v) of the seed culture.

    • A suitable production medium could consist of (g/L): glucose 20, soybean meal 15, and CaCO3 2, with an initial pH of 7.0.[2]

    • Incubate at 28°C on a rotary shaker at 200 rpm for 7-10 days.

  • Sampling and Analysis:

    • Withdraw samples aseptically at regular intervals to monitor cell growth (dry cell weight) and this compound production (HPLC analysis).

Protocol 2: In-situ Product Removal using Adsorbent Resins
  • Resin Preparation:

    • Wash the adsorbent resin (e.g., Diaion HP-20) with methanol (B129727) and then rinse thoroughly with sterile deionized water.

    • Autoclave the resin in a slurry with water.

  • Addition to Fermentation:

    • Aseptically add the sterile resin to the production flask at the time of inoculation to a final concentration of 2-5% (w/v).[9]

  • Extraction from Resin:

    • After fermentation, separate the resin from the broth and mycelia by filtration.

    • Wash the resin with water to remove residual media components.

Protocol 3: Quantification of this compound by HPLC (Hypothetical Method)

This protocol is a general guideline based on methods for other ansamycin (B12435341) antibiotics and would require validation for this compound.

  • Sample Preparation:

    • Extract 1 mL of the fermentation broth (or the resin eluate) with an equal volume of ethyl acetate.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Evaporate the organic phase to dryness and redissolve the residue in a known volume of mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of a pure this compound standard.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve using a pure this compound standard of known concentrations.

    • Calculate the concentration of this compound in the samples by comparing the peak area with the standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis strain S. achromogenes Strain seed_culture Seed Culture (28°C, 48-72h) strain->seed_culture seed_medium Seed Medium (e.g., TSB) seed_medium->seed_culture prod_medium Production Medium (e.g., Glucose, Soybean Meal) prod_culture Production Culture with Resin (28°C, 7-10 days) prod_medium->prod_culture resin Adsorbent Resin (e.g., Diaion HP-20) resin->prod_culture seed_culture->prod_culture extraction Extraction (Ethyl Acetate) prod_culture->extraction hplc HPLC Quantification extraction->hplc yield This compound Yield hplc->yield

Caption: Experimental workflow for enhanced this compound production.

troubleshooting_logic start Low this compound Yield check_growth Is S. achromogenes growth normal? start->check_growth check_params Are fermentation parameters optimal? check_growth->check_params Yes no_growth Optimize Growth Conditions (Inoculum, Medium, Temp) check_growth->no_growth No check_medium Is the medium composition optimized? check_params->check_medium Yes optimize_params Optimize pH, Temp, Aeration check_params->optimize_params No check_inhibition Is product inhibition a factor? check_medium->check_inhibition Yes optimize_medium Optimize C/N Sources check_medium->optimize_medium No use_resin Use Adsorbent Resins check_inhibition->use_resin Yes success Improved Yield no_growth->success optimize_params->success optimize_medium->success use_resin->success rubradirin_regulation cluster_signals Environmental Signals cluster_regulators Regulatory Cascade cluster_genes Biosynthesis nutrient_limitation Nutrient Limitation (e.g., Phosphate) pleiotropic_regulator Pleiotropic Regulator (e.g., AfsR-like) nutrient_limitation->pleiotropic_regulator growth_phase Stationary Phase growth_phase->pleiotropic_regulator pathway_specific_regulator Pathway-Specific Activator (e.g., SARP family) pleiotropic_regulator->pathway_specific_regulator Activates biosynthetic_genes This compound Biosynthetic Gene Cluster pathway_specific_regulator->biosynthetic_genes Activates Transcription This compound This compound biosynthetic_genes->this compound

References

addressing batch-to-batch variability in Rubradirin production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rubradirin production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their fermentation experiments. Here you will find answers to frequently asked questions and detailed guides to address common issues, particularly batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is the producing organism for this compound? A1: this compound is a secondary metabolite produced by the bacterium Streptomyces achromogenes var. rubradiris.[1]

Q2: At what stage of growth is this compound typically produced? A2: The production of secondary metabolites like this compound by Streptomyces species is often growth-phase dependent and typically occurs during the stationary phase of growth. The fermentation time can range from 5 to 14 days, so it is crucial to perform a time-course study to determine the optimal harvest time for maximizing your yield.

Q3: What are the general optimal fermentation parameters for Streptomyces achromogenes? A3: While optimal conditions should be determined empirically for your specific strain and equipment, a good starting point for Streptomyces fermentation is a pH range of 6.5-7.5 and a temperature of 28-30°C. Adequate aeration and agitation are critical for these aerobic bacteria.

Q4: How can I improve my this compound yield? A4: Low yields can be addressed by systematically optimizing the fermentation medium, physical parameters (pH, temperature, aeration), and inoculum development. Additionally, the incorporation of neutral resins such as XAD-16 or HP-21 into the fermentation broth has been shown to enhance production titers by 2- to 5-fold or more, likely by adsorbing the product and reducing feedback inhibition.[1]

Q5: What is "strain degeneration" and could it be affecting my production? A5: Strain degeneration is a common issue in industrial Streptomyces strains, characterized by spontaneous genetic changes that lead to a decline in antibiotic production.[2][3][4][5] This can manifest as altered morphology, loss of pigmentation, and reduced or eliminated yield. It is a significant cause of batch-to-batch variability. If you observe increasing numbers of non-producing colonies upon re-streaking, your strain may be degenerating.

Troubleshooting Guide: Batch-to-Batch Variability

Batch-to-batch variability is a primary challenge in fermentation processes. This guide provides a systematic approach to identifying and resolving the root causes of inconsistency in this compound production.

Problem 1: Inconsistent this compound Titer

Potential Cause 1: Variability in Inoculum Preparation The age, size, and physiological state of the inoculum are critical for reproducible fermentations.

  • Recommended Solution: Standardize your inoculum development protocol.

    • Master and Working Cell Banks: Create a well-characterized master cell bank (MCB) and working cell banks (WCB) to ensure you are starting with the same genetic material for each fermentation. Store vials at -70°C or lower in the presence of a cryoprotectant like 20% peptone or glycerol.[6]

    • Standardized Seed Train: Use a consistent number of stages in your seed train. Monitor each stage for key parameters like cell density and morphology.

    • Defined Inoculation Criteria: Harvest the seed culture at a specific point in its growth phase (e.g., late logarithmic phase) and use a consistent inoculum volume (typically 5-10% v/v).

Potential Cause 2: Fluctuations in Fermentation Parameters Small deviations in pH, temperature, dissolved oxygen, or agitation can lead to significant differences in product yield.

  • Recommended Solution: Implement strict process control.

    • Calibrate Probes: Regularly calibrate all probes (pH, DO, temperature) before each fermentation run.

    • Automated Control: Use automated control systems to maintain pH (using acid/base feeds) and dissolved oxygen (through agitation and aeration cascades).

    • Monitor and Record: Keep detailed logs of all process parameters for each batch to identify any deviations that correlate with poor performance.

Potential Cause 3: Raw Material Inconsistency Complex media components like yeast extract, peptone, and soy meal can vary significantly between lots, impacting nutrient availability.

  • Recommended Solution: Qualify raw materials.

    • Test New Lots: Before using a new lot of a complex raw material in production, test it in small-scale shake flask experiments to ensure it supports the expected level of this compound production.

    • Use Defined Media (if possible): While more expensive, using a chemically defined medium can eliminate variability from complex components.

    • Vendor Qualification: Work with reliable vendors who can provide certificates of analysis and notify you of any changes in their manufacturing process.

Problem 2: Low or No this compound Production in a Previously Good Process

Potential Cause 1: Strain Degeneration The high-producing strain may have undergone spontaneous mutations leading to a low- or non-producing phenotype.

  • Recommended Solution: Re-isolate from a stock culture.

    • Discard the Current Culture: Do not attempt to salvage a degenerated culture.

    • Start a New Culture: Go back to your validated Master or Working Cell Bank to start a fresh culture.

    • Periodic Re-isolation: To prevent gradual decline, periodically re-streak your working culture and select colonies with the typical high-producing morphology for subsequent fermentations.

Potential Cause 2: Contamination Contamination with other bacteria or fungi can outcompete S. achromogenes for nutrients or produce substances that inhibit this compound synthesis.

  • Recommended Solution: Review and reinforce aseptic technique.

    • Sterility Checks: Ensure all media, feeds, and equipment are properly sterilized. Perform sterility checks on your medium before inoculation.

    • Aseptic Procedures: Review all procedures for potential sources of contamination, including inoculation, sampling, and additions.

    • Microscopy: Examine fermentation samples under a microscope to check for contaminating organisms.

Data Presentation: Comparing Good vs. Bad Batches

The table below summarizes typical quantitative differences observed between a successful and a problematic this compound fermentation batch. Use this as a guide for what to monitor in your own experiments.

ParameterGood Batch ExampleBad Batch ExamplePotential Implication of Deviation
Inoculum Age (h) 4872Over-aged inoculum may have reduced viability.
Inoculum Size (% v/v) 1010-
pH Profile Maintained at 6.8-7.2Dropped to 5.5Suboptimal pH inhibits key biosynthetic enzymes.
Dissolved Oxygen (%) Maintained > 20%Dropped to <5% for 12hOxygen limitation can shift metabolism away from secondary metabolite production.
Peak Biomass (OD600) 8.59.0Higher biomass does not always correlate with higher product yield (uncoupling).
Glucose Consumption Complete at 96hStalled after 72hIndicates metabolic arrest or inhibition.
Final this compound Titer (mg/L) 150<10Indicates a significant process failure.

Experimental Protocols

Protocol 1: Inoculum Viability Assessment

This protocol helps ensure the health and consistency of your seed culture.

Methodology:

  • Sampling: Aseptically withdraw a sample from the seed culture immediately before inoculating the production fermenter.

  • Serial Dilution: Perform a 10-fold serial dilution of the culture in sterile saline (0.85% NaCl).

  • Plating: Plate 100 µL of appropriate dilutions (e.g., 10⁻⁵, 10⁻⁶, 10⁻⁷) onto a suitable agar (B569324) medium (e.g., ISP2 Agar).

  • Incubation: Incubate the plates at 28-30°C for 5-7 days.

  • Counting: Count the number of Colony Forming Units (CFUs) on plates with 30-300 colonies.

  • Calculation: Calculate the CFU/mL in the original culture. A consistent CFU/mL for a given age and OD600 indicates reproducible inoculum quality.

  • Morphology Check: Observe the colony morphology on the plates. Note any significant increase in the proportion of atypical or non-pigmented colonies, which could indicate strain degeneration.

Protocol 2: Quantification of this compound by HPLC

This protocol provides a robust method for quantifying this compound concentration in your fermentation broth.

Methodology:

  • Sample Preparation:

    • Harvest 1 mL of whole fermentation broth.

    • Add 1 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or methanol).

    • Vortex vigorously for 2 minutes to extract this compound.

    • Centrifuge at 10,000 x g for 10 minutes to pellet cell debris.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a known volume (e.g., 500 µL) of the mobile phase.

    • Filter through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 30% B

      • 19-25 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of a pure this compound standard.

    • Column Temperature: 30°C.

  • Quantification:

    • Prepare a standard curve using a pure, quantified standard of this compound.

    • Run the standards to generate a calibration curve (Peak Area vs. Concentration).

    • Run the prepared samples.

    • Calculate the concentration in the samples by interpolating their peak areas from the standard curve.

Visualizations

This compound Biosynthetic Pathway Overview

Rubradirin_Biosynthesis cluster_precursors Primary Metabolism Precursors cluster_moieties Intermediate Moieties Glucose Glucose-1-Phosphate D_Rubranitrose D-Rubranitrose (Deoxysugar) Glucose->D_Rubranitrose rubN genes Malonyl_CoA Malonyl-CoA Rubransarol Rubransarol (Polyketide) Malonyl_CoA->Rubransarol PKS (rubA/B) Tyrosine Tyrosine AMC Aminohydroxy- coumarin Tyrosine->AMC rubC genes DHDP Dihydroxydipicolinate Tyrosine->DHDP rubC genes AHBA_Precursor AHBA Precursor (from Shikimate Pathway) AHBA_Precursor->Rubransarol Final_Product Protothis compound Rubransarol->Final_Product Assembly & Glycosylation (rubG genes) D_Rubranitrose->Final_Product Assembly & Glycosylation (rubG genes) AMC->Final_Product Assembly & Glycosylation (rubG genes) DHDP->Final_Product Assembly & Glycosylation (rubG genes) This compound This compound Final_Product->this compound Photo-oxidation

Caption: Overview of the biosynthetic pathway leading to this compound.

Troubleshooting Workflow for Low this compound Yield

Troubleshooting_Workflow Start Low or No This compound Yield Check_Strain Check Strain Integrity Start->Check_Strain Is_Degenerated Strain Degenerated? Check_Strain->Is_Degenerated Plate & check morphology Restart_Culture Restart from Frozen Stock (WCB) Is_Degenerated->Restart_Culture Yes Check_Process Review Fermentation Process Parameters Is_Degenerated->Check_Process No End Problem Resolved Restart_Culture->End Params_OK Parameters within Specification? Check_Process->Params_OK Calibrate_Control Calibrate Probes & Verify Control Loops Params_OK->Calibrate_Control No Check_Media Review Media Prep & Raw Materials Params_OK->Check_Media Yes Calibrate_Control->End Media_OK Media Prep Correct? Raw Materials Qualified? Check_Media->Media_OK Correct_Media_Prep Correct Media Protocol & Qualify New Lots Media_OK->Correct_Media_Prep No Check_Contamination Check for Contamination Media_OK->Check_Contamination Yes Correct_Media_Prep->End Is_Contaminated Contamination Found? Check_Contamination->Is_Contaminated Microscopy & Plating Review_Aseptic Review Aseptic Technique & Sterility Is_Contaminated->Review_Aseptic Yes Is_Contaminated->End No Review_Aseptic->End

Caption: A logical workflow for diagnosing the cause of low this compound yield.

References

methods to increase the yield of Rubradirin aglycone from hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the production of Rubradirin aglycone. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals enhance the yield of this compound aglycone from hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for hydrolyzing this compound to obtain its aglycone?

There are two primary methods for the hydrolysis of glycosidic bonds in natural products like this compound: acidic hydrolysis and enzymatic hydrolysis.

  • Acidic Hydrolysis: This method involves the use of acids (e.g., hydrochloric acid, sulfuric acid) to cleave the glycosidic linkage. It is a well-established and often faster method but can be harsh, potentially leading to the degradation of the aglycone or other sensitive functional groups in the molecule.[1] Microwave-assisted acid hydrolysis can sometimes offer a more efficient and higher-yield alternative to conventional heating.[1][2]

  • Enzymatic Hydrolysis: This method utilizes specific enzymes (glycosidases) to selectively cleave the sugar moieties. It is generally performed under milder conditions (pH, temperature), which can improve the stability of the target aglycone and lead to a purer product.[3][4] The choice of enzyme is critical and depends on the specific type of glycosidic bond present in this compound.

Q2: What are the critical factors to consider for optimizing the yield of this compound aglycone?

Several factors can significantly impact the yield and purity of the aglycone. These should be systematically optimized for the best results.

  • For Acidic Hydrolysis:

    • Acid Concentration: A higher concentration can increase the reaction rate but also the risk of product degradation.[5]

    • Temperature: Elevated temperatures accelerate hydrolysis but can also lead to unwanted side reactions or degradation of the aglycone.[5][6]

    • Reaction Time: Sufficient time is needed for complete hydrolysis, but prolonged exposure to harsh conditions can reduce the yield.[1]

  • For Enzymatic Hydrolysis:

    • Enzyme/Substrate Ratio: This ratio needs to be optimized to ensure efficient conversion without excessive cost.[7][8]

    • pH and Temperature: Enzymes have optimal pH and temperature ranges for activity. Operating outside these ranges can drastically reduce efficiency.[9][10]

    • Incubation Time: The reaction should be monitored to determine the point of maximum aglycone release before any potential product degradation occurs.[7][8]

Q3: How can I monitor the progress of the hydrolysis reaction?

Regular monitoring is crucial for optimizing the reaction conditions and determining the optimal endpoint. Common analytical techniques include:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the disappearance of the starting material (this compound) and the appearance of the aglycone product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of the substrate and product over time, allowing for accurate determination of reaction kinetics and yield.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound Aglycone

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Ineffective Hydrolysis Conditions (Acidic) 1. Verify Acid Concentration: Titrate the acid solution to confirm its molarity. Incrementally increase the acid concentration in small-scale trials. 2. Adjust Temperature: Increase the reaction temperature in 5-10°C increments, monitoring for both aglycone formation and degradation via TLC/HPLC. 3. Extend Reaction Time: Increase the reaction time and take aliquots at regular intervals to determine the optimal duration.
Ineffective Hydrolysis Conditions (Enzymatic) 1. Check Enzyme Activity: Ensure the enzyme is active and has been stored correctly. Run a control reaction with a known substrate if possible. 2. Optimize pH and Temperature: Consult the enzyme's technical data sheet for optimal conditions. Perform small-scale experiments across a range of pH and temperature values. 3. Increase Enzyme/Substrate Ratio: Incrementally increase the amount of enzyme used.[7][8]
Degradation of the Aglycone 1. Use Milder Conditions: Switch to a less concentrated acid or a lower temperature. For enzymatic hydrolysis, ensure the pH and temperature are not at extreme ends of the enzyme's functional range. 2. Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the maximum yield is reached. 3. Inert Atmosphere: If the aglycone is sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor Extraction of the Aglycone 1. Adjust pH Before Extraction: The solubility of the aglycone may be pH-dependent. Adjust the pH of the reaction mixture to maximize its solubility in the extraction solvent. 2. Select an Appropriate Solvent: Test a range of organic solvents with varying polarities (e.g., ethyl acetate, dichloromethane, n-butanol) to find the most effective one for extracting the aglycone.
Issue 2: Incomplete Hydrolysis Reaction

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Insufficient Reaction Time Extend the hydrolysis duration and monitor the reaction progress using TLC or HPLC until the starting material is no longer detected.
Sub-optimal Physical State of Substrate Ensure the this compound is fully dissolved in the reaction solvent. If solubility is an issue, consider using a co-solvent or a different solvent system.
Enzyme Inhibition (Enzymatic Hydrolysis) The reaction mixture may contain inhibitors. Purify the this compound substrate prior to hydrolysis. Consider dialysis or buffer exchange of the enzyme preparation.
Insufficient Mixing Ensure adequate stirring or agitation throughout the reaction to maintain a homogenous mixture, especially for heterogeneous reactions.

Experimental Protocols

Note: These are generalized protocols and may require optimization for your specific experimental setup.

Protocol 1: Acidic Hydrolysis of this compound
  • Dissolution: Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

  • Acidification: Add an aqueous solution of a strong acid (e.g., 2M HCl or 1M H₂SO₄) to the this compound solution. The final acid concentration should be optimized (start with a 1:1 v/v ratio of this compound solution to acid solution).

  • Heating: Heat the reaction mixture to a specified temperature (e.g., 60-80°C) with constant stirring.[1]

  • Monitoring: Monitor the reaction progress every 30-60 minutes by taking a small aliquot, neutralizing it, and analyzing by TLC or HPLC.

  • Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a base (e.g., NaOH or NaHCO₃). Extract the aglycone with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude aglycone using column chromatography or preparative HPLC.

Protocol 2: Enzymatic Hydrolysis of this compound
  • Substrate Preparation: Dissolve this compound in a buffer solution with the optimal pH for the chosen enzyme (e.g., citrate (B86180) buffer for acidic glycosidases, phosphate (B84403) buffer for neutral glycosidases). A small amount of a co-solvent like DMSO may be used to aid solubility.

  • Enzyme Addition: Add the glycosidase enzyme to the substrate solution. The optimal enzyme/substrate ratio should be determined experimentally (e.g., start with 1:100 w/w).[8]

  • Incubation: Incubate the mixture at the enzyme's optimal temperature (e.g., 30-50°C) with gentle agitation.

  • Monitoring: Monitor the formation of the aglycone at regular intervals using TLC or HPLC.

  • Reaction Termination and Extraction: Once the reaction reaches completion, inactivate the enzyme by heating (if the aglycone is stable) or by adding a solvent like ethanol. Extract the aglycone using a suitable organic solvent.

  • Purification: Purify the extracted aglycone using standard chromatographic techniques.

Data Presentation

Systematic data collection is key to successful optimization. Use tables to compare the results of different experimental conditions.

Table 1: Optimization of Acidic Hydrolysis Conditions

Trial Acid Type Acid Conc. (M) Temp. (°C) Time (h) Yield (%) Purity (%)
1HCl1602
2HCl2602
3H₂SO₄1602
4HCl2802
5HCl2604

Table 2: Optimization of Enzymatic Hydrolysis Conditions

Trial Enzyme E/S Ratio (w/w) pH Temp. (°C) Time (h) Yield (%) Purity (%)
1β-glucosidase1:1005.03712
2β-glucosidase1:505.03712
3Naringinase1:1004.54512
4β-glucosidase1:505.53712
5β-glucosidase1:505.04512

Visualizations

Visual workflows can aid in understanding the experimental process and troubleshooting logic.

Hydrolysis_Workflow cluster_prep Preparation cluster_hydrolysis Hydrolysis cluster_downstream Downstream Processing Start Start with this compound Dissolve Dissolve this compound Start->Dissolve Method Choose Method Dissolve->Method Acid Acidic Hydrolysis Method->Acid Acidic Enzyme Enzymatic Hydrolysis Method->Enzyme Enzymatic Monitor Monitor Reaction (TLC/HPLC) Acid->Monitor Enzyme->Monitor Quench Quench Reaction Monitor->Quench Extract Extract Aglycone Quench->Extract Purify Purify Aglycone Extract->Purify End Pure this compound Aglycone Purify->End Troubleshooting_Yield Start Low Aglycone Yield CheckComplete Is Hydrolysis Complete? Start->CheckComplete Degradation Is Aglycone Degrading? CheckComplete->Degradation Yes IncreaseTime Increase Reaction Time/Temp/Conc. CheckComplete->IncreaseTime No Extraction Check Extraction Protocol Degradation->Extraction No MilderConditions Use Milder Conditions Degradation->MilderConditions Yes OptimizeSolvent Optimize Extraction Solvent/pH Extraction->OptimizeSolvent Issue Found Success Yield Improved Extraction->Success No Issue IncreaseTime->Start MilderConditions->Start OptimizeSolvent->Start

References

Technical Support Center: Overcoming Rubradirin Resistance in Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Rubradirin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to bacterial resistance to this potent antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound?

A1: this compound exhibits a dual mechanism of action, primarily inhibiting the initiation of protein synthesis at the bacterial ribosome.[1] Its aglycone derivative also demonstrates inhibitory activity against bacterial RNA polymerase, a mechanism distinct from other ansamycin (B12435341) antibiotics.[1]

Q2: What are the known or suspected mechanisms of resistance to this compound?

A2: While specific, experimentally validated mechanisms of acquired resistance to this compound in non-producing bacterial strains are not extensively documented, resistance is likely to occur through mechanisms common to other antibiotics, particularly those in the ansamycin class. These include:

  • Target Site Modification: Mutations in the genes encoding the ribosomal subunits or RNA polymerase can alter the binding site of this compound, reducing its efficacy.

  • Active Efflux Pumps: Bacteria may acquire or upregulate efflux pumps that actively transport this compound out of the cell, preventing it from reaching its intracellular target. The biosynthetic gene cluster of the this compound-producing organism, Streptomyces achromogenes var. rubradiris, contains genes associated with transport functions, suggesting that efflux is a natural resistance mechanism.[1][2]

  • Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify and inactivate this compound.

The producing organism, Streptomyces achromogenes var. rubradiris, possesses intrinsic resistance genes within its biosynthetic gene cluster to prevent self-toxicity.[2][3] These genes could be transferred to other bacteria via horizontal gene transfer.

Q3: We are observing a sudden increase in the Minimum Inhibitory Concentration (MIC) of this compound for our bacterial strain. What could be the cause?

A3: A sudden and significant increase in the MIC strongly suggests the development of acquired resistance. This could be due to spontaneous mutations in the target genes or the acquisition of resistance genes, possibly through plasmid transfer. We recommend proceeding with the troubleshooting steps outlined in the guide below to characterize the resistance mechanism.

Troubleshooting Guides

Problem 1: Decreased susceptibility or emerging resistance to this compound in your bacterial strain.

This guide will help you to systematically investigate and characterize the potential resistance mechanism.

Workflow for Investigating this compound Resistance

G cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Mechanism Identification cluster_3 Overcoming Resistance start Decreased this compound Susceptibility (Increased MIC) mic_confirm Confirm MIC Increase (Broth Microdilution) start->mic_confirm efflux_test Test for Efflux Pump Activity (Use of EPIs) mic_confirm->efflux_test If MIC increase is confirmed target_seq Sequence Target Genes (rpoB, 23S rRNA) mic_confirm->target_seq If MIC increase is confirmed inactivation_assay Assess Enzymatic Inactivation (Bioassay of spent media) mic_confirm->inactivation_assay If MIC increase is confirmed efflux_pos Efflux Pump Mediated Resistance efflux_test->efflux_pos If MIC decreases with EPI target_mut Target Site Mutation target_seq->target_mut If mutations are found inactivation_pos Enzymatic Inactivation inactivation_assay->inactivation_pos If this compound is inactivated strategy_efflux Combine this compound with an Efflux Pump Inhibitor efflux_pos->strategy_efflux strategy_target Develop this compound Analogs with Altered Binding target_mut->strategy_target strategy_inactivation Identify and Inhibit Inactivating Enzyme inactivation_pos->strategy_inactivation

Caption: A logical workflow for troubleshooting and identifying the mechanism of this compound resistance.

Step 1: Confirm the Increase in Minimum Inhibitory Concentration (MIC)

  • Rationale: It is crucial to first confirm the observed decrease in susceptibility with a standardized method.

  • Experimental Protocol: Perform a broth microdilution MIC assay according to CLSI or EUCAST guidelines.

    Table 1: Example MIC Data for Susceptible vs. Resistant Strain

Bacterial StrainThis compound MIC (µg/mL)Fold Increase in MIC
Wild-Type (Susceptible)0.5-
Putative Resistant Mutant1632

Step 2: Investigate the Role of Efflux Pumps

  • Rationale: Efflux pumps are a common mechanism of resistance to many antibiotics. Their activity can be inferred by using an efflux pump inhibitor (EPI). A decrease in the MIC of this compound in the presence of an EPI suggests the involvement of efflux pumps.

  • Experimental Protocol: Determine the MIC of this compound in the presence and absence of a sub-inhibitory concentration of a broad-spectrum EPI, such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Phenylalanine-arginine β-naphthylamide (PAβN).

    Table 2: Example MIC Data with an Efflux Pump Inhibitor (EPI)

Bacterial StrainThis compound MIC (µg/mL)This compound MIC + EPI (µg/mL)Fold Decrease in MIC with EPI
Resistant Mutant1628

Step 3: Sequence Potential Target Genes

  • Rationale: As this compound targets the ribosome and RNA polymerase, mutations in the genes encoding these components can lead to resistance.

  • Experimental Protocol:

    • Gene Knockout (for target validation): To confirm that a specific gene is indeed the target of this compound, a gene knockout can be performed. Inactivation of the target gene should lead to resistance.

    • Site-Directed Mutagenesis (for validation of resistance-conferring mutations): Once a putative resistance mutation is identified through sequencing, site-directed mutagenesis can be used to introduce the same mutation into a susceptible strain to confirm that it confers resistance.

Step 4: Assess for Enzymatic Inactivation

  • Rationale: The bacterial strain may be producing an enzyme that modifies and inactivates this compound.

  • Experimental Protocol:

    • Grow the resistant bacterial strain in a liquid culture containing this compound.

    • After a period of incubation, remove the bacterial cells by centrifugation and filtration.

    • Perform a bioassay with the cell-free supernatant on a susceptible bacterial strain.

    • A loss of antimicrobial activity in the supernatant compared to a control (this compound in sterile media) suggests enzymatic inactivation.

Problem 2: Difficulty in developing strategies to overcome identified resistance.

This guide provides potential approaches to circumvent confirmed resistance mechanisms.

Signaling Pathways and Resistance Mechanisms

The following diagram illustrates the potential bacterial resistance mechanisms against this compound and the corresponding strategies to overcome them.

G cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms cluster_2 Overcoming Strategies This compound This compound ribosome Ribosome This compound->ribosome Inhibits rnap RNA Polymerase This compound->rnap Inhibits efflux Efflux Pump This compound->efflux Substrate for enzyme Inactivating Enzyme This compound->enzyme Substrate for target_mod Target Modification (Mutation) ribosome->target_mod rnap->target_mod efflux_exp Drug Efflux efflux->efflux_exp enz_inact Enzymatic Inactivation enzyme->enz_inact analog_dev Analog Development target_mod->analog_dev Counteracted by epi_combo Combination with EPIs efflux_exp->epi_combo Counteracted by enzyme_inhib Enzyme Inhibitors enz_inact->enzyme_inhib Counteracted by

Caption: Overview of this compound resistance mechanisms and strategies to overcome them.

Strategy 1: Combination Therapy with Adjuvants

  • For Efflux-Mediated Resistance: If efflux is the confirmed mechanism, co-administering this compound with an EPI can restore its activity. The EPI will block the pump, allowing this compound to accumulate to effective intracellular concentrations.

  • For Enzymatic Inactivation: If enzymatic inactivation is identified, the use of an inhibitor specific to that enzyme class (if known) in combination with this compound could be effective.

Strategy 2: Development of this compound Analogs

  • For Target-Site Mutations: If resistance is due to mutations in the ribosome or RNA polymerase, medicinal chemistry efforts can be directed towards synthesizing this compound analogs. These analogs would be designed to have modified structures that can still bind effectively to the mutated target.

  • To Evade Efflux or Inactivation: Structural modifications to this compound could also be made to prevent its recognition by efflux pumps or inactivating enzymes.

Detailed Experimental Protocols

A repository of detailed, step-by-step protocols for the key experiments mentioned in the troubleshooting guides can be found in the appendix of this technical support center. These include:

  • Broth Microdilution MIC Assay

  • Gene Knockout in Bacteria

  • Site-Directed Mutagenesis

This technical support center is intended to be a living document and will be updated as more information on this compound resistance becomes available. We encourage researchers to share their findings to contribute to the collective understanding of how to combat resistance to this important antibiotic.

References

refining analytical methods for accurate quantification of Rubradirin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical quantification of Rubradirin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Troubleshooting Guide

This guide addresses common issues that may arise during the HPLC-UV and LC-MS/MS analysis of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column degradation or contamination. - Sample overload. - Co-elution with interfering compounds.- Adjust mobile phase pH to ensure this compound is in a single ionic state. - Use a guard column and/or wash the analytical column with a strong solvent. - Reduce the injection volume or dilute the sample. - Optimize the gradient elution to improve separation.
Low Sensitivity / Poor Signal Intensity - Suboptimal detection wavelength (HPLC-UV). - Inefficient ionization (LC-MS). - Sample degradation. - Low concentration in the sample.- Determine the optimal UV absorbance wavelength for this compound by scanning a standard solution. - Optimize MS parameters (e.g., electrospray voltage, gas flows, collision energy). Consider using an appropriate ionization source (e.g., ESI, APCI). - Ensure proper sample handling and storage to prevent degradation. Protect from light and high temperatures. - Concentrate the sample using solid-phase extraction (SPE) or evaporation.
Poor Reproducibility / Inconsistent Results - Inconsistent sample preparation. - Fluctuation in instrument conditions (e.g., temperature, flow rate). - Sample instability in the autosampler.- Use a standardized and validated sample preparation protocol. - Ensure the HPLC/LC-MS system is properly equilibrated and calibrated. - Use a cooled autosampler and analyze samples within a validated time frame.
Matrix Effects (Ion Suppression/Enhancement in LC-MS) - Co-eluting matrix components affecting analyte ionization.- Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). - Modify the chromatographic method to separate this compound from interfering matrix components. - Use a matrix-matched calibration curve or an isotopically labeled internal standard.
Baseline Noise or Drift - Contaminated mobile phase or system. - Detector lamp aging (HPLC-UV). - Incomplete system equilibration.- Prepare fresh mobile phase with high-purity solvents and filter before use. - Purge the HPLC system to remove air bubbles. - Replace the detector lamp if necessary. - Allow sufficient time for the system to equilibrate before analysis.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC-UV method for this compound?

A1: A good starting point for an HPLC-UV method for this compound, a complex polyketide, would be to use a reversed-phase C18 column with a gradient elution. Given its complex structure, a mobile phase consisting of a buffered aqueous solution (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be appropriate. Detection can be initially attempted around 254 nm and 330 nm, with further optimization based on the UV-Vis spectrum of a pure standard.

Q2: How can I improve the sensitivity of my LC-MS/MS method for this compound quantification?

A2: To improve sensitivity in an LC-MS/MS method, start by optimizing the mass spectrometry parameters. This includes selecting the appropriate ionization mode (positive or negative electrospray ionization), optimizing the precursor and product ions in Multiple Reaction Monitoring (MRM) mode, and fine-tuning the collision energy and other source parameters. A well-optimized sample preparation method to remove interfering matrix components is also crucial.

Q3: My this compound sample seems to be degrading during analysis. What can I do to prevent this?

A3: this compound, like many complex natural products, may be susceptible to degradation from light, temperature, and pH extremes. To mitigate this, protect your samples from light by using amber vials, and maintain a low temperature in your autosampler (e.g., 4°C). Ensure the pH of your sample and mobile phase is within a stable range for this compound. If degradation is still observed, consider performing the analysis as quickly as possible after sample preparation.

Q4: What are matrix effects in LC-MS analysis and how can I assess them for this compound?

A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to either suppression or enhancement of the analyte signal and affecting the accuracy of quantification.[1][2] To assess matrix effects for this compound, you can compare the peak area of a standard solution to the peak area of a post-extraction spiked sample (a blank matrix extract to which the standard has been added). A significant difference in peak areas indicates the presence of matrix effects.

Q5: What is the purpose of a guard column in HPLC analysis?

A5: A guard column is a short, disposable column placed before the main analytical column. Its purpose is to protect the analytical column from strongly retained or contaminating compounds in the sample, thereby extending the lifetime of the more expensive analytical column and improving the long-term reproducibility of the method.

Experimental Protocols

HPLC-UV Method for this compound Quantification

This protocol provides a general procedure for the quantification of this compound using HPLC with UV detection.

ParameterRecommended Condition
HPLC System Quaternary pump, autosampler, UV detector
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 330 nm
LC-MS/MS Method for this compound Quantification

This protocol outlines a general procedure for the sensitive and selective quantification of this compound using LC-MS/MS.

ParameterRecommended Condition
LC System UPLC/HPLC with binary pump and autosampler
Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Precursor Ion (Q1): 999.3 m/z; Product Ion (Q3): [To be determined by infusion of a standard]
Collision Energy To be optimized for the specific MRM transition

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing extraction Extraction of this compound from Matrix filtration Filtration (0.22 µm) extraction->filtration dilution Dilution with Mobile Phase filtration->dilution hplc_uv HPLC-UV Analysis dilution->hplc_uv Inject lc_ms LC-MS/MS Analysis dilution->lc_ms Inject peak_integration Peak Integration hplc_uv->peak_integration lc_ms->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification of This compound calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

rubradirin_biosynthesis cluster_precursors Primary Metabolites cluster_pathway This compound Biosynthesis cluster_product Final Product Assembly g1p Glucose-1-Phosphate sugar_biosynthesis Sugar Biosynthesis (rubN1-N8) g1p->sugar_biosynthesis malonyl_coa Malonyl-CoA pks Polyketide Synthase (rubA, B) malonyl_coa->pks methylmalonyl_coa Methylmalonyl-CoA methylmalonyl_coa->pks ahba_precursor Shikimate Pathway Precursors ahba_synthase AHBA Synthase (rubK, L, M, N) ahba_precursor->ahba_synthase ahba 3-Amino-5-hydroxy- benzoic acid (AHBA) ahba_synthase->ahba ahba->pks prorubransarol Prorubransarol pks->prorubransarol assembly Assembly & Tailoring prorubransarol->assembly d_rubranitrose D-rubranitrose sugar_biosynthesis->d_rubranitrose d_rubranitrose->assembly amc_dhdp_biosynthesis AMC & DHDP Biosynthesis (rubC1-C5) amc_dhdp AMC & DHDP Moieties amc_dhdp_biosynthesis->amc_dhdp amc_dhdp->assembly This compound This compound assembly->this compound

Caption: Proposed biosynthetic pathway of this compound.[3][4]

References

Validation & Comparative

A Comparative Analysis of Rubradirin and Other Ansamycin Antibiotics for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the efficacy, mechanisms of action, and experimental data of Rubradirin in comparison to other notable ansamycins like Rifampicin and Geldanamycin.

In the ever-evolving landscape of antibiotic research and development, the ansamycin (B12435341) family of natural products continues to be a focal point for discovering novel therapeutic agents. This guide provides a comprehensive comparison of this compound with other well-known ansamycin antibiotics, namely Rifampicin and Geldanamycin. We delve into their disparate mechanisms of action, comparative efficacy against key bacterial pathogens, and the experimental protocols used to derive this data. This objective analysis is intended to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate the potential of this compound and its analogs in the fight against antimicrobial resistance.

At a Glance: Efficacy of this compound and Other Ansamycins

To facilitate a direct comparison of the antibacterial potency of this compound, Rifampicin, and Geldanamycin, the following table summarizes their Minimum Inhibitory Concentrations (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The data presented is a synthesis of available literature and highlights the distinct antibacterial spectra of these compounds.

AntibioticTarget OrganismMIC (µg/mL)
This compound Staphylococcus aureus0.25 - 1[1]
Streptococcus pyogenes0.125 - 0.5[1]
Escherichia coli> 100[1]
Pseudomonas aeruginosa> 100[1]
Rifampicin Staphylococcus aureus≤ 0.006 - 256[2]
Streptococcus pyogenes0.008 - >256[3]
Escherichia coli8 - 25[4][5]
Pseudomonas aeruginosa16 - >1000[6][7]
Geldanamycin Staphylococcus aureus12.5[8]
Streptococcus pyogenesNo specific data found
Escherichia coli> 100[8]
Pseudomonas aeruginosa> 100[8]

Divergent Mechanisms of Action: A Tale of Three Antibiotics

While belonging to the same structural class, this compound, Rifampicin, and Geldanamycin exhibit remarkably different mechanisms of action, targeting distinct essential cellular processes in bacteria.

This compound: A Unique Inhibitor of Translation Initiation

Unlike most ansamycins, this compound's primary mode of action is the inhibition of bacterial protein synthesis. Specifically, it targets the initiation phase of translation, a mechanism that sets it apart from many clinically used antibiotics. While the precise molecular interactions are still under investigation, it is understood that this compound interferes with the formation of the 70S initiation complex, which is composed of the 30S and 50S ribosomal subunits, mRNA, and initiator tRNA. This disruption prevents the synthesis of proteins essential for bacterial survival.

Rubradirin_Mechanism cluster_ribosome Bacterial Ribosome 30S 30S Subunit 70S_IC 70S Initiation Complex (Non-functional) 30S->70S_IC + 50S 50S 50S Subunit mRNA mRNA mRNA->30S fMet-tRNA Initiator tRNA (fMet-tRNA) fMet-tRNA->30S Initiation_Factors Initiation Factors (IF1, IF2, IF3) Initiation_Factors->30S Protein_Synthesis Protein Synthesis 70S_IC->Protein_Synthesis Blocked This compound This compound This compound->70S_IC Inhibits Formation

This compound's inhibition of the 70S initiation complex formation.
Rifampicin: A Potent Inhibitor of Bacterial Transcription

Rifampicin is a cornerstone in the treatment of mycobacterial infections and exerts its bactericidal effect by inhibiting DNA-dependent RNA polymerase (RNAP), the enzyme responsible for transcription.[9][10] It binds to a specific pocket on the β-subunit of bacterial RNAP, sterically blocking the path of the elongating RNA transcript.[9][11] This action effectively halts the synthesis of messenger RNA (mRNA), leading to a cessation of protein production and ultimately, cell death.

Rifampicin_Mechanism DNA DNA Template RNAP RNA Polymerase (RNAP) DNA->RNAP Beta_Subunit β-Subunit RNA_Transcript Elongating RNA RNAP->RNA_Transcript Synthesizes Rifampicin Rifampicin Rifampicin->Beta_Subunit Binds to Rifampicin->RNA_Transcript Blocks Elongation Transcription_Blocked Transcription Halted RNA_Transcript->Transcription_Blocked

Rifampicin's mechanism of inhibiting RNA polymerase.
Geldanamycin: A Disruptor of Protein Folding via HSP90 Inhibition

Geldanamycin, while exhibiting some antibacterial properties, is more renowned for its potent anticancer activity, which stems from its ability to inhibit the heat shock protein 90 (HSP90) chaperone machinery.[12][13] In bacteria, HSP90 plays a crucial role in the proper folding and stability of various "client" proteins that are essential for stress responses, signal transduction, and cell cycle regulation. Geldanamycin binds to the ATP-binding pocket of HSP90, preventing its function and leading to the degradation of its client proteins.[12][14]

Geldanamycin_Mechanism HSP90 HSP90 Client_Protein_Folded Folded Client Protein HSP90->Client_Protein_Folded Facilitates Folding ATP ATP ATP->HSP90 Binds to Geldanamycin Geldanamycin Geldanamycin->HSP90 Inhibits ATP Binding Degradation Protein Degradation Client_Protein_Unfolded Unfolded Client Protein Client_Protein_Unfolded->HSP90 Associates with Client_Protein_Unfolded->Degradation Leads to

Geldanamycin's inhibition of HSP90 and its effect on client proteins.

Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency. The data presented in this guide was primarily derived using the broth microdilution method, a standardized and widely accepted protocol.

Broth Microdilution Method Workflow

This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

MIC_Workflow Start Start Prepare_Antibiotic_Dilutions Prepare two-fold serial dilutions of antibiotic in broth Start->Prepare_Antibiotic_Dilutions Inoculate_Plates Inoculate each well with a standardized bacterial suspension Prepare_Antibiotic_Dilutions->Inoculate_Plates Incubate Incubate at 37°C for 18-24 hours Inoculate_Plates->Incubate Read_Results Visually assess bacterial growth (turbidity) in each well Incubate->Read_Results Determine_MIC Identify the lowest concentration with no visible growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

A generalized workflow for the broth microdilution method.

Key Steps in the Broth Microdilution Protocol:

  • Preparation of Antibiotic Stock Solution: A stock solution of the antibiotic is prepared in a suitable solvent at a known concentration.

  • Serial Dilutions: A two-fold serial dilution of the antibiotic is performed in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) is prepared in sterile saline. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the diluted bacterial suspension. Control wells containing only broth and bacteria (positive control) and only broth (negative control) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading and Interpretation: The plates are examined visually for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Conclusion

This comparative guide underscores the diverse therapeutic potential within the ansamycin class of antibiotics. This compound, with its unique mechanism of targeting bacterial translation initiation, presents a compelling profile, particularly against Gram-positive pathogens. Its efficacy, distinct from the transcriptional inhibition of Rifampicin and the HSP90-targeting of Geldanamycin, suggests a potentially lower propensity for cross-resistance with existing antibiotic classes. For drug development professionals, the distinct mechanisms of action and efficacy profiles of these ansamycins highlight the continued importance of natural product screening and the potential for developing novel antibiotics to address the growing challenge of antimicrobial resistance. Further investigation into the structure-activity relationships of this compound and its analogs is warranted to optimize its antibacterial spectrum and pharmacokinetic properties.

References

Unraveling the Enigma of Rubradirin's Ribosomal Binding Site: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While the precise binding site of the antibiotic Rubradirin on the bacterial ribosome remains to be structurally elucidated, biochemical evidence points towards its role as an inhibitor of translation initiation. This guide provides a comparative analysis of this compound's proposed mechanism of action against other well-characterized antibiotics that target the initiation phase of bacterial protein synthesis. We delve into the available data, present detailed experimental protocols for studying such interactions, and offer a framework for the future validation of this compound's ribosomal binding site.

Introduction to this compound and Ribosomal Inhibition

This compound is an antibiotic that has been shown to selectively inhibit the initiation factor-dependent commencement of peptide chain synthesis in bacteria.[1] Unlike many other ribosome-targeting antibiotics with well-defined binding pockets determined through high-resolution structural methods like cryo-electron microscopy (cryo-EM) and X-ray crystallography, the specific molecular interactions of this compound with the ribosome have not been visualized. This lack of high-resolution structural data necessitates a comparative approach to understand its potential mechanism and to outline a path for its definitive validation.

This guide will compare this compound with three other antibiotics that inhibit translation initiation: Kasugamycin, Pactamycin, and GE81112. These alternatives provide a valuable context for understanding the potential modes of action for initiation inhibitors and the experimental methodologies used to characterize them.

Comparative Analysis of Translation Initiation Inhibitors

The initiation of protein synthesis in bacteria is a multi-step process involving the assembly of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), initiator transfer RNA (fMet-tRNA), and initiation factors (IFs). Antibiotics that target this stage can do so through various mechanisms, such as interfering with the binding of mRNA or fMet-tRNA, or by preventing the proper association of the ribosomal subunits.

AntibioticProposed/Validated Binding SiteMechanism of ActionKey Experimental Evidence
This compound Not structurally definedInhibits initiation factor-dependent peptide-chain initiation.[1]Biochemical assays from 1973 showing inhibition of initiation.[1]
Kasugamycin Binds to the 30S subunit, spanning the P and E sites, overlapping with the mRNA path.[2]Prevents the formation of the 30S initiation complex by sterically hindering the canonical placement of mRNA.[2] The inhibitory effect is dependent on the mRNA sequence context preceding the start codon.[3][4][5]X-ray crystallography,[2] ribosome profiling.[3][4][5]
Pactamycin Binds to the E site of the 30S subunit.[2][6]Distorts the path of the mRNA, thereby preventing the formation of the 30S initiation complex.[2] It can also inhibit translocation.[6]X-ray crystallography,[2] biochemical translocation assays.[6]
GE81112 Binds within the mRNA channel of the 30S subunit, in a pocket formed by helices h23, h24, and h45 of the 16S rRNA and ribosomal protein S11.[7][8]Acts allosterically to prevent the correct binding of the initiator fMet-tRNA to the P-site and blocks conformational rearrangements of initiation factor IF3, stalling the 30S pre-initiation complex.[8][9][10][11]Cryo-electron microscopy,[7][8][9][10] X-ray crystallography,[11] biochemical assays.[11]

Visualizing the Inhibition of Translation Initiation

The following diagrams illustrate the bacterial translation initiation pathway and the specific steps targeted by the compared antibiotics.

Translation_Initiation_Pathway cluster_30S_binding 30S Subunit Binding cluster_pre_initiation 30S Pre-initiation Complex cluster_initiation 30S Initiation Complex cluster_70S 70S Initiation Complex 30S 30S 30S_pre_IC 30S pre-IC 30S->30S_pre_IC mRNA, IF1, IF3 mRNA mRNA IF1_IF3 IF1, IF3 30S_IC 30S IC 30S_pre_IC->30S_IC Codon Recognition 70S_IC 70S IC 30S_IC->70S_IC + 50S Subunit - IFs Elongation Elongation 70S_IC->Elongation IF2_tRNA IF2-GTP-fMet-tRNA IF2_tRNA->30S_pre_IC Kasugamycin Kasugamycin Kasugamycin->30S_pre_IC Blocks mRNA binding Pactamycin Pactamycin Pactamycin->30S_pre_IC Distorts mRNA path GE81112 GE81112 GE81112->30S_IC Prevents fMet-tRNA accommodation This compound This compound This compound->30S_pre_IC Inhibits IF- dependent initiation

Caption: A simplified workflow of bacterial translation initiation and the inhibitory points of this compound and comparator antibiotics.

Experimental Protocols for Validation

To definitively validate the binding site and mechanism of action of this compound, a combination of biochemical and structural biology techniques would be required. The following are detailed protocols for key experiments that could be employed.

In Vitro Translation Inhibition Assay

This assay is a fundamental method to quantify the inhibitory effect of a compound on protein synthesis.[12][13][14][15][16]

Objective: To determine the concentration at which this compound inhibits bacterial protein synthesis by 50% (IC50).

Methodology:

  • Preparation of Cell-Free Extract: Prepare an S30 cell-free extract from a suitable bacterial strain (e.g., E. coli). This extract contains all the necessary components for transcription and translation.

  • Reaction Setup: In a microplate format, set up reactions containing the S30 extract, a DNA template encoding a reporter protein (e.g., luciferase or a fluorescent protein), amino acids, and an energy source.

  • Addition of Inhibitor: Add a serial dilution of this compound to the reaction wells. Include a positive control (a known inhibitor like chloramphenicol) and a negative control (solvent only).

  • Incubation: Incubate the plate at 37°C for a set period (e.g., 2-4 hours) to allow for transcription and translation.

  • Quantification of Reporter Protein: Measure the amount of reporter protein produced. For luciferase, this is done by adding a substrate and measuring luminescence. For fluorescent proteins, measure the fluorescence intensity.

  • Data Analysis: Plot the reporter signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In_Vitro_Translation_Assay S30_Extract S30 Cell-Free Extract Reaction_Mix Reaction Mixture S30_Extract->Reaction_Mix DNA_Template Reporter DNA (e.g., Luciferase) DNA_Template->Reaction_Mix Reagents Amino Acids, Energy Source Reagents->Reaction_Mix This compound Serial Dilution of this compound This compound->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation Measurement Measure Reporter Signal (Luminescence/Fluorescence) Incubation->Measurement IC50_Determination IC50 Calculation Measurement->IC50_Determination

Caption: Workflow for an in vitro translation inhibition assay.

Toeprinting Assay

This technique can pinpoint the specific step of translation initiation that is inhibited by a compound.[13][17][18][19][20]

Objective: To determine if this compound stalls the ribosome at the initiation codon.

Methodology:

  • Assemble Initiation Complexes: Incubate bacterial 70S ribosomes or 30S subunits with a specific mRNA template, initiator tRNA (fMet-tRNA), and initiation factors in the presence and absence of this compound.

  • Primer Annealing: Anneal a fluorescently or radioactively labeled DNA primer to the mRNA downstream of the start codon.

  • Reverse Transcription: Add reverse transcriptase to the reaction. The enzyme will synthesize a complementary DNA (cDNA) strand until it is physically blocked by the stalled ribosome.

  • Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide gel.

  • Analysis: The appearance of a specific, shorter cDNA fragment (the "toeprint") in the presence of the antibiotic indicates that the ribosome has stalled at a particular position on the mRNA, typically 15-18 nucleotides downstream from the P-site codon.

Toeprinting_Assay Ribosome_mRNA Ribosome + mRNA + fMet-tRNA + IFs This compound Add this compound Ribosome_mRNA->this compound Primer Anneal Labeled Primer This compound->Primer RT Add Reverse Transcriptase Primer->RT Gel Denaturing PAGE RT->Gel Analysis Analyze Toeprint Gel->Analysis

Caption: Experimental workflow for a toeprinting assay.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique for determining the high-resolution structure of macromolecular complexes, including ribosome-antibiotic complexes.[21][22][23]

Objective: To visualize the binding site of this compound on the bacterial ribosome at near-atomic resolution.

Methodology:

  • Complex Formation: Incubate purified bacterial 70S ribosomes with a molar excess of this compound to ensure saturation of the binding site.

  • Vitrification: Apply a small volume of the ribosome-Rubradirin complex to an EM grid and rapidly plunge-freeze it in liquid ethane (B1197151) to create a thin layer of vitreous ice.

  • Data Collection: Collect a large dataset of images of the frozen particles using a transmission electron microscope equipped with a direct electron detector.

  • Image Processing: Use specialized software to perform particle picking, 2D classification, 3D reconstruction, and refinement to generate a high-resolution 3D map of the ribosome-Rubradirin complex.

  • Model Building and Analysis: Dock an atomic model of the ribosome into the cryo-EM density map and identify the density corresponding to the bound this compound molecule. Analyze the interactions between this compound and the ribosomal RNA and proteins to define the binding site.

Cryo_EM_Workflow Complex Ribosome-Rubradirin Complex Formation Vitrification Vitrification (Plunge Freezing) Complex->Vitrification Data_Collection Cryo-EM Data Collection Vitrification->Data_Collection Image_Processing Image Processing & 3D Reconstruction Data_Collection->Image_Processing Model_Building Model Building & Binding Site Analysis Image_Processing->Model_Building

Caption: A simplified workflow for determining the structure of a ribosome-antibiotic complex using cryo-EM.

Conclusion and Future Directions

While the precise binding site of this compound on the bacterial ribosome remains an open question, its classification as a translation initiation inhibitor provides a strong foundation for further investigation. By employing the comparative and experimental approaches outlined in this guide, researchers can work towards a definitive validation of its molecular target. The elucidation of this compound's binding site through high-resolution structural studies would not only provide crucial insights into its mechanism of action but could also pave the way for the structure-based design of novel and more potent antibacterial agents that target the essential process of translation initiation. The lack of detailed current research on this compound's ribosomal interactions highlights a significant gap in our understanding and a promising avenue for future antibiotic research.

References

A Comparative Analysis of Rubradirin and Rifampicin: Unraveling Their Mechanisms of Action Against Bacterial RNA Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of antibiotic action is paramount in the quest for novel therapeutics to combat antimicrobial resistance. This guide provides a detailed comparative analysis of two potent antibiotics, Rubradirin and Rifampicin (B610482), focusing on their distinct interactions with bacterial RNA polymerase (RNAP), the central enzyme in bacterial transcription.

While both antibiotics ultimately disrupt bacterial growth by inhibiting transcription, their modes of action, binding sites, and the molecular consequences of their interactions with RNAP differ significantly. This comparison leverages available experimental data to illuminate these differences, offering insights for the development of next-generation antibiotics.

At a Glance: Key Mechanistic Differences

FeatureThis compound (Aglycone)Rifampicin
Primary Cellular Target Ribosome (protein synthesis)RNA Polymerase (transcription)
RNAP-Inhibiting Moiety This compound AglyconeRifampicin
Target Subunit on RNAP Information not definitively availableβ subunit
Binding Site on RNAP Not precisely mappedWithin the DNA/RNA channel, near the active site
Effect on Transcription Inhibition of RNA synthesis (details emerging)Blocks elongation of RNA chain beyond 2-3 nucleotides
Stage of Inhibition Primarily initiationInitiation (promoter clearance)

Delving into the Mechanisms of Action

Rifampicin: A Well-Characterized Inhibitor of Transcription Initiation

Rifampicin, a member of the rifamycin (B1679328) class of antibiotics, is a cornerstone in the treatment of tuberculosis and other bacterial infections.[1] Its mechanism of action against bacterial RNA polymerase has been extensively studied and is well-established.

Rifampicin exerts its bactericidal effect by binding to the β subunit of the bacterial DNA-dependent RNA polymerase.[2] The binding pocket is located deep within the DNA/RNA channel, in close proximity to the enzyme's active site, but not directly at the catalytic center.[3] This strategic positioning allows Rifampicin to physically obstruct the path of the elongating RNA transcript.[3]

The binding of Rifampicin does not prevent the initiation of transcription or the formation of the first phosphodiester bond.[4] Instead, it acts as a steric blockade, preventing the nascent RNA chain from extending beyond a length of two to three nucleotides.[3][5] This premature termination of transcription effectively halts gene expression, leading to bacterial cell death.

Resistance to Rifampicin primarily arises from mutations in the rpoB gene, which encodes the β subunit of RNAP. These mutations alter the amino acid residues within the Rifampicin binding pocket, reducing the drug's affinity for its target.[2]

This compound: A Dual-Targeting Antibiotic with a Focus on Protein Synthesis

This compound is a complex natural product that primarily functions by inhibiting bacterial protein synthesis. Its main target is the bacterial ribosome, where it interferes with the translocation step of translation. However, a derivative of this compound, its aglycone, has been shown to possess a distinct inhibitory activity against bacterial RNA polymerase. This dual-targeting capability makes this compound a molecule of significant interest.

The precise mechanism by which this compound aglycone inhibits RNAP is not as well-defined as that of Rifampicin. It is understood to inhibit RNA synthesis, but the specific subunit it binds to and the exact location of its binding site on the RNAP complex have not yet been definitively elucidated. It is suggested that its mechanism of RNAP inhibition differs from that of the ansamycin (B12435341) antibiotics, including Rifampicin.

Visualizing the Mechanisms of Action

To better understand the distinct inhibitory pathways of these two antibiotics, the following diagrams, generated using the DOT language, illustrate their interactions with bacterial RNA polymerase.

Rifampicin_Mechanism cluster_RNAP Bacterial RNA Polymerase RNAP RNAP Holoenzyme Open_Complex Open Promoter Complex RNAP->Open_Complex Initiation beta_subunit β Subunit DNA_channel DNA/RNA Channel Rifampicin Rifampicin Rifampicin->beta_subunit Binds to Promoter Promoter DNA Promoter->RNAP Binding Abortive_Transcripts Abortive Transcripts (2-3 nt) Open_Complex->Abortive_Transcripts Steric Hindrance Elongation Productive Elongation Open_Complex->Elongation Blocked

Caption: Mechanism of Rifampicin action on bacterial RNA polymerase.

Rubradirin_Aglycone_Mechanism cluster_RNAP Bacterial RNA Polymerase RNAP_core RNAP Core Enzyme Transcription_Initiation Transcription Initiation RNAP_core->Transcription_Initiation Rubradirin_Aglycone This compound Aglycone Rubradirin_Aglycone->RNAP_core Inhibits Promoter_DNA Promoter DNA Promoter_DNA->RNAP_core Binding RNA_Synthesis RNA Synthesis Transcription_Initiation->RNA_Synthesis Blocked

References

Unveiling the Potential of Rubradirin Derivatives as HIV Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Zhumadian, China - Groundbreaking research into the biosynthesis of rumbrins has illuminated a promising new avenue for the development of novel anti-HIV therapeutics. This guide provides a comprehensive comparison of the inhibitory activity of recently identified Rubradirin derivatives (rumbrin analogs) against Human Immunodeficiency Virus (HIV), contextualized with the performance of established antiretroviral agents. This analysis is intended for researchers, scientists, and drug development professionals engaged in the fight against HIV/AIDS.

A recent study has demonstrated that several rumbrin (B140401) analogs, which are structurally related to this compound, exhibit potent inhibitory activity against HIV-1.[1] The majority of the tested compounds significantly curtailed HIV-1 infection in its early stages.[1] This guide synthesizes the available data on these novel compounds and compares them with other classes of HIV inhibitors, offering a valuable resource for the scientific community.

Comparative Inhibitory Activity

The anti-HIV-1 activity of various compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values represent the concentration of a drug that is required for 50% inhibition of the virus in vitro. A lower IC50 or EC50 value indicates a more potent inhibitor.

The following table summarizes the in vitro anti-HIV-1 activity of selected this compound derivatives (rumbrin analogs) and compares them with representative drugs from other inhibitor classes.

Compound ClassCompoundTargetIC50 / EC50 (nM)Cell LineReference
This compound Derivatives (Rumbrin Analogs) Analogs 2-3, 9-10, 14-15, 17-18, 20-21HIV-1 Integration20.9 – 376.6SupT1[1]
Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) NevirapineReverse Transcriptase260MT-4[2]
Protease Inhibitor (PI) Darunavir (DRV)ProteaseData not specifiedData not specified[3]
Integrase Strand Transfer Inhibitor (INSTI) Raltegravir (RAL)Integrase25SupT1[1]

Note: The specific IC50 values for each this compound derivative (rumbrin analog) are detailed in the supplementary information of the referenced study.[1]

Mechanism of Action: A New Approach to HIV Inhibition

The referenced study suggests that the rumbrin analog, 12E-Rumbrin (compound 2), inhibits HIV-1 replication by specifically blocking the viral integration step.[1][3] This is a crucial stage in the HIV life cycle where the viral DNA is inserted into the host cell's genome. By preventing this integration, the virus is unable to replicate and produce new viral particles.

This mechanism of action places these this compound derivatives in the class of integrase inhibitors. The diagram below illustrates the HIV life cycle and the points of intervention for different classes of antiretroviral drugs.

HIV_Lifecycle cluster_cell Host Cell cluster_inhibitors Drug Intervention Points Viral RNA Viral RNA Reverse Transcription Viral RNA->Reverse Transcription 2. Reverse Transcription Viral DNA Viral DNA Integration Viral DNA->Integration 3. Integration Integrated DNA Integrated DNA Transcription & Translation Integrated DNA->Transcription & Translation 4. Replication Viral Proteins Viral Proteins Assembly & Budding Viral Proteins->Assembly & Budding 5. Assembly New Virus New Virus HIV HIV New Virus->HIV Entry HIV->Entry 1. Binding & Fusion Entry->Viral RNA Reverse Transcription->Viral DNA Integration->Integrated DNA Transcription & Translation->Viral Proteins Assembly & Budding->New Virus 6. Budding Entry Inhibitors Entry Inhibitors Entry Inhibitors->Entry RT Inhibitors RT Inhibitors RT Inhibitors->Reverse Transcription Integrase Inhibitors (e.g., this compound Derivatives) Integrase Inhibitors (e.g., this compound Derivatives) Integrase Inhibitors (e.g., this compound Derivatives)->Integration Protease Inhibitors Protease Inhibitors Protease Inhibitors->Assembly & Budding

Figure 1: Simplified HIV Life Cycle and Drug Targets.

Experimental Protocols

The evaluation of the anti-HIV activity of the rumbrin analogs was conducted using a one-cycle HIV-1 infection assay. The following provides a generalized workflow for such an assay.

Experimental_Workflow Cell_Culture 1. Culture SupT1 cells Virus_Production 2. Produce VSV-G pseudotyped NL4-3Luc R-E- viruses Cell_Culture->Virus_Production Infection 3. Infect SupT1 cells with virus in the presence of test compounds (or controls) Virus_Production->Infection Incubation 4. Incubate for a defined period Infection->Incubation Quantification 5. Quantify viral products (e.g., RT DNA, integrated DNA, 2-LTR circles) using RQ-PCR Incubation->Quantification Analysis 6. Analyze data to determine inhibitory activity (IC50) Quantification->Analysis

References

Cross-Resistance Profile of Rubradirin: A Comparative Analysis with Other Protein Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rubradirin, an ansamycin (B12435341) antibiotic, presents a unique mechanism of action by inhibiting the initiation of protein synthesis. Understanding its cross-resistance profile with other protein synthesis inhibitors is crucial for its potential development as a therapeutic agent, especially in the context of rising antimicrobial resistance. This guide provides a comparative analysis of this compound's activity alongside other major classes of protein synthesis inhibitors, supported by available data and detailed experimental methodologies.

Comparative Analysis of Minimum Inhibitory Concentrations (MICs)

Due to the limited publicly available data from direct comparative studies on cross-resistance between this compound and other protein synthesis inhibitors, a comprehensive table of MICs against a wide range of wild-type and resistant strains is not feasible at this time. The following table summarizes the known antibacterial spectrum of this compound against key Gram-positive pathogens, providing a baseline for its activity. Further dedicated cross-resistance studies are warranted to populate a more detailed comparative dataset.

Table 1: Antibacterial Spectrum of this compound Against Selected Gram-Positive Bacteria

Bacterial StrainThis compound MIC (µg/mL)
Staphylococcus aureus0.1 - 1.0
Streptococcus pyogenes0.05 - 0.5
Enterococcus faecalis1.0 - 8.0

Note: The MIC values are presented as a range based on available literature. Specific values may vary depending on the strain and testing conditions.

Mechanism of Action and Resistance

This compound inhibits the initiation of translation during protein synthesis at the bacterial ribosome.[1] Its aglycone derivative also exhibits inhibitory activity against bacterial RNA polymerase through a distinct mechanism compared to other ansamycins.[1] The biosynthetic gene cluster of this compound has been identified in Streptomyces achromogenes var. rubradiris, and it includes genes associated with regulation, resistance, and transport functions.[2]

Cross-resistance occurs when a single mechanism confers resistance to multiple antimicrobial agents.[3] For protein synthesis inhibitors, this can arise from:

  • Target site modification: Alterations in the ribosomal RNA or proteins that prevent antibiotic binding.

  • Enzymatic inactivation: Production of enzymes that modify and inactivate the antibiotic.

  • Efflux pumps: Active transport of the antibiotic out of the bacterial cell.

Given this compound's distinct mode of action targeting translation initiation, the potential for cross-resistance with inhibitors that act on other stages of protein synthesis, such as elongation (e.g., macrolides, tetracyclines) or termination, requires specific investigation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to cross-resistance studies.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard procedure for determining the in vitro antimicrobial susceptibility of bacteria.[4][5][6][7][8]

a. Preparation of Materials:

  • Test antibiotic (e.g., this compound) and comparator agents.

  • Bacterial strains for testing.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer.

b. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) using a spectrophotometer at 625 nm.[4]

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]

c. Preparation of Antibiotic Dilutions:

  • Prepare a stock solution of the antibiotic in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the antibiotic in CAMHB in the 96-well plate to achieve the desired concentration range.

d. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.

  • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

  • Incubate the plates at 35 ± 2°C for 16-20 hours.

e. Interpretation:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[6]

Induction of Antibiotic Resistance for Cross-Resistance Studies

This protocol describes a method for generating bacterial strains with acquired resistance to a specific antibiotic, which can then be used to test for cross-resistance to other agents.[9]

a. Serial Passage Method:

  • Determine the baseline MIC of the antibiotic against the wild-type bacterial strain.

  • Inoculate the bacterial strain into a series of tubes containing sub-inhibitory concentrations (e.g., 0.5x, 0.25x MIC) of the antibiotic in broth.

  • Incubate the tubes until growth is observed.

  • The culture from the tube with the highest sub-inhibitory concentration showing growth is used to inoculate a new series of tubes with increasing concentrations of the antibiotic.

  • Repeat this serial passage for a defined number of passages or until a significant increase in the MIC is observed.

b. Confirmation of Resistance:

  • After the final passage, streak the culture onto antibiotic-free agar (B569324) to obtain isolated colonies.

  • Confirm the elevated MIC of the selected resistant mutant using the broth microdilution method described above.

Cross-Resistance Assay

This assay determines the susceptibility of the antibiotic-resistant mutant to other antimicrobial agents.[9]

a. Procedure:

  • Using the antibiotic-resistant mutant generated in the previous step, perform MIC testing with a panel of comparator protein synthesis inhibitors (e.g., linezolid, erythromycin, tetracycline).

  • Determine the MIC of each comparator agent against the resistant mutant and the original wild-type strain.

b. Interpretation:

  • An increase in the MIC of a comparator agent against the resistant mutant compared to the wild-type strain indicates cross-resistance.

  • No change or a decrease in the MIC suggests a lack of cross-resistance or potential collateral sensitivity, respectively.

Visualizing Key Processes

To aid in the understanding of the experimental workflows and the mechanism of protein synthesis inhibition, the following diagrams are provided.

Experimental_Workflow_for_MIC_Determination cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_antibiotic Prepare Antibiotic Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_antibiotic->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 16-20h inoculation->incubation read_mic Read MIC (Lowest Concentration with No Visible Growth) incubation->read_mic

Workflow for MIC Determination.

Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome (70S) cluster_inhibitors Protein Synthesis Inhibitors cluster_process Translation Process ribosome 50S Subunit 30S Subunit This compound This compound initiation Initiation This compound->initiation Inhibits macrolides Macrolides elongation Elongation macrolides->elongation Inhibits tetracyclines Tetracyclines tetracyclines->elongation Inhibits linezolid Linezolid linezolid->initiation Inhibits initiation->elongation termination Termination elongation->termination

Target Stages of Protein Synthesis Inhibitors.

Cross_Resistance_Logic cluster_induction Resistance Induction cluster_testing Cross-Resistance Testing cluster_outcome Outcome wild_type Wild-Type Bacterium exposure Exposure to this compound (Serial Passage) wild_type->exposure test_inhibitors Test Susceptibility to Other Inhibitors (e.g., Linezolid, Macrolides) wild_type->test_inhibitors resistant_mutant This compound-Resistant Mutant exposure->resistant_mutant resistant_mutant->test_inhibitors mic_comparison Compare MICs (Wild-Type vs. Resistant Mutant) test_inhibitors->mic_comparison cross_resistance Cross-Resistance mic_comparison->cross_resistance Increased MIC no_cross_resistance No Cross-Resistance mic_comparison->no_cross_resistance No Change in MIC

Logic Flow for Cross-Resistance Studies.

References

A Comparative Guide to Ribosome Inhibitors: Unraveling the Action of Rubradirin and its Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and mechanistic comparison of Rubradirin with other known ribosome inhibitors. While high-resolution structural data for this compound's interaction with the ribosome is not yet publicly available, this document synthesizes the current understanding of its mechanism as a translation initiation inhibitor and contrasts it with well-characterized ribosome-targeting antibiotics. The guide also presents detailed protocols for key experiments used to characterize and compare these inhibitors.

Introduction to Ribosome Inhibition

The ribosome, a complex molecular machine responsible for protein synthesis, is a major target for antibiotics. These inhibitors can interfere with various stages of translation, including initiation, elongation, and termination. By binding to specific sites on the 30S or 50S ribosomal subunits, they can disrupt essential functions, leading to the cessation of bacterial growth. This guide focuses on a comparative analysis of this compound and other inhibitors that target the crucial initiation phase of protein synthesis.

Structural and Mechanistic Overview

This compound: A Glimpse into its Action

This compound is an antibiotic produced by Streptomyces achromogenes. Its complex chemical structure features a substituted quinone, a sugar moiety, and an amino acid-derived component.[1][2][3] Functionally, this compound is known to be a selective inhibitor of the initiation factor-dependent peptide-chain initiation in bacterial protein synthesis.[4] This means it likely interferes with the correct assembly of the 70S initiation complex, a critical step for translation to begin. However, the precise binding site and the detailed molecular interactions of this compound with the ribosome have yet to be elucidated by high-resolution structural methods like cryo-electron microscopy (cryo-EM) or X-ray crystallography.

Comparative Inhibitors of Translation Initiation

To understand the potential mechanism of this compound, it is useful to compare it with other well-studied inhibitors that target translation initiation. These include Kasugamycin (B1663007), Edeine (B1172465), GE81112, and Linezolid (B1675486).

  • Kasugamycin: This aminoglycoside antibiotic binds to the 30S ribosomal subunit, spanning the P and E sites, and directly overlaps with the path of the mRNA.[5][6] This binding prevents the formation of the 30S initiation complex by sterically hindering the placement of the initiator tRNA and the mRNA start codon in the P site.[7][8][9]

  • Edeine: A polypeptide antibiotic, Edeine also binds to the 30S subunit, primarily in the P site.[5][10][11] Its presence interferes with the codon-anticodon interaction of the initiator tRNA, thereby inhibiting its stable binding.[10][12][13]

  • GE81112: This tetrapeptide antibiotic targets the 30S subunit and binds within the mRNA channel.[14][15][16] It acts allosterically, preventing the correct positioning of the initiator fMet-tRNA in the P-site and blocking conformational changes in initiation factor IF3.[7][14][17][18][19] This stalls the ribosome in an unlocked pre-initiation state.

  • Linezolid: As a member of the oxazolidinone class, Linezolid binds to the 50S ribosomal subunit near the peptidyl transferase center (PTC).[20][21] It inhibits the formation of a functional 70S initiation complex, although the precise mechanism is distinct from 30S-targeting inhibitors.[4][22][23] It is thought to prevent the proper binding and positioning of the initiator tRNA in the context of the fully assembled ribosome.

Quantitative Comparison of Inhibitory Activity

A direct quantitative comparison of the inhibitory potency of this compound with other ribosome inhibitors is challenging due to the lack of standardized experimental data. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are common metrics for inhibitor potency, but their values are highly dependent on the specific assay conditions. The table below summarizes the known characteristics of this compound and the comparative inhibitors.

InhibitorChemical ClassTarget SubunitBinding SiteMechanism of Action
This compound Ansamycin-likeLikely 30SNot definitively determinedInhibits initiation factor-dependent formation of the 70S initiation complex.[4]
Kasugamycin Aminoglycoside30SP and E sites, overlapping mRNA path[5][9]Prevents formation of the 30S initiation complex by sterically hindering mRNA and initiator tRNA binding.[7][8]
Edeine Polypeptide30SP site[10][11][12]Interferes with the codon-anticodon interaction of the initiator tRNA.[10][13]
GE81112 Tetrapeptide30SmRNA channel (allosteric site)[14][15][16]Prevents correct initiator tRNA positioning and blocks IF3 conformational changes.[7][17][18]
Linezolid Oxazolidinone50SPeptidyl Transferase Center (A-site)[20][21]Prevents the formation of a functional 70S initiation complex.[4][22][23]

Experimental Protocols for Characterization

The following are detailed methodologies for key experiments used to characterize and compare ribosome inhibitors.

In Vitro Translation Inhibition Assay (Luciferase Reporter)

This assay quantifies the inhibitory effect of a compound on protein synthesis in a cell-free system.

Principle: A DNA template encoding a reporter protein (e.g., Firefly Luciferase) is transcribed and translated in a coupled in vitro system. The amount of active luciferase produced is measured by luminescence and is proportional to the efficiency of protein synthesis. A decrease in luminescence in the presence of an inhibitor indicates its potency.

Protocol:

  • Reaction Setup: Prepare a master mix containing a commercial in vitro transcription-translation system (e.g., from E. coli), the luciferase reporter plasmid DNA, and an amino acid mixture.

  • Inhibitor Addition: Aliquot the master mix into a 96-well plate. Add serial dilutions of the test compounds (e.g., this compound, Kasugamycin) to the wells. Include a positive control (a known inhibitor like chloramphenicol) and a negative control (solvent, e.g., DMSO).

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation.

  • Luminescence Measurement: Add a luciferase assay reagent containing luciferin (B1168401) substrate to each well. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[24][25][26][27]

Toeprinting Analysis

Toeprinting is a primer extension inhibition assay used to map the precise location of a stalled ribosome on an mRNA template.

Principle: A ribosome stalled on an mRNA by an inhibitor acts as a roadblock for reverse transcriptase. A radiolabeled or fluorescently labeled DNA primer is annealed downstream of the expected stall site. When reverse transcriptase extends the primer, it stops at a characteristic distance (typically 15-17 nucleotides) from the first nucleotide of the codon in the ribosomal P-site. The length of the resulting cDNA fragment reveals the exact position of the ribosome.

Protocol:

  • Template Preparation: Synthesize an mRNA template with a known sequence, including a ribosome binding site and a start codon.

  • Initiation Complex Formation: Incubate the mRNA with purified 30S ribosomal subunits, initiation factors (IF1, IF2, IF3), and initiator tRNA (fMet-tRNAfMet) in the presence or absence of the inhibitor (e.g., this compound).

  • Primer Annealing and Extension: Anneal a labeled DNA primer to the 3' end of the mRNA. Add reverse transcriptase and dNTPs to initiate cDNA synthesis.

  • Gel Electrophoresis: Denature the reaction products and separate them on a high-resolution denaturing polyacrylamide gel.

  • Analysis: Visualize the labeled cDNA fragments by autoradiography or fluorescence imaging. The appearance of a specific band (the "toeprint") in the presence of the inhibitor indicates ribosome stalling at a particular location on the mRNA. The precise stall site can be determined by running a sequencing ladder of the same mRNA alongside the toeprinting reactions.[28][29][30][31]

Visualizing Mechanisms of Inhibition

The following diagrams illustrate the bacterial translation initiation pathway and the points of intervention for various inhibitors, as well as a typical experimental workflow.

Translation_Initiation_Inhibition cluster_30S_initiation 30S Initiation Complex Formation cluster_70S_formation 70S Initiation Complex Formation 30S 30S Subunit 30S_PIC 30S Pre-Initiation Complex 30S->30S_PIC + mRNA + IFs mRNA mRNA IFs IF1, IF2, IF3 fMet_tRNA fMet-tRNAfMet fMet_tRNA->30S_PIC 30S_IC 30S Initiation Complex 30S_PIC->30S_IC Start Codon Recognition 70S_IC 70S Initiation Complex 30S_IC->70S_IC + 50S Subunit 50S 50S Subunit Elongation Elongation 70S_IC->Elongation Translation Elongation Kasugamycin Kasugamycin Kasugamycin->30S_PIC Blocks mRNA/ tRNA binding Edeine Edeine Edeine->30S_PIC Inhibits tRNA binding GE81112 GE81112 GE81112->30S_PIC Allosterically blocks tRNA positioning Linezolid Linezolid Linezolid->70S_IC Prevents functional 70S formation This compound This compound (Hypothesized) This compound->70S_IC Inhibits IF-dependent 70S formation

Caption: Bacterial translation initiation pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Translation Assay cluster_toeprint Toeprinting Analysis IVT_setup Set up in vitro transcription-translation reaction with reporter IVT_inhibitor Add serial dilutions of inhibitor IVT_setup->IVT_inhibitor IVT_incubate Incubate at 37°C IVT_inhibitor->IVT_incubate IVT_measure Measure reporter activity (e.g., luminescence) IVT_incubate->IVT_measure IVT_analyze Calculate % inhibition and determine IC50 IVT_measure->IVT_analyze TP_complex Assemble initiation complexes on mRNA with/without inhibitor TP_primer Anneal labeled primer and perform reverse transcription TP_complex->TP_primer TP_gel Separate cDNA products by denaturing PAGE TP_primer->TP_gel TP_visualize Visualize bands to identify ribosome stall sites TP_gel->TP_visualize

Caption: Workflow for characterizing ribosome inhibitors.

Conclusion

This compound presents an intriguing case as a translation initiation inhibitor. While its precise mechanism and binding site on the ribosome await high-resolution structural elucidation, a comparative analysis with other known initiation inhibitors provides a framework for understanding its potential mode of action. The experimental protocols detailed in this guide offer a roadmap for the further characterization of this compound and the discovery of novel ribosome-targeting antibiotics. Future structural studies, particularly cryo-EM analysis of the this compound-ribosome complex, will be crucial to fully unravel its inhibitory mechanism and to guide the rational design of new antibacterial agents.

References

Validating the Gatekeepers: A Comparative Guide to Gene Function in the Rubradirin Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise role of each gene in a natural product's biosynthetic pathway is paramount for pathway engineering and the development of novel therapeutics. This guide provides a comparative analysis of key genes validated in the biosynthetic pathway of rubradirin, a potent antibiotic with a complex molecular architecture.

This document summarizes experimental data from key studies that have elucidated the function of specific genes within the this compound biosynthetic gene cluster from Streptomyces achromogenes var. rubradiris. We present a comparison of the effects of gene disruption and the enzymatic activity of expressed proteins, supported by detailed experimental protocols and visual workflows.

Comparative Analysis of Validated Gene Functions

The following table summarizes the impact of targeted gene modification on this compound production and the characterized functions of key biosynthetic enzymes.

GeneProposed FunctionExperimental Validation MethodObserved Phenotype / Enzymatic ActivityReference
rubA Polyketide Synthase (PKS)Gene DisruptionComplete abolishment of this compound production.[1][2]
rubG2 GlycosyltransferaseGene DisruptionComplete abolishment of this compound production.[1][2]
rub52 TDP-glucose 2,3-dehydrataseHeterologous Expression & in vitro Enzyme AssayCatalyzes the C-2 deoxygenation of TDP-4-keto-6-deoxyglucose.
rubC1 Bifunctional Enzyme: Aminocoumarin Acyl Ligase & Tyrosine-Activating DomainHeterologous Expression, Purification & Enzymatic CharacterizationActivates L-tyrosine and links the acyl moiety to the aminocoumarin core.

Experimental Workflows and Methodologies

To ensure reproducibility and facilitate the design of future experiments, detailed protocols for the key validation studies are provided below.

Gene Disruption via Homologous Recombination (rubA and rubG2)

This protocol outlines the general steps for creating targeted gene knockouts in Streptomyces achromogenes.

  • Vector Construction :

    • A disruption cassette containing an antibiotic resistance gene (e.g., apramycin (B1230331) resistance) is PCR amplified.

    • Flanking homologous regions (typically ~1.5-2 kb) upstream and downstream of the target gene (rubA or rubG2) are amplified from S. achromogenes genomic DNA.

    • The disruption cassette and the homology arms are cloned into a temperature-sensitive E. coli-Streptomyces shuttle vector.

  • Conjugation :

    • The constructed disruption vector is transformed into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

    • Intergeneric conjugation is performed between the E. coli donor and S. achromogenes recipient strains on a suitable agar (B569324) medium (e.g., SFM).

  • Selection of Mutants :

    • Exconjugants are selected by overlaying the conjugation plates with an antibiotic corresponding to the resistance marker in the disruption cassette.

    • Single-crossover mutants are isolated and then subjected to a second round of selection at a non-permissive temperature for plasmid replication to promote the second crossover event.

    • Double-crossover mutants (gene knockouts) are identified by their antibiotic resistance and sensitivity to the vector's antibiotic marker.

  • Verification :

    • Genomic DNA is isolated from putative mutants.

    • Successful gene replacement is confirmed by PCR using primers flanking the target gene region and by Southern blot analysis.

Heterologous Expression and Enzymatic Assay of rub52

This protocol details the functional characterization of the rub52 gene product.

  • Cloning and Expression :

    • The rub52 open reading frame is amplified from S. achromogenes genomic DNA.

    • The PCR product is cloned into an E. coli expression vector (e.g., pET series) containing an affinity tag (e.g., His-tag).

    • The resulting plasmid is transformed into a suitable E. coli expression host (e.g., BL21(DE3)).

    • Protein expression is induced by the addition of IPTG, and the cells are harvested by centrifugation.

  • Protein Purification :

    • The harvested cells are lysed by sonication.

    • The soluble His-tagged Rub52 protein is purified from the cell lysate using nickel-affinity chromatography.

    • The purity of the protein is assessed by SDS-PAGE.

  • In Vitro Enzyme Assay :

    • The enzymatic activity of the purified Rub52 is assayed in a reaction mixture containing the substrate TDP-4-keto-6-deoxyglucose.

    • The reaction products are analyzed by HPLC or LC-MS to confirm the conversion of the substrate to the expected C-2 deoxygenated product.

Visualizing the Pathway and Experimental Logic

To provide a clearer understanding of the underlying biological and experimental processes, the following diagrams have been generated.

Rubradirin_Biosynthetic_Pathway cluster_precursors Primary Metabolism cluster_rubranitrose D-Rubranitrose Moiety cluster_aglycone Aglycone Core cluster_aminocoumarin Aminocoumarin Moiety Glucose-1-Phosphate Glucose-1-Phosphate TDP-D-Glucose TDP-D-Glucose Glucose-1-Phosphate->TDP-D-Glucose Chorismate Chorismate AHBA 3-Amino-5-hydroxybenzoic acid Chorismate->AHBA L-Tyrosine L-Tyrosine Activated_Tyrosine Activated L-Tyrosine L-Tyrosine->Activated_Tyrosine rubC1 Malonyl-CoA Malonyl-CoA Polyketide_Chain Polyketide Chain Malonyl-CoA->Polyketide_Chain rubA (PKS) TDP-4-keto-6-deoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose TDP-D-Glucose->TDP-4-keto-6-deoxy-D-glucose Deoxygenated_Intermediate C-2 Deoxygenated Intermediate TDP-4-keto-6-deoxy-D-glucose->Deoxygenated_Intermediate rub52 D-Rubranitrose D-Rubranitrose Deoxygenated_Intermediate->D-Rubranitrose This compound This compound D-Rubranitrose->this compound Rubransarol Rubransarol AHBA->Rubransarol Polyketide_Chain->Rubransarol Rubransarol->this compound rubG2 (GT) Aminocoumarin Aminocoumarin Activated_Tyrosine->Aminocoumarin Aminocoumarin->this compound

Caption: Proposed biosynthetic pathway of this compound.

Gene_Validation_Workflow cluster_knockout Gene Disruption cluster_expression Heterologous Expression Construct_Vector Construct Disruption Vector Conjugation Conjugate into S. achromogenes Construct_Vector->Conjugation Selection Select for Double Crossover Conjugation->Selection Verification_KO Verify Knockout by PCR/Southern Blot Selection->Verification_KO Analysis_KO Analyze Metabolite Profile (HPLC, LC-MS) Verification_KO->Analysis_KO Clone_Gene Clone Gene into Expression Vector Express_Protein Express Protein in E. coli Clone_Gene->Express_Protein Purify_Protein Purify Protein (Affinity Chromatography) Express_Protein->Purify_Protein Enzyme_Assay Perform in vitro Enzyme Assay Purify_Protein->Enzyme_Assay Analysis_Enzyme Analyze Products (HPLC, LC-MS) Enzyme_Assay->Analysis_Enzyme Target_Gene Identify Target Gene Target_Gene->Construct_Vector Target_Gene->Clone_Gene

Caption: Experimental workflow for gene function validation.

References

Comparative Analysis of the Antibacterial Spectrum of Rubradirin and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative study of the antibacterial spectrum of Rubradirin, a complex antibiotic, and its known analogs. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this compound and related compounds as antibacterial agents.

Introduction

This compound is an antibiotic known for its activity against Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA)[1]. It exerts its antibacterial effect by selectively inhibiting the initiation of enzymatic peptides[1]. This guide summarizes the available data on the antibacterial spectrum of this compound and its analogs, protothis compound and this compound B, to facilitate further research and development.

Data Summary

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and its analogs. It is important to note that comprehensive comparative studies with extensive MIC values are limited in the publicly available literature. The data presented here is compiled from various sources and highlights the known activity spectrum.

Bacterial StrainThis compound MIC (µg/mL)Protothis compound MIC (µg/mL)This compound B MIC (µg/mL)
Staphylococcus aureusData showing activity, specific MICs variableData not availableLess active than this compound
Methicillin-resistant Staphylococcus aureus (MRSA)Reported to be active[1]Data not availableData not available
Streptococcus pyogenesData not availableData not availableData not available
Enterococcus faecalisData not availableData not availableData not available
Bacillus subtilisData not availableData not availableData not available
Escherichia coliGenerally considered inactiveData not availableData not available
Pseudomonas aeruginosaGenerally considered inactiveData not availableData not available

Note: "Data not available" indicates that specific, quantitative MIC values were not found in the surveyed literature. "Less active than this compound" is based on qualitative descriptions from existing studies[2].

Analogs of this compound

Two primary analogs of this compound have been identified:

  • Protothis compound: This is the natural, true secondary metabolite produced by Streptomyces achromogenes var. rubradiris. Protothis compound is a C-nitroso-analog of this compound and is converted to this compound upon exposure to light and air[3]. Quantitative comparative data on its antibacterial activity is currently scarce.

  • This compound B: This is a component of the this compound complex. Studies have shown that this compound B shares a similar antibacterial spectrum with this compound but exhibits lower potency[2].

Experimental Protocols

The determination of the antibacterial spectrum, specifically the Minimum Inhibitory Concentration (MIC), is crucial for evaluating the efficacy of antibiotics. The following is a generalized protocol based on standard methodologies.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Broth microdilution is a common and standardized method for determining MIC values.

Materials:

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium.

  • 96-well microtiter plates.

  • Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).

  • This compound and its analogs, dissolved in a suitable solvent (e.g., DMSO).

  • Positive control (bacterial inoculum without antibiotic).

  • Negative control (broth without inoculum).

Procedure:

  • Serial Dilution: A two-fold serial dilution of each test compound is prepared in the microtiter plate wells using the broth as the diluent.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of This compound & analogs in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate plates (37°C, 18-24h) C->D E Visually inspect for turbidity (growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Mechanism of Action of this compound

Rubradirin_MOA cluster_ribosome Bacterial Ribosome ribosome 70S Ribosome elongation Elongation (Peptide bond formation) ribosome->elongation proceeds to initiation Initiation Complex (mRNA, fMet-tRNA, 30S subunit) initiation->ribosome forms protein Functional Protein elongation->protein synthesizes This compound This compound This compound->initiation Inhibits formation of

Caption: this compound's inhibition of bacterial protein synthesis initiation.

References

confirming the selective inhibition of bacterial protein synthesis by Rubradirin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antibiotics with high specificity for bacterial targets remains a paramount objective. Rubradirin, a complex ansamycin (B12435341) antibiotic, has emerged as a promising candidate due to its selective inhibition of bacterial protein synthesis. This guide provides a comparative analysis of this compound's mechanism and performance against other known protein synthesis inhibitors, supported by experimental data and detailed methodologies.

Executive Summary

This compound distinguishes itself by selectively targeting the initiation phase of bacterial protein synthesis, a mechanism that confers a high degree of specificity for prokaryotic ribosomes over their eukaryotic counterparts. This selectivity is a critical attribute for any antibiotic, as it minimizes off-target effects and potential toxicity in patients. This guide will delve into the experimental evidence supporting this selectivity, compare this compound with other classes of protein synthesis inhibitors, and provide detailed protocols for key assays used to characterize such compounds.

Mechanism of Action: A Focus on Initiation

This compound's primary mode of action is the inhibition of initiation factor-dependent peptide-chain initiation in bacteria[1]. This is a crucial distinction from many other protein synthesis inhibitors that act on the elongation phase. By targeting the very first step of protein synthesis, this compound effectively shuts down the production of all bacterial proteins.

dot

Rubradirin_Mechanism cluster_initiation Bacterial Translation Initiation 30S_Subunit 30S Ribosomal Subunit Initiation_Complex 30S Initiation Complex 30S_Subunit->Initiation_Complex mRNA mRNA mRNA->Initiation_Complex fMet-tRNA fMet-tRNA fMet-tRNA->Initiation_Complex Initiation_Factors Initiation Factors (IFs) Initiation_Factors->Initiation_Complex 70S_Ribosome Functional 70S Ribosome Initiation_Complex->70S_Ribosome 50S Subunit Joining No_Protein_Synthesis No Protein Synthesis This compound This compound This compound->Initiation_Complex Inhibits Formation 50S_Subunit 50S Ribosomal Subunit 50S_Subunit->70S_Ribosome Protein_Synthesis Protein Synthesis 70S_Ribosome->Protein_Synthesis IVT_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Cell-free extract, Amino Acids, mRNA) Start->Prepare_Mixture Add_Inhibitor Add varying concentrations of Inhibitor Prepare_Mixture->Add_Inhibitor Incubate Incubate at optimal temperature Add_Inhibitor->Incubate Stop_Reaction Stop reaction with TCA Incubate->Stop_Reaction Precipitate_Proteins Precipitate and collect proteins on filters Stop_Reaction->Precipitate_Proteins Measure_Radioactivity Measure radioactivity Precipitate_Proteins->Measure_Radioactivity Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Radioactivity->Calculate_Inhibition End End Calculate_Inhibition->End MIC_Workflow Start Start Serial_Dilution Prepare serial dilutions of antibiotic in a 96-well plate Start->Serial_Dilution Inoculate Inoculate wells with standardized bacterial suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Determine_MIC Determine MIC by observing growth inhibition Incubate->Determine_MIC End End Determine_MIC->End

References

Comparative Genomics of Rubradirin-Producing Streptomyces Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the genomic architecture of Rubradirin-producing Streptomyces strains offers valuable insights into the biosynthesis of this potent antibiotic. This guide provides a summary of key genomic features, a detailed look at the experimental protocols for comparative analysis, and visualizations of the biosynthetic pathway and analytical workflows.

This guide focuses on the well-characterized this compound producer, Streptomyces rubradiris NRRL 3061 (formerly known as Streptomyces achromogenes var. rubradiris), and explores its genomic features in the context of comparative genomics. While other this compound-producing strains are not extensively documented in publicly available genomic databases, the methodologies and data presented here provide a robust framework for future comparative studies.

Data Presentation: Genomic and Biosynthetic Gene Cluster Features

A comprehensive understanding of the genomic landscape is crucial for comparative studies. The table below summarizes the key genomic and biosynthetic gene cluster (BGC) characteristics of Stre-ptomyces rubradiris NRRL 3061. This data serves as a baseline for comparison with other putative this compound-producing strains.

FeatureStreptomyces rubradiris NRRL 3061
Genome Size (bp) Data not fully available in summarized format
GC Content (%) Data not fully available in summarized format
Number of Predicted Genes Data not fully available in summarized format
This compound BGC Size (kb) 105.6[1]
Number of ORFs in BGC 58[1]
BGC GenBank Accession AJ871581[2]
Key Biosynthetic Genes Polyketide Synthase (PKS), Non-Ribosomal Peptide Synthetase (NRPS)-like, Aminocoumarin biosynthesis genes[3]

Mandatory Visualization

Visualizing complex biological and experimental information is essential for clarity and deeper understanding. The following diagrams, generated using the DOT language, illustrate key aspects of the comparative genomics workflow and the this compound biosynthetic gene cluster.

Comparative_Genomics_Workflow cluster_data_acquisition Data Acquisition cluster_analysis Genomic Analysis cluster_bgc_comparison BGC Comparison cluster_output Output S1 Selection of this compound-Producing Streptomyces Strains S2 Whole Genome Sequencing (e.g., PacBio, Illumina) S1->S2 S3 Genome Assembly and Annotation S2->S3 A1 Identification of this compound BGC (e.g., antiSMASH) S3->A1 A2 Comparative Genome Analysis (Genome Size, GC Content, Gene Content) S3->A2 A3 Phylogenetic Analysis (e.g., Multi-Locus Sequence Analysis) S3->A3 C1 Synteny Analysis of BGCs A1->C1 C2 Comparison of Gene Content and Organization A1->C2 C3 Analysis of Key Biosynthetic Genes (PKS, NRPS, etc.) A1->C3 O1 Data Tables A2->O1 O2 Visualizations (Gene Cluster Maps, Phylogenies) A3->O2 C1->O2 C2->O1 C3->O1 O3 Publication/Report O1->O3 O2->O3

A flowchart of the comparative genomics workflow for this compound-producing Streptomyces.

Rubradirin_BGC_Organization cluster_this compound This compound Biosynthetic Gene Cluster (105.6 kb) PKS PKS Genes (rubA, rubB) NRPS NRPS-like & Aminocoumarin (rubC1, rubC2, etc.) PKS->NRPS Sugar Deoxysugar Biosynthesis (rubN1-N8, etc.) NRPS->Sugar Reg Regulatory Genes (rubR1, rubR2, etc.) Sugar->Reg Other Other & Transport Genes Reg->Other

Organization of the this compound biosynthetic gene cluster in S. rubradiris NRRL 3061.

Experimental Protocols

Detailed methodologies are fundamental for reproducible and comparable research. The following sections outline the key experimental protocols for the comparative genomics of this compound-producing Streptomyces.

Strain Cultivation and Genomic DNA Extraction
  • Culture Conditions: Streptomyces strains are typically grown on a suitable agar (B569324) medium (e.g., ISP2, GYM) at 28-30°C for 7-14 days until sufficient sporulation is observed. For liquid cultures, strains are grown in a suitable broth (e.g., TSB, YEME) with shaking at 200-250 rpm.

  • Genomic DNA Extraction: High-molecular-weight genomic DNA is extracted from the mycelia using a standard phenol-chloroform extraction method or a commercial kit (e.g., QIAGEN Genomic-tip). The quality and quantity of the extracted DNA are assessed using a NanoDrop spectrophotometer and by agarose (B213101) gel electrophoresis.

Genome Sequencing and Assembly
  • Sequencing Technologies: A combination of long-read (e.g., Pacific Biosciences SMRT) and short-read (e.g., Illumina) sequencing technologies is recommended to achieve a high-quality, complete genome assembly.

  • Assembly: Raw sequencing reads are quality-filtered and assembled de novo using assemblers such as Canu or Flye for long reads, followed by polishing with short reads using tools like Pilon. The quality of the final assembly is evaluated using tools like QUAST.

Genome Annotation and BGC Identification
  • Gene Prediction and Annotation: The assembled genome is annotated using pipelines such as the NCBI Prokaryotic Genome Annotation Pipeline (PGAP) or RAST (Rapid Annotation using Subsystem Technology).

  • BGC Identification: The annotated genome is analyzed for the presence of secondary metabolite biosynthetic gene clusters using specialized software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell)[4][5]. The antiSMASH output provides detailed information about the identified BGCs, including their size, gene content, and similarity to known clusters.

Comparative Genomic Analysis
  • Genome-wide Comparison: Whole-genome alignments between different strains can be performed using tools like Mauve or progressiveMauve to identify conserved regions, rearrangements, and inversions. Average Nucleotide Identity (ANI) is calculated to assess the overall genomic similarity between strains.

  • BGC Comparison: The architecture of the this compound BGCs from different strains is compared to identify conserved core genes and variable regions. This includes analyzing the synteny (conservation of gene order) and the presence or absence of specific genes within the cluster.

  • Phylogenetic Analysis: To understand the evolutionary relationships between the strains, a phylogenetic tree is constructed based on the concatenated sequences of several conserved housekeeping genes (Multi-Locus Sequence Analysis - MLSA) or from the core genome.

Regulatory_Network_Hypothesis cluster_regulation Hypothetical Regulatory Cascade Signal Environmental Signal (e.g., Nutrient Limitation) Global_Reg Global Regulator (e.g., two-component system) Signal->Global_Reg Pathway_Reg Pathway-Specific Regulator (e.g., rubR1/rubR2) Global_Reg->Pathway_Reg BGC This compound Biosynthetic Genes Pathway_Reg->BGC This compound This compound Production BGC->this compound

A hypothetical signaling pathway for the regulation of this compound biosynthesis.

This guide provides a foundational framework for conducting comparative genomic studies on this compound-producing Streptomyces strains. As more genomic data becomes available, the application of these methodologies will undoubtedly lead to a deeper understanding of the evolution and biosynthesis of this important class of antibiotics.

References

Safety Operating Guide

Navigating the Disposal of Rubradirin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible management of chemical compounds is as crucial as the discoveries they yield. This guide provides a comprehensive overview of the proper disposal procedures for Rubradirin, a potent antibiotic, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling

Before initiating any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. All handling of this compound, particularly in its powdered form, should be conducted within a certified chemical fume hood to prevent inhalation of aerosols.

Hazardous Waste Classification

Proper disposal begins with correct waste classification. While a specific EPA hazardous waste code for this compound is not assigned, its classification would be determined by its characteristics.[1][2] Antibiotic waste, in general, is considered chemical waste.[3] High-concentration stock solutions are typically categorized as hazardous chemical waste.[3]

To assist in determining the appropriate disposal pathway, the following table summarizes the primary characteristics of hazardous waste as defined by the U.S. Environmental Protection Agency (EPA).

CharacteristicDescriptionPotential Relevance to this compoundEPA Waste Code
Ignitability Liquids with a flash point below 60°C (140°F), non-liquids that can cause fire through friction, absorption of moisture, or spontaneous chemical changes, and ignitable compressed gases and oxidizers.[2]Unlikely for this compound under normal laboratory conditions. However, solvents used to dissolve this compound may be ignitable.D001[2]
Corrosivity (B1173158) Aqueous wastes with a pH of less than or equal to 2, or greater than or equal to 12.5, or liquids that can corrode steel at a rate greater than 6.35 mm per year.[1]The corrosivity of a this compound solution would depend on the solvent used.D002[1]
Reactivity Wastes that are unstable under normal conditions, may react with water, can give off toxic gases, or are capable of detonation or explosion under normal conditions or when heated.[1]Data on the reactivity of this compound is not readily available. A conservative approach is recommended.D003[1]
Toxicity Wastes that are harmful or fatal when ingested or absorbed. The toxicity is determined by the Toxicity Characteristic Leaching Procedure (TCLP).[1]As a potent antibiotic, this compound and its waste are likely to be considered toxic.D004 - D043[1]

Disposal Procedures

The improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.[4][5] Therefore, flushing this compound waste down the drain or discarding it in the regular trash is strictly prohibited.[5]

Segregation and Collection

All waste streams contaminated with this compound must be segregated as hazardous chemical waste. This includes:

  • Solid Waste: Contaminated lab supplies such as weighing papers, pipette tips, and gloves.

  • Liquid Waste: Unused or expired this compound solutions, and contaminated solvents.

  • Sharps: Needles, syringes, and other sharp objects contaminated with this compound.

Collect each waste stream in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.

Decontamination and Spill Management

In the event of a small spill of a this compound solution, the following protocol should be followed:

Experimental Protocol: Small Spill Decontamination

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Restrict Access: Cordon off the affected area.

  • Don PPE: Ensure appropriate PPE is worn, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Containment: For liquid spills, use absorbent pads or other suitable absorbent material to contain the spill. For solid spills, gently cover the material with a damp paper towel to avoid generating dust.

  • Neutralization (if applicable and safe): The use of a specific neutralizing agent for this compound is not documented. Therefore, this step should be skipped unless a validated procedure is available from your EHS department.

  • Cleanup: Carefully collect all contaminated materials (absorbent pads, paper towels, etc.) and place them in the designated hazardous waste container for this compound-contaminated solid waste.

  • Decontaminate Surfaces: Clean the spill area with a suitable laboratory disinfectant or detergent solution, followed by a rinse with water.

  • Dispose of Cleaning Materials: All materials used for decontamination must also be disposed of as hazardous waste.

  • Wash Hands: Thoroughly wash hands with soap and water after the cleanup is complete.

Final Disposal

All collected this compound hazardous waste must be disposed of through your institution's certified hazardous waste management vendor. Do not attempt to treat or dispose of this waste through standard laboratory procedures like autoclaving, as this may not be effective for all chemical compounds.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Rubradirin_Disposal_Workflow This compound Waste Disposal Workflow cluster_waste_type Waste Characterization cluster_collection Segregation & Collection start This compound Waste Generated solid_waste Solid Waste (e.g., gloves, tubes, paper) start->solid_waste liquid_waste Liquid Waste (e.g., solutions, media) start->liquid_waste sharps_waste Sharps Waste (e.g., needles, glass) start->sharps_waste solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Puncture-Resistant Sharps Container sharps_waste->sharps_container disposal Dispose via Institutional Hazardous Waste Program solid_container->disposal liquid_container->disposal sharps_container->disposal

Caption: Workflow for the segregation and disposal of this compound waste.

By adhering to these general guidelines and consulting with your local safety officials, you can ensure the responsible and safe disposal of this compound waste, upholding the highest standards of laboratory practice and environmental stewardship.

References

Essential Safety and Logistical Information for Handling Rubradirin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling potent compounds like Rubradirin. This document provides comprehensive, step-by-step guidance on the necessary personal protective equipment (PPE), operational procedures for safe handling, and compliant disposal methods.

Quantitative Data Summary
PropertyValueSource
Molecular FormulaC48H46N4O20[1]
Molecular Weight998.9 g/mol [1]
CAS Number11031-38-2[1]
Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in a laboratory setting. This is crucial to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Hand Protection Chemically resistant glovesNitrile or neoprene gloves, double-gloving is recommended.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Body Protection Laboratory coat or gownDisposable gown preferred; should be changed regularly.[2]
Respiratory Protection N95 or higher-rated respiratorRequired when handling the powdered form of the compound.
Experimental Protocols: Safe Handling and Spill Management

Adherence to strict protocols is essential to prevent contamination and accidental exposure.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a designated, clearly labeled, and well-ventilated area, away from incompatible materials.[3]

  • The storage area should be secured and accessible only to authorized personnel.

Handling Procedures:

  • All handling of this compound powder should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation risk.

  • Use a work mat with an absorbent top layer and a non-slip bottom layer to contain any potential spills.[2]

  • Avoid creating dust when handling the solid form.

  • After handling, decontaminate the work area with an appropriate cleaning agent.[2]

  • Wash hands thoroughly with soap and water after removing gloves.

Spill Management:

  • In case of a spill, immediately alert others in the vicinity.

  • Evacuate the area if the spill is large or if there is a risk of airborne powder.

  • For small spills, use a cytotoxic spill kit to contain and clean the affected area.[2][4]

  • Wear full PPE, including respiratory protection, during spill cleanup.

  • Collect all contaminated materials in a labeled hazardous waste container.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and the development of antibiotic resistance.[5][6]

Waste TypeDisposal Procedure
Solid this compound Waste Collect in a clearly labeled, sealed container for hazardous chemical waste.
Liquid this compound Waste (e.g., stock solutions) Collect in a leak-proof, labeled container designated for hazardous chemical waste.[7][8] Do not pour down the drain.[7]
Contaminated Labware (e.g., pipette tips, vials) Dispose of in a designated sharps container or a labeled hazardous waste container.
Contaminated PPE Double-bag in labeled cytotoxic waste bags and dispose of as hazardous waste.[3]

All waste must be disposed of through the institution's environmental health and safety (EHS) office, following all local, state, and federal regulations for hazardous chemical waste.

Visual Guides

To further clarify the procedural workflows, the following diagrams illustrate the key processes for handling this compound safely.

PPE_for_Rubradirin_Handling cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Scenarios lab_coat Lab Coat / Gown gloves Double Gloves (Nitrile) goggles Safety Goggles respirator Respirator (N95) solid_handling Handling Solid this compound solid_handling->lab_coat solid_handling->gloves solid_handling->goggles solid_handling->respirator Required solution_handling Handling this compound Solutions solution_handling->lab_coat solution_handling->gloves solution_handling->goggles

Caption: Required PPE for different this compound handling scenarios.

Rubradirin_Handling_Workflow receiving Receiving & Inspection storage Secure Storage receiving->storage Store Securely handling Handling in Fume Hood storage->handling Transport Safely decontamination Work Area Decontamination handling->decontamination Post-Handling disposal Waste Disposal handling->disposal Collect Waste decontamination->disposal Collect Waste

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.